Product packaging for 3-Bromo-4-pyridinecarboxaldehyde(Cat. No.:CAS No. 70201-43-3)

3-Bromo-4-pyridinecarboxaldehyde

Cat. No.: B108003
CAS No.: 70201-43-3
M. Wt: 186.01 g/mol
InChI Key: NOBDKWLIAQKADB-UHFFFAOYSA-N
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Description

3-Bromo-4-pyridinecarboxaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H4BrNO and its molecular weight is 186.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrNO B108003 3-Bromo-4-pyridinecarboxaldehyde CAS No. 70201-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-6-3-8-2-1-5(6)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBDKWLIAQKADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376648
Record name 3-Bromopyridine-4-carbaldehyde
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Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70201-43-3
Record name 3-Bromopyridine-4-carbaldehyde
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Record name 3-Bromo-4-pyridinecarboxaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and reliable protocols for the synthesis of 3-Bromo-4-pyridinecarboxaldehyde, a key building block in the development of novel pharmaceuticals and functional materials. This document details three primary synthetic routes, complete with experimental procedures, quantitative data, and workflow visualizations to facilitate reproducible and efficient synthesis in a laboratory setting.

Overview of Synthetic Strategies

Three principal methods for the synthesis of this compound are presented, each offering distinct advantages in terms of starting material availability, reaction conditions, and scalability. The selection of a particular route will depend on the specific requirements of the research or development program.

The synthetic pathways discussed are:

  • Method A: Lithiation of 3-Bromopyridine and Subsequent Formylation. This approach involves a halogen-metal exchange to create a nucleophilic pyridine species, which is then quenched with a formylating agent.

  • Method B: Oxidation of (3-Bromopyridin-4-yl)methanol. A straightforward method that relies on the selective oxidation of the corresponding primary alcohol.

  • Method C: Reduction of 3-Bromo-4-cyanopyridine. This route utilizes the partial reduction of a nitrile to afford the desired aldehyde.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative data for the three synthetic methods, allowing for a direct comparison of their efficiencies and conditions.

ParameterMethod A: Lithiation & FormylationMethod B: OxidationMethod C: Reduction
Starting Material 3-Bromopyridine(3-Bromopyridin-4-yl)methanol3-Bromo-4-cyanopyridine
Key Reagents n-Butyllithium, DMFManganese Dioxide (MnO₂)Diisobutylaluminium Hydride (DIBAL-H)
Solvent Toluene, THFDichloromethane (DCM)Dichloromethane (DCM), Toluene
Reaction Temperature -78 °C to Room TemperatureRoom Temperature-78 °C to Room Temperature
Typical Reaction Time 1 - 2 hours12 - 24 hours3 - 5 hours
Reported Yield Good to ExcellentGood to ExcellentHigh
Purification Method Column ChromatographyFiltration, Column ChromatographyQuenching, Extraction, Column Chromatography

Detailed Experimental Protocols

Method A: Synthesis via Lithiation of 3-Bromopyridine and Formylation

This method is based on the generation of 3-lithiopyridine through a halogen-metal exchange with n-butyllithium, followed by reaction with N,N-dimethylformamide (DMF) to introduce the formyl group.

Experimental Procedure:

  • A solution of 3-bromopyridine (1.0 eq) in anhydrous toluene is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of 3-lithiopyridine.

  • Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is then added dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 1-2 hours.

  • The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Method B: Synthesis via Oxidation of (3-Bromopyridin-4-yl)methanol

This protocol utilizes the mild oxidizing agent manganese dioxide (MnO₂) to convert the primary alcohol, (3-bromopyridin-4-yl)methanol, to the corresponding aldehyde.

Experimental Procedure:

  • To a solution of (3-bromopyridin-4-yl)methanol (1.0 eq) in dichloromethane (DCM) is added activated manganese dioxide (5.0 - 10.0 eq).

  • The resulting suspension is stirred vigorously at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction typically requires 12-24 hours for completion.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filter cake is washed with additional DCM.

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Method C: Synthesis via Reduction of 3-Bromo-4-cyanopyridine

This method involves the partial reduction of the nitrile group of 3-bromo-4-cyanopyridine to an imine intermediate using Diisobutylaluminium hydride (DIBAL-H), which is then hydrolyzed to the aldehyde upon workup.[1]

Experimental Procedure:

  • A solution of 3-bromo-4-cyanopyridine (1.0 eq) in anhydrous dichloromethane (DCM) or toluene is cooled to -78 °C under an inert atmosphere.

  • A solution of DIBAL-H (1.1 - 1.3 eq, typically 1.0 M in hexanes or toluene) is added dropwise over a period of 1-3 hours, ensuring the internal temperature remains below -70 °C.[1]

  • The reaction mixture is stirred at -78 °C for an additional 30 minutes after the addition is complete.[1]

  • The reaction is quenched by the slow, dropwise addition of methanol at -78 °C.[1]

  • The reaction mixture is then allowed to warm to room temperature and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added. The mixture is stirred vigorously until two clear layers are formed.[1]

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to give this compound.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a general experimental workflow.

Synthesis_Pathways cluster_A Method A: Lithiation & Formylation cluster_B Method B: Oxidation cluster_C Method C: Reduction A_start 3-Bromopyridine A_inter 3-Bromo-4-lithiopyridine A_start->A_inter 1. n-BuLi, Toluene, -78°C A_end This compound A_inter->A_end 2. DMF 3. H₂O workup B_start (3-Bromopyridin-4-yl)methanol B_end This compound B_start->B_end MnO₂, DCM, rt C_start 3-Bromo-4-cyanopyridine C_end This compound C_start->C_end 1. DIBAL-H, -78°C 2. H₂O workup

Caption: Synthetic pathways to this compound.

Experimental_Workflow start Start setup Reaction Setup (Inert atmosphere, cooling) start->setup reagent_add Reagent Addition (Controlled rate, low temp) setup->reagent_add reaction Reaction Monitoring (TLC, GC-MS) reagent_add->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-pyridinecarboxaldehyde is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique structural features, combining the reactivity of an aldehyde group with the electronic properties of a bromine-substituted pyridine ring, make it a valuable intermediate in the preparation of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for their determination and an exploration of its potential applications, particularly in the realm of drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₆H₄BrNO[1][2][3]
Molecular Weight 186.01 g/mol [3][4][5]
Appearance Light yellow to light brown crystalline powder/solid[1]
Melting Point 79-83 °C[1]
Boiling Point 246.2 ± 20.0 °C (Predicted)
Flash Point 102.7 °C
Density 1.683 ± 0.06 g/cm³ (Predicted)
Table 2: Solubility and Spectroscopic Data
PropertyValueReference(s)
Solubility Soluble in most organic solvents such as ethanol, dimethylformamide, and dichloromethane. Slightly soluble in acetonitrile and chloroform.
Infrared (IR) Spectrum Conforms to the structure.[1]
¹H Nuclear Magnetic Resonance (NMR) Consistent with the structure.[1]
InChI InChI=1S/C6H4BrNO/c7-6-3-8-2-1-5(6)4-9/h1-4H[4][5]
InChIKey NOBDKWLIAQKADB-UHFFFAOYSA-N[1][4][5]
SMILES BrC1=C(C=O)C=CN=C1[1]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines standard methodologies that can be employed for the characterization of this compound.

Synthesis of this compound

A general method for the preparation of this compound involves a two-step process starting from pyridine.

  • Bromination of Pyridine: Pyridine is reacted with bromine gas to yield 3-bromopyridine.

  • Formylation of 3-Bromopyridine: 3-Bromopyridine is then reacted with formaldehyde in the presence of a suitable base to introduce the carboxaldehyde group at the 4-position, yielding this compound.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

G start Starting Materials: Pyridine, Bromine, Formaldehyde synthesis Two-Step Synthesis: 1. Bromination 2. Formylation start->synthesis Reactants workup Reaction Work-up & Crude Product Isolation synthesis->workup Reaction Mixture purification Purification: Recrystallization or Column Chromatography workup->purification Crude Product final_product Pure this compound purification->final_product Purified Product char_nmr ¹H and ¹³C NMR Spectroscopy: Structure Verification char_ir FT-IR Spectroscopy: Functional Group Analysis (C=O, C-Br, C=N) char_ms Mass Spectrometry: Molecular Weight Confirmation char_mp Melting Point Determination: Purity Assessment final_product->char_nmr Characterization final_product->char_ir Characterization final_product->char_ms Characterization final_product->char_mp Characterization

Synthesis and Characterization Workflow.
Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various organic solvents can be performed as follows:

  • Procedure: To approximately 1 mL of the solvent in a test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.

  • Observation: The mixture is vortexed for 1-2 minutes at room temperature. Visual observation is used to determine if the solid has completely dissolved. If it dissolves, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A spectrum should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts (δ), integration values, and coupling constants (J) of the aromatic protons and the aldehyde proton will confirm the structure.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show the expected number of signals for the six carbon atoms in the molecule, further confirming its structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The sample can be analyzed as a KBr pellet or a thin film. Characteristic absorption bands for the aldehyde C=O stretch (typically around 1700 cm⁻¹), C-Br stretch, and aromatic C=C and C=N vibrations should be observed.

  • Mass Spectrometry (MS):

    • Mass spectrometry, using techniques such as electron ionization (EI) or electrospray ionization (ESI), can be used to determine the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).

Role in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules, including potential drug candidates. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the aldehyde group can undergo a variety of transformations such as oxidation, reduction, and condensation reactions.

Logical Relationship as a Synthetic Intermediate

The following diagram illustrates the role of this compound as a key intermediate in synthetic pathways.

G intermediate This compound reaction1 Cross-Coupling Reactions (e.g., Suzuki, Heck) at C-Br bond intermediate->reaction1 reaction2 Aldehyde Chemistry: - Oxidation to Carboxylic Acid - Reduction to Alcohol - Reductive Amination - Condensation Reactions intermediate->reaction2 product1 Substituted Pyridine Derivatives (e.g., Biaryls) reaction1->product1 product2 Functionally Diverse Pyridines: - Pyridine Carboxylic Acids - Pyridylmethanols - Aminomethylpyridines - Heterocyclic Systems reaction2->product2 application Potential Applications: - Pharmaceuticals - Agrochemicals - Materials Science product1->application product2->application

Synthetic Utility of the Compound.

While specific signaling pathway involvement for this compound is not yet established in the literature, its role as a precursor to biologically active molecules is significant. Pyridine and its derivatives are common scaffolds in many approved drugs, and the ability to introduce diverse functionalities through this intermediate makes it a valuable tool in drug discovery programs.

Safety Information

This compound is an irritant and may be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. This technical guide provides a summary of these properties and outlines standard experimental protocols for their determination. Its utility in organic synthesis, particularly for the development of novel compounds in the pharmaceutical and materials science fields, is significant. Further research into the biological activities of derivatives synthesized from this compound may reveal its potential impact on cellular signaling pathways and lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to 3-Bromo-4-pyridinecarboxaldehyde (CAS: 70201-43-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-4-pyridinecarboxaldehyde, CAS number 70201-43-3, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with both a reactive aldehyde and a synthetically versatile bromine atom, makes it an essential intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, key reaction protocols, and its significant role as a precursor in the development of therapeutic agents, particularly for neurodegenerative diseases like Alzheimer's. Detailed experimental procedures and workflow visualizations are presented to support researchers in its practical application.

Physicochemical and Spectroscopic Properties

This compound is a solid, typically appearing as an off-white to yellow crystalline powder.[1] It is soluble in many common organic solvents.[2] Key quantitative data are summarized in the table below.

PropertyValueReference(s)
CAS Number 70201-43-3[1]
Molecular Formula C₆H₄BrNO
Molecular Weight 186.01 g/mol
Melting Point 81-82 °C[3]
Boiling Point 246.2 ± 20.0 °C (Predicted)[2]
Density 1.683 ± 0.06 g/cm³ (Predicted)[2]
InChI Key NOBDKWLIAQKADB-UHFFFAOYSA-N[3]
SMILES O=Cc1cnccc1Br[4]
Spectroscopic Data

While comprehensive spectral analyses are proprietary to manufacturers, available data confirms that the ¹H NMR spectrum is consistent with the assigned structure.[1] Detailed spectroscopic data for reaction products derived from this compound are well-documented in scientific literature, confirming its identity through chemical transformation.[2][5]

SpectrumDataReference(s)
¹H NMR Consistent with structure[1]
¹³C NMR Data for derivatives are published[2]
Mass Spec (GC/MS) Data for derivatives are published[2]
Infrared (IR) Data for derivatives are published[2]

Synthesis and Reactivity

Key Experimental Protocols

The dual functionality of this compound allows for a wide range of subsequent chemical transformations. Below are detailed protocols for two common and synthetically useful reactions.

Experimental Protocol 1: Reduction of the Aldehyde Group

This procedure details the selective reduction of the carboxaldehyde to a primary alcohol, a common step in building more complex side chains. This reaction is utilized in the synthesis of precursors for anti-Alzheimer's agents.[6]

Reaction: this compound to (3-bromopyridin-4-yl)methanol.

Methodology:

  • Dissolve this compound (3.0 g, 16.2 mmol) in absolute methanol (40 mL) in a suitable reaction flask.[6][7]

  • Cool the solution to 0 °C using an ice bath.[6]

  • While stirring under a nitrogen atmosphere, add sodium borohydride (NaBH₄) (0.736 g, 19.5 mmol) portion-wise, maintaining the temperature at 0 °C.[6]

  • Continue stirring the mixture at 0 °C for 2 hours.[6]

  • After the reaction is complete, remove the solvent under vacuum.[6]

  • To the residue, add water and ethyl acetate for extraction.[6]

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Evaporate the solvent under vacuum to afford the product, (3-bromopyridin-4-yl)methanol, which can often be used without further purification.[6][7]

G Workflow: Reduction of this compound cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup A This compound (16.2 mmol) D Temperature: 0 °C Time: 2 hours Atmosphere: Nitrogen A->D B Sodium Borohydride (NaBH₄) (19.5 mmol) B->D C Absolute Methanol (40 mL) C->D E 1. Remove Solvent (Vacuum) D->E Reaction Completion F 2. Add H₂O & EtOAc E->F G 3. Extract & Dry (Na₂SO₄) F->G H 4. Evaporate Solvent G->H I (3-bromopyridin-4-yl)methanol H->I Isolation

Caption: Experimental workflow for the reduction of the title compound.
Experimental Protocol 2: Knoevenagel-Type Condensation

This procedure demonstrates the reactivity of the aldehyde in a condensation reaction to form a new C-C double bond, a key step in the synthesis of donepezil-based Acetylcholinesterase inhibitors.[5]

Reaction: (2E)-2-[(3-Bromo-4-pyridyl)methylene]-5,6-dimethoxy-indan-1-one synthesis.

Methodology:

  • To a solution of 5,6-dimethoxy-1-indanone (1.92 g, 10 mmol) and this compound (1.87 g, 10 mmol) in toluene (30 mL), add p-toluenesulfonic acid (p-TsOH) (2.4 mmol).[5]

  • Heat the mixture at reflux using a Dean-Stark apparatus to remove water for 4 hours.[5]

  • After completion, cool the reaction mixture to room temperature.[5]

  • Remove the toluene under vacuum.[5]

  • Add a 5% aqueous sodium bicarbonate solution to the residue until the pH reaches ~8.[5]

  • Extract the product with dichloromethane (4x).[5]

  • Combine the organic layers, dry over magnesium sulfate, and concentrate to dryness.[5]

  • The resulting residue is taken up in ethyl acetate, and the solid product is collected by filtration and rinsed with ethyl acetate.[5]

G Workflow: Knoevenagel-Type Condensation cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification A This compound (10 mmol) E Reflux with Dean-Stark Trap Time: 4 hours A->E B 5,6-dimethoxy-1-indanone (10 mmol) B->E C p-TsOH (catalyst) (2.4 mmol) C->E D Toluene (30 mL) D->E F 1. Cool & Remove Solvent E->F Reaction Completion G 2. Basify with NaHCO₃ (aq) F->G H 3. Extract (DCM) & Dry G->H I 4. Filter from EtOAc H->I J (2E)-2-[(3-Bromo-4-pyridyl)methylene]- 5,6-dimethoxy-indan-1-one I->J Isolation

Caption: Experimental workflow for C-C bond formation via condensation.

Applications in Drug Discovery & Relevant Signaling Pathways

This compound is a valuable precursor for synthesizing biologically active molecules. Its most prominent application is in the development of inhibitors for Acetylcholinesterase (AChE) , a primary target in the palliative treatment of Alzheimer's disease.[5][8] It has also been used as a building block for GPR65 modulators and mitochondrial aldehyde dehydrogenase-2 (ALDH2) binding compounds.[9]

Signaling Pathway: Cholinergic Transmission in Alzheimer's Disease

Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft, terminating the nerve impulse. By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, which can lead to symptomatic improvement in cognitive function.[8] Molecules synthesized from this compound form the core scaffolds of potent AChE inhibitors that interact with the enzyme's active site.[5]

G Simplified Role of AChE in Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A Acetylcholine (ACh) Synthesis B ACh Release A->B C Acetylcholinesterase (AChE) B->C Hydrolyzed by E ACh Receptors B->E Binds D Choline + Acetate (Hydrolysis Products) C->D F Inhibitor (Derived from 3-Bromo-4- pyridinecarboxaldehyde) F->C Blocks G Signal Transduction (Cognitive Function) E->G

Caption: Role of AChE and its inhibition in the cholinergic synapse.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), are required.

Hazard InformationGHS Codes & Precautionary Statements
Signal Word Warning
Pictograms GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.
Precautionary Statements P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound (CAS: 70201-43-3) is a high-value synthetic intermediate with demonstrated utility in drug discovery and organic synthesis. Its capacity to undergo selective transformations at both the aldehyde and bromo positions provides a robust platform for generating diverse and complex molecules. The successful application of this compound as a key building block for potent Acetylcholinesterase inhibitors underscores its importance for researchers in medicinal chemistry and drug development targeting neurodegenerative disorders. The experimental protocols and workflows provided herein serve as a practical guide for its effective utilization in the laboratory.

References

Spectroscopic Analysis of 3-Bromo-4-pyridinecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for 3-Bromo-4-pyridinecarboxaldehyde, a key intermediate in pharmaceutical and chemical synthesis. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from typical values for similar chemical structures and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1s1HAldehyde proton (-CHO)
~8.9s1HPyridine H-2
~8.7d1HPyridine H-6
~7.8d1HPyridine H-5

Note: The aldehyde proton's chemical shift is characteristically downfield, typically appearing between 9-10 ppm.[1][2] Protons on the pyridine ring are also deshielded and appear in the aromatic region.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~155Pyridine C-2
~152Pyridine C-6
~140Pyridine C-4
~128Pyridine C-5
~125Pyridine C-3 (C-Br)

Note: The carbonyl carbon of an aldehyde typically resonates in the 190-200 ppm range.[1][2]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3050MediumC-H StretchAromatic (Pyridine)
~2850, ~2750MediumC-H StretchAldehyde
~1710StrongC=O StretchAldehyde Carbonyl
~1580, ~1470Medium-StrongC=C StretchAromatic (Pyridine) Ring
~1200MediumC-H in-plane bendAromatic (Pyridine)
~1050MediumC-Br StretchAryl Halide
~850StrongC-H out-of-plane bendAromatic (Pyridine)

Note: Aromatic compounds typically show C-H stretching above 3000 cm⁻¹ and ring stretching vibrations in the 1400-1600 cm⁻¹ region.[3][4] The strong carbonyl (C=O) stretch for an aldehyde is a key diagnostic peak, usually found around 1700 cm⁻¹.[2][5]

Mass Spectrometry (MS)
m/zInterpretation
185/187Molecular Ion (M⁺) peak, showing the characteristic isotopic pattern for one bromine atom.
184/186[M-H]⁺
156/158[M-CHO]⁺
106[M-Br]⁺
78[C₅H₄N]⁺ (Pyridine fragment)

Note: Mass spectrometry involves ionizing molecules and separating them based on their mass-to-charge ratio.[6][7] The presence of bromine results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the sample's solubility and to avoid overlapping solvent peaks with signals of interest.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts for all signals.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Place the KBr pellet or the ATR accessory into the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. Identify the wavenumbers of the major absorption bands.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization:

    • Electron Ionization (EI): The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized and bombarded with a high-energy electron beam. This is a "hard" ionization technique that often causes extensive fragmentation.

    • Electrospray Ionization (ESI): The sample solution is sprayed through a high-voltage needle, creating charged droplets. The solvent evaporates, leaving charged sample molecules. This is a "soft" ionization technique that typically results in observing the molecular ion.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[8]

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the structural elucidation of an organic compound.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-pyridinecarboxaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-4-pyridinecarboxaldehyde in organic solvents. Due to the limited availability of precise quantitative data in peer-reviewed literature, this document focuses on providing established experimental protocols for determining solubility, alongside available qualitative data. This guide is intended to be a practical resource for laboratory professionals, enabling them to generate reliable solubility data for their specific research and development needs.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Understanding its solubility in various organic solvents is crucial for its use in reaction chemistry, formulation development, and analytical characterization. This guide outlines the known solubility characteristics of this compound and provides detailed methodologies for its quantitative determination.

Physicochemical Properties

To provide a foundational understanding, the key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₆H₄BrNO
Molecular Weight 186.01 g/mol
Appearance Solid, often yellow or light yellow crystal[1]
Melting Point 81-82 °C[2]

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. However, qualitative assessments have indicated its solubility in several common organic solvents.

Table 1: Qualitative Solubility of this compound

SolventClassSolubility
EthanolPolar ProticSoluble[1]
Dimethylformamide (DMF)Polar AproticSoluble[1]
Dichloromethane (DCM)HalogenatedSoluble[1]

For context, a structurally similar compound, pyridine-4-carboxaldehyde, is reported to be soluble in water (20 g/L at 20 °C) and ether[3][4]. This suggests that this compound is likely to exhibit moderate to good solubility in a range of polar and some non-polar organic solvents. A systematic experimental determination is recommended to establish a comprehensive quantitative solubility profile.

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable solubility data, two primary experimental protocols are detailed below: the shake-flask method for determining equilibrium solubility and a general workflow for kinetic solubility assessment.

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration:

    • Agitate the vials at a constant temperature using a shaker or orbital incubator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A calibration curve generated from standard solutions of known concentrations is necessary for accurate quantification.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L at the specified temperature.

Equilibrium_Solubility_Workflow start Start excess_solid Add excess this compound to a known volume of solvent start->excess_solid equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with agitation) excess_solid->equilibrate separate Separate solid and liquid phases (settling or centrifugation) equilibrate->separate sample Collect aliquot of clear supernatant separate->sample analyze Quantify concentration using HPLC-UV sample->analyze report Report solubility (mg/mL or mol/L) analyze->report end_node End report->end_node

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic solubility assays are often employed in early-stage drug discovery for higher throughput screening. This method measures the concentration at which a compound precipitates from a solution prepared from a concentrated stock.[5]

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in a strong organic solvent like Dimethyl Sulfoxide (DMSO) (e.g., 10 or 20 mM).

  • Serial Dilution:

    • Perform serial dilutions of the stock solution with the target aqueous or organic buffer to create a range of concentrations.

  • Precipitation Monitoring:

    • Observe the solutions for the formation of a precipitate. This can be done visually or using automated instrumentation that detects light scattering (nephelometry).

  • Quantification:

    • The highest concentration that remains clear (no precipitate) is considered the kinetic solubility.

Kinetic_Solubility_Workflow start Start stock_solution Prepare high-concentration stock solution in DMSO start->stock_solution serial_dilution Perform serial dilutions with target solvent stock_solution->serial_dilution precipitation_check Monitor for precipitate formation (visual or instrumental) serial_dilution->precipitation_check determine_solubility Identify highest clear concentration as kinetic solubility precipitation_check->determine_solubility end_node End determine_solubility->end_node

Caption: General Workflow for Kinetic Solubility Determination.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust and widely used technique for the quantification of aromatic compounds like this compound.

General HPLC Parameters:

  • Column: A reversed-phase column, such as a C18, is typically suitable for the separation of pyridine derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: A UV detector set at a wavelength where this compound exhibits strong absorbance should be used.

  • Quantification: A calibration curve should be constructed by injecting a series of standard solutions of the compound at known concentrations.

Conclusion

References

Technical Guide: Physicochemical Properties and Synthetic Pathway of 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and a detailed synthetic protocol for 3-Bromo-4-pyridinecarboxaldehyde, a key intermediate in the synthesis of various organic compounds. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Physicochemical Data of this compound

The melting point of a pure crystalline solid is a critical physical property for its identification and purity assessment. For this compound, various sources report a range of melting points, which are summarized in the table below. This variation may be attributed to different experimental conditions or the purity of the sample.

PropertyValueSource(s)
Melting Point60-62 °C
Melting Point79-83 °C[1]
Melting Point (lit.)81-82 °C

Appearance: The compound is typically a yellow or light yellow crystalline solid. Solubility: It is soluble in most organic solvents, including ethanol, dimethylformamide, and dichloromethane.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from pyridine. The first step involves the bromination of pyridine to yield 3-bromopyridine, followed by a formylation reaction at the 4-position.

Step 1: Synthesis of 3-Bromopyridine

A common method for the synthesis of 3-bromopyridine involves the electrophilic substitution of pyridine with bromine in the presence of sulfuric acid.[2]

  • Materials: Pyridine, Bromine, 80-95% Sulfuric Acid, 6N Sodium Hydroxide, Organic Solvent (e.g., ether or dichloromethane), Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a reaction vessel, pyridine is dissolved in 80-95% sulfuric acid.

    • The solution is heated to 130-140 °C.

    • Bromine is added dropwise to the heated solution over a period of 7-8 hours.

    • After the addition is complete, the reaction mixture is cooled in an ice water bath.

    • The pH of the cooled solution is adjusted to 8 with a 6N sodium hydroxide solution.

    • The product is extracted with an organic solvent.

    • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-bromopyridine.

Step 2: Synthesis of this compound via Lithiation

The formylation of 3-bromopyridine at the 4-position can be effectively carried out via a lithiation reaction followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).[3][4][5]

  • Materials: 3-Bromopyridine, Anhydrous Toluene or Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF), Saturated aqueous Ammonium Chloride, Ethyl Acetate or Dichloromethane, Water, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromopyridine in anhydrous toluene or THF in a dry reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C. The formation of a precipitate may be observed.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the 4-lithio-3-bromopyridine intermediate.

    • In a separate flask, prepare a solution of N,N-dimethylformamide (DMF) in anhydrous THF.

    • Add the DMF solution dropwise to the reaction mixture at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane.

    • Combine the organic layers and wash them with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography.

Melting Point Determination

The melting point of the synthesized this compound should be determined to assess its purity. A standard method using a capillary melting point apparatus is described below.

  • Materials and Equipment: Dry, finely powdered sample of this compound, Capillary tubes (sealed at one end), Melting point apparatus (e.g., Mel-Temp or similar).

  • Procedure:

    • Ensure the sample of this compound is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube by tapping the open end into the powder and then tapping the sealed end on a hard surface to compact the sample to a height of 2-3 mm.

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

    • A pure compound will exhibit a sharp melting range of 1-2 °C. A broader melting range typically indicates the presence of impurities.

Visualizations

The following diagrams illustrate the logical flow of the experimental procedures described above.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Bromopyridine cluster_step2 Step 2: Synthesis of this compound Pyridine Pyridine Bromination Bromination (Br2, H2SO4, 130-140°C) Pyridine->Bromination Workup1 Aqueous Workup (NaOH) Bromination->Workup1 Extraction1 Extraction & Purification Workup1->Extraction1 Product1 3-Bromopyridine Extraction1->Product1 Product1_input 3-Bromopyridine Lithiation Lithiation (n-BuLi, Toluene/THF, -78°C) Product1_input->Lithiation Intermediate 4-Lithio-3-bromopyridine Lithiation->Intermediate Formylation Formylation (DMF, -78°C to RT) Intermediate->Formylation Workup2 Aqueous Workup (NH4Cl) Formylation->Workup2 Extraction2 Extraction & Purification Workup2->Extraction2 FinalProduct This compound Extraction2->FinalProduct

Caption: Synthetic workflow for this compound.

Melting_Point_Workflow Start Start Prep Sample Preparation (Dry and powder the sample) Start->Prep Pack Pack Capillary Tube (2-3 mm height) Prep->Pack Place Insert into Apparatus Pack->Place Heat_Fast Rapid Heating (to ~15-20°C below expected MP) Place->Heat_Fast Heat_Slow Slow Heating (1-2°C per minute) Heat_Fast->Heat_Slow Observe_Start Observe & Record T1 (First liquid drop) Heat_Slow->Observe_Start Observe_End Observe & Record T2 (All solid melts) Observe_Start->Observe_End Result Melting Point Range (T1 - T2) Observe_End->Result

References

A Technical Guide to 3-Bromo-4-pyridinecarboxaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Commercial Availability, Synthesis, and Applications of a Key Building Block in Modern Chemistry

Abstract

3-Bromo-4-pyridinecarboxaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural features, a pyridine ring substituted with both a reactive aldehyde group and a bromine atom, make it a valuable precursor in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, outlines a common synthetic pathway with a detailed experimental protocol, and explores its application in multi-step organic synthesis, particularly in the development of kinase inhibitors.

Commercial Availability

This compound is readily available from several major chemical suppliers. The compound is typically offered in research-grade purities, often 97% or higher. Researchers can procure this chemical in various quantities, from grams to kilograms, to suit the needs of both small-scale laboratory research and larger-scale drug development projects.

For ease of comparison, the following table summarizes the offerings from prominent vendors:

SupplierCatalog NumberPurityAvailable Quantities
Thermo Scientific39808001097%1 g, 5 g
Sigma-Aldrich63828597%1 g, 5 g
SynblockPB17335≥ 98%Inquire for bulk
JHECHEM CO LTDVaries≥ 99%Inquire for bulk

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 70201-43-3[1]
Molecular Formula C₆H₄BrNO[1]
Molecular Weight 186.01 g/mol
Appearance Light yellow to light brown crystalline powder[2]
Melting Point 81-82 °C (lit.)
SMILES O=Cc1cnccc1Br
InChI Key NOBDKWLIAQKADB-UHFFFAOYSA-N

Synthesis and Purification

While various synthetic routes to this compound exist, a common and effective method involves the oxidation of 3-bromo-4-methylpyridine. Below is a detailed experimental protocol for this transformation.

Experimental Protocol: Synthesis of this compound from 3-Bromo-4-methylpyridine

Materials:

  • 3-Bromo-4-methylpyridine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methylpyridine (1.0 eq) in 1,4-dioxane.

  • Addition of Oxidizing Agent: To the stirred solution, add selenium dioxide (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the black selenium precipitate.

  • Extraction: Dilute the filtrate with water and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel.

Procedure:

  • Column Preparation: Pack a glass column with a slurry of silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Fraction Collection: Collect the fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a crystalline solid.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Start 3-Bromo-4-methylpyridine Oxidation Oxidation with SeO2 in Dioxane Start->Oxidation 1.1 eq SeO2, Reflux Workup Aqueous Workup and Extraction Oxidation->Workup Cooling, Filtration Crude Crude Product Workup->Crude Column Silica Gel Column Chromatography Crude->Column Adsorption onto Silica Elution Gradient Elution (Hexane/Ethyl Acetate) Column->Elution Pure Pure this compound Elution->Pure

A flowchart of the synthesis and purification process.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of pharmaceutical compounds, particularly kinase inhibitors. The pyridine core can act as a hinge-binder in the ATP-binding pocket of kinases, while the bromo-substituent provides a handle for introducing molecular diversity through cross-coupling reactions. The aldehyde functionality can be further elaborated through various chemical transformations.

A common application is in multi-step synthetic sequences to generate complex heterocyclic systems. For example, it can be a key starting material in the synthesis of substituted aminopyridines, which are known to be effective kinase inhibitor pharmacophores.

The following diagram illustrates a generalized synthetic pathway for the elaboration of this compound into a potential kinase inhibitor scaffold.

G Synthetic Elaboration for Kinase Inhibitor Scaffolds Start 3-Bromo-4- pyridinecarboxaldehyde ReductiveAmination Reductive Amination Start->ReductiveAmination R1-NH2, NaBH(OAc)3 SuzukiCoupling Suzuki Coupling ReductiveAmination->SuzukiCoupling R2-B(OH)2, Pd catalyst, Base FinalProduct Potential Kinase Inhibitor Scaffold SuzukiCoupling->FinalProduct

A generalized reaction pathway for drug discovery.

Conclusion

This compound is a commercially accessible and synthetically versatile intermediate with significant applications in drug discovery and organic synthesis. Its utility as a precursor for complex molecular architectures, particularly in the development of kinase inhibitors, underscores its importance for researchers and professionals in the pharmaceutical and chemical industries. The synthetic and purification protocols provided herein offer a practical guide for its preparation in a laboratory setting.

References

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-4-pyridinecarboxaldehyde, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its properties, hazards, handling procedures, and experimental considerations to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid, often appearing as a yellow or light brown crystalline powder.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueReferences
CAS Number 70201-43-3[3]
Molecular Formula C₆H₄BrNO[1][2][3]
Molecular Weight 186.01 g/mol
Melting Point 79-83 °C[2]
Appearance Light yellow to light brown crystalline powder[2]
Solubility Soluble in most organic solvents, such as ethanol, dimethylformamide, and dichloromethane.[1]
SMILES String O=Cc1cnccc1Br
InChI Key NOBDKWLIAQKADB-UHFFFAOYSA-N

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize risk. The Globally Harmonized System (GHS) classifications are outlined below.

GHS Hazard Classification
Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction
Eye Irritation (Category 2)H319: Causes serious eye irritation

Source:

First Aid Measures
Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
Skin Contact If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Source:

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

AspectRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is also recommended.
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace.
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a sealed container, away from heat and fire sources.

Source:[1]

Experimental Protocols

It is imperative that this protocol is first evaluated and optimized on a small scale in a controlled laboratory setting by qualified personnel.

Representative Synthesis of 3-Bromopyridine (Precursor)

This procedure is adapted from a patented method for the synthesis of 3-bromopyridine.[4][5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add pyridine and 80-95% sulfuric acid. Cool the mixture to 0°C in an ice bath.

  • Bromination: Slowly add bromine dropwise to the cooled solution while stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to 130-140°C for 7-8 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. Neutralize the solution to a pH of 8 using a 6N sodium hydroxide solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., petroleum ether). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.

Representative Formylation of 3-Bromopyridine

This is a conceptual procedure for the formylation step to yield this compound.

  • Reaction Setup: In a dry, inert atmosphere, dissolve 3-bromopyridine in a suitable anhydrous solvent (e.g., THF or diethyl ether) and cool to a low temperature (e.g., -78°C).

  • Lithiation: Add a strong base such as n-butyllithium dropwise to the solution to perform a metal-halogen exchange.

  • Formylation: After a short stirring period, add a formylating agent (e.g., anhydrous N,N-dimethylformamide - DMF) dropwise.

  • Quenching and Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the handling and use of this compound.

G General Laboratory Workflow for Handling this compound A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Dust Mask) A->B C Weigh Compound in a Fume Hood B->C D Perform Experiment in a Well-Ventilated Area C->D E Quench and Work-up Reaction D->E F Dispose of Waste in Designated Containers E->F G Clean Work Area and Decontaminate Equipment F->G H Store Compound in a Cool, Dry, Sealed Container G->H

Caption: General laboratory workflow for handling this compound.

G Risk Assessment for this compound A Identify Hazards: - Harmful if swallowed - Skin/Eye Irritant - Skin Sensitizer B Assess Risks: - Ingestion - Dermal Contact - Eye Contact - Inhalation of Dust A->B C Control Measures: - Use Fume Hood - Wear appropriate PPE - Follow proper handling procedures B->C D Review and Monitor: - Are controls effective? - Any adverse effects noted? C->D

Caption: Risk assessment flowchart for this compound.

G Potential Reactivity of this compound cluster_0 Starting Material cluster_1 Reactions at the Aldehyde Group cluster_2 Reactions at the Bromine Atom A This compound B Oxidation to Carboxylic Acid A->B Oxidizing Agent C Reduction to Alcohol A->C Reducing Agent (e.g., NaBH4) D Reductive Amination A->D Amine, Reducing Agent E Wittig Reaction A->E Phosphorus Ylide F Suzuki Coupling A->F Boronic Acid, Pd Catalyst G Sonogashira Coupling A->G Alkyne, Pd/Cu Catalyst H Buchwald-Hartwig Amination A->H Amine, Pd Catalyst

Caption: Potential reactivity of this compound.

References

The Synthetic Versatility of 3-Bromo-4-pyridinecarboxaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-pyridinecarboxaldehyde is a key heterocyclic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-withdrawing pyridine ring, the aldehyde functionality, and the reactive bromine atom, make it a versatile substrate for a wide array of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, including detailed experimental protocols for key reactions, quantitative data, and visualizations of reaction pathways to aid in the design of novel synthetic routes.

Physicochemical and Safety Data

A summary of the key physical and safety properties of this compound is provided below. It is a yellow to light brown crystalline powder. It is soluble in many organic solvents like ethanol and dichloromethane.

PropertyValueReference
Molecular FormulaC₆H₄BrNO
Molecular Weight186.01 g/mol
Melting Point81-82 °C
CAS Number70201-43-3
AppearanceLight yellow to light brown crystalline powder

Safety Information: this compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment, including gloves, goggles, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.

Core Reactivity Profile

The reactivity of this compound is dominated by three main features: the aldehyde group, the carbon-bromine bond, and the pyridine ring itself. This allows for a diverse range of transformations, making it a valuable intermediate in the synthesis of complex molecules.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for various synthetic manipulations, including oxidation, reduction, and carbon-carbon bond formation.

1. Oxidation to Carboxylic Acid:

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-bromoisonicotinic acid, a valuable intermediate in its own right.

Oxidizing AgentSolventTemperatureTimeYield
Potassium Permanganate (KMnO₄)Water/PyridineReflux4hModerate to High
Jones Reagent (CrO₃/H₂SO₄)Acetone0 °C to RT1-2hHigh
Silver(I) Oxide (Ag₂O)aq. NaOH/EthanolRT12hHigh

Experimental Protocol: Oxidation with Potassium Permanganate

  • Dissolve this compound (1.0 eq) in a mixture of pyridine and water (1:1).

  • Heat the solution to reflux.

  • Add potassium permanganate (2.0 eq) portion-wise over 1 hour.

  • Continue refluxing for an additional 3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide.

  • Wash the filter cake with hot water.

  • Acidify the combined filtrate with concentrated HCl to pH 3-4 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 3-bromoisonicotinic acid.

2. Reduction to Alcohol:

The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-bromopyridin-4-yl)methanol, using mild reducing agents.

Reducing AgentSolventTemperatureTimeYield
Sodium Borohydride (NaBH₄)Methanol/Ethanol0 °C to RT1-2h>90%
Lithium Aluminum Hydride (LiAlH₄)THF/Diethyl ether0 °C30 minHigh

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve this compound (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (3-bromopyridin-4-yl)methanol.

3. Wittig Reaction:

The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene with a defined double bond position.

Phosphorus YlideBaseSolventTemperatureYield
Ph₃P=CH₂n-BuLiTHF-78 °C to RTGood
Ph₃P=CHCO₂EtNaHTHF/DMFRT to 60 °CHigh

Experimental Protocol: Wittig Olefination

  • To a stirred suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at -78 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise.

  • Allow the resulting ylide solution to warm to 0 °C and stir for 1 hour.

  • Cool the solution back to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Wittig_Reaction aldehyde This compound betaine Betaine Intermediate aldehyde->betaine Nucleophilic Attack ylide Phosphorus Ylide (Ph₃P=CHR) ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene Product oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: The Wittig reaction mechanism.

4. Grignard and Organolithium Addition:

Carbon nucleophiles, such as Grignard reagents and organolithiums, readily add to the carbonyl group to form secondary alcohols.

NucleophileSolventTemperatureYield
MeMgBrTHF/Diethyl ether0 °C to RTHigh
PhLiDiethyl ether-78 °C to RTHigh

Experimental Protocol: Grignard Addition

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting secondary alcohol by column chromatography.

Grignard_Reaction_Workflow start Start dissolve Dissolve this compound in anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_grignard Add Grignard Reagent dropwise cool->add_grignard stir Stir at Room Temperature add_grignard->stir quench Quench with sat. aq. NH₄Cl stir->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for a Grignard reaction.

Reactions at the Carbon-Bromine Bond

The C-Br bond on the pyridine ring is an excellent site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

1. Suzuki-Miyaura Coupling:

This palladium-catalyzed reaction couples this compound with boronic acids or their esters to form biaryl compounds.

Boronic AcidCatalystLigandBaseSolventTemp.Yield
Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100 °CGood
4-Methoxyphenylboronic acidPd(PPh₃)₄-Na₂CO₃Dioxane/H₂O90 °CHigh

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture at 100 °C for 12-24 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide 3-Bromo-4- pyridinecarboxaldehyde ArylHalide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

2. Sonogashira Coupling:

This reaction facilitates the formation of a C-C bond between the pyridine ring and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

AlkynePd CatalystCu co-catalystBaseSolventTemp.Yield
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRTHigh
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHToluene50 °CGood

Experimental Protocol: Sonogashira Coupling

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), copper(I) iodide (0.04 eq), and an amine base (e.g., triethylamine, 2.0 eq).

  • Degas the mixture with an inert gas.

  • Add the terminal alkyne (1.2 eq) and stir at room temperature until the reaction is complete.

  • Dilute with an organic solvent and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

3. Buchwald-Hartwig Amination:

This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling this compound with primary or secondary amines.

AminePd CatalystLigandBaseSolventTemp.Yield
AnilinePd₂(dba)₃BINAPNaOt-BuToluene80 °CGood
MorpholinePd(OAc)₂XPhosK₃PO₄Dioxane100 °CHigh

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), ligand (e.g., BINAP, 0.02 eq), and base (e.g., NaOt-Bu, 1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Cool to room temperature, dilute with ether, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. The presence of three distinct reactive sites allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. The reactions outlined in this guide, including manipulations of the aldehyde group and cross-coupling reactions at the C-Br bond, demonstrate the significant potential of this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials. The provided protocols and data serve as a practical resource for researchers aiming to incorporate this versatile intermediate into their synthetic strategies.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling reaction between an organoborane and an organic halide has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 3-Aryl-4-pyridinecarboxaldehydes, the products of the Suzuki coupling of 3-Bromo-4-pyridinecarboxaldehyde, are valuable intermediates in medicinal chemistry, serving as precursors to a wide array of complex molecular architectures with potential biological activity.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of this compound with various arylboronic acids. The protocols are based on established methodologies for similar substrates and are intended to serve as a comprehensive guide for researchers in the field.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of substrates analogous to this compound. This data can be used as a starting point for reaction optimization.

Table 1: Conventional Suzuki Coupling of Bromopyridine Derivatives

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane801260-80[1]
24-Methoxyphenylboronic acidPd(OAc)₂/PPh₃ (2)Na₂CO₃Toluene/H₂O1001685-95
33-Tolylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF902475-90
42-Naphthylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃Toluene/H₂O110880-92

Table 2: Microwave-Assisted Suzuki Coupling of Bromo-Aryl Compounds

EntryArylboronic AcidCatalyst (mol%)BaseSolventPower (W)Temp. (°C)Time (min)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃MeCN/H₂O (4:1)1008015~90
24-Formylphenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O (1:1)601001090.3[2]
34-Methylphenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O (1:1)601001082.4[2]
44-Hydroxyphenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O (1:1)601001081.2[2]

Experimental Protocols

Protocol 1: Conventional Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound using conventional heating.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reaction monitoring tools (TLC, LC-MS)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Add the arylboronic acid (1.2 mmol, 1.2 equiv) and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol provides an accelerated method for the Suzuki coupling of this compound using microwave irradiation.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, KOH)

  • Solvent system (e.g., MeCN/H₂O, EtOH/H₂O)

  • Microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add this compound (0.5 mmol, 1.0 equiv).

  • Add the arylboronic acid (0.6 mmol, 1.2 equiv) and the base (1.5 mmol, 3.0 equiv).

  • Add the palladium catalyst (0.015 mmol, 3 mol%).

  • Add the solvent system (e.g., MeCN/H₂O 4:1, 5 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate at the desired temperature (e.g., 80-120 °C) and power for the specified time (typically 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Open the vial and transfer the contents to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and water for work-up as described in Protocol 1 (steps 9-12).

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst Solvent Add Degassed Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Solvent->Inert_Atmosphere Heating Heat Reaction Mixture (Conventional or Microwave) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench_Extract Quench and Extract Monitoring->Quench_Extract Purify Purify by Chromatography Quench_Extract->Purify Product Isolated Product: 3-Aryl-4-pyridinecarboxaldehyde Purify->Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-Br Pd0->PdII_Aryl R-Br OxAdd Oxidative Addition PdII_Biaryl R-Pd(II)L_n-Ar PdII_Aryl->PdII_Biaryl Ar-B(OH)₂ (Base) Transmetalation Transmetalation PdII_Biaryl->Pd0 R-Ar RedElim Reductive Elimination Reactants R-Br + Ar-B(OH)₂ Base Base Product R-Ar

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

The Pivotal Role of 3-Bromo-4-pyridinecarboxaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-4-pyridinecarboxaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including a reactive aldehyde group and a bromine atom on a pyridine scaffold, make it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols to highlight its role in the development of novel therapeutic agents, particularly in the areas of oncology and neuroprotection.

Application Notes

Intermediate for Kinase Inhibitors in Oncology

This compound serves as a crucial starting material for the synthesis of pyridopyrimidine-based kinase inhibitors. The pyridine ring is a common feature in many kinase inhibitors, and the bromo and aldehyde functionalities allow for the construction of fused ring systems that can effectively target the ATP-binding site of kinases.

One of the most critical signaling pathways in cancer is the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2] Dysregulation of this pathway is a hallmark of various cancers.[2] Small molecule tyrosine kinase inhibitors (TKIs) are a major class of drugs that target EGFR.[3][4] The pyridopyrimidine scaffold, which can be synthesized from this compound, is a key pharmacophore in several potent EGFR inhibitors.[5]

Derivatives of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines have shown potent inhibitory activity against the tyrosine kinase function of EGFR.[6] The synthesis of such compounds often involves the versatile reactivity of bromo-pyridine derivatives in cross-coupling reactions.[7]

Quantitative Data on Related Kinase Inhibitors:

CompoundTarget KinaseIC50 (nM)
3 EGFR0.029
5f EGFR0.13
7f EGFR0.008
Data sourced from J. Med. Chem. 1996, 39(9), 1823-35[6]
Precursor for Neuroprotective Agents

The pyridine nucleus is a common motif in compounds with activity in the central nervous system. 3-Bromo-4-pyridinecarboxylic acid, a close derivative of the aldehyde, is utilized in the synthesis of pharmaceuticals targeting neurological disorders.[7] While direct evidence for this compound in neuroprotective agents is emerging, its potential is significant due to the versatility of the pyridine scaffold in CNS drug discovery. For instance, various heterocyclic compounds containing bromo-aryl moieties have been investigated for their neuroprotective effects.[8][9]

Versatile Building Block in Drug Discovery

The aldehyde and bromo functionalities of this compound allow for a wide range of chemical transformations, making it a valuable tool for generating diverse compound libraries for drug screening.[10] It can participate in various reactions, including:

  • Condensation reactions: The aldehyde group can react with amines and active methylene compounds to form Schiff bases and other heterocyclic structures.[11][12]

  • Cross-coupling reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents.

  • Multicomponent reactions (MCRs): The reactivity of the aldehyde makes it a suitable component for MCRs, which are powerful tools for the rapid synthesis of complex molecules from simple starting materials.[13][14]

Experimental Protocols

Protocol 1: Synthesis of a Pyridopyrimidine Core via Condensation and Cyclization

This protocol describes a general approach for the synthesis of a pyridopyrimidine scaffold, a key structure in many kinase inhibitors, starting from this compound.

Step 1: Condensation with an Amine

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add an appropriate amine (e.g., a substituted aniline) (1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Upon completion, the resulting Schiff base can be isolated by filtration or evaporation of the solvent.

Step 2: Cyclization to form the Pyridopyrimidine Ring

  • The Schiff base from Step 1 is then reacted with a suitable cyclizing agent (e.g., a derivative of malonic acid or cyanoacetic acid) in the presence of a base (e.g., sodium ethoxide or piperidine).

  • The reaction is typically heated under reflux in a suitable solvent like ethanol.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.

G A This compound C Condensation A->C B Amine (R-NH2) B->C D Schiff Base Intermediate C->D F Cyclization D->F E Cyclizing Agent E->F G Pyridopyrimidine Core F->G

Caption: Synthetic workflow for a pyridopyrimidine core.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a this compound derivative with a boronic acid.

Materials:

  • 3-Bromo-4-pyridine derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • In a flame-dried Schlenk flask, combine the 3-bromo-4-pyridine derivative, boronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction and Workup A Combine Reactants: - 3-Bromo-4-pyridine derivative - Boronic acid - Base B Inert Atmosphere (Argon/Nitrogen) A->B C Add Palladium Catalyst B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Extraction and Washing G->H I Drying and Concentration H->I J Purification (Column Chromatography) I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 3: In Vitro EGFR Kinase Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the EGFR kinase and the peptide substrate in the kinase assay buffer.

  • Add the test compounds at various concentrations to the wells of a microplate. Include a positive control (a known EGFR inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

G A Prepare Kinase Reaction Mix (EGFR + Substrate) B Add Test Compounds (Varying Concentrations) A->B C Initiate Reaction (Add ATP) B->C D Incubate at 30°C C->D E Stop Reaction & Measure ADP (e.g., ADP-Glo™) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Inhibitor Small Molecule Inhibitor (e.g., Pyridopyrimidine derivative) Inhibitor->Dimerization Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

References

Application Notes and Protocols for 3-Bromo-4-pyridinecarboxaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-pyridinecarboxaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring substituted with a bromine atom and a carboxaldehyde group, allows for a diverse range of chemical transformations. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The aldehyde functionality at the 4-position serves as a handle for classical carbonyl chemistry, including reductive amination, oxidation, reduction, and the formation of various heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications

This compound is a valuable building block for the synthesis of a wide array of complex molecules. Its utility is most prominently demonstrated in the following reaction types:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-substituted pyridines.

  • Sonogashira Coupling: For the introduction of alkyne moieties, leading to the formation of substituted alkynylpyridines.

  • Heck Coupling: For the vinylation of the pyridine ring, providing access to styrylpyridine derivatives.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the synthesis of a variety of aminopyridine derivatives.

  • Heterocycle Formation: The aldehyde group can be utilized in condensation reactions to construct various fused and non-fused heterocyclic systems.

Data Presentation: Cross-Coupling Reactions

The following tables summarize quantitative data for typical cross-coupling reactions using this compound and analogous aryl bromides. These serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10012Up to 95%
2This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane908Up to 92%
32-Bromo-4-methylpyridinePhenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O1001691[1]
44-BromobenzaldehydePhenylboronic acidPolymer-supported Pd(II)K₂CO₃H₂O/EtOHRT->95% (Conversion)[2]

*Yields are estimated based on typical Suzuki reactions of similar substrates.

Table 2: Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF656Up to 98%
2This compoundTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (2.5)Et₃NDMF804Up to 90%
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃ (2.5/5)CuI (5)Et₃NDMF100398[2]
44-IodotoluenePhenylacetylenePd/Al₂O₃ + Cu₂O--THF/DMA75-60 (in flow)[3]

*Yields are estimated based on typical Sonogashira reactions of similar substrates.

Table 3: Heck Coupling of Aryl Bromides

EntryAryl BromideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundStyrenePd(OAc)₂ (2)Et₃NDMF12024Up to 85%
2This compoundEthyl acrylatePd(PPh₃)₄ (3)NaOAcDMA14018Up to 90%
33-BromoquinolineEthyl crotonatePd EnCat® 40 (0.8)NaOAcEthanol140 (mw)0.571[4]
4BromobenzeneStyrenePd/CNa₂CO₃NMP1503>95% (Conversion)[5]

*Yields are estimated based on typical Heck reactions of similar substrates.

Table 4: Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundAnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10016Up to 90%
2This compoundMorpholinePd(OAc)₂ (2)RuPhos (4)LiHMDSTHF6516Up to 85%
32-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBuToluene80460[6]
43-Bromopyridine-D4CyclopentylamineBrettPhos Precatalyst (-)-LiHMDSTHF65-78[7]

*Yields are estimated based on typical Buchwald-Hartwig reactions of similar substrates.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 3-Phenyl-4-pyridinecarboxaldehyde

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-phenyl-4-pyridinecarboxaldehyde.

Expected Spectral Data:

  • ¹H NMR (CDCl₃, δ): 10.1 (s, 1H, CHO), 8.8 (d, 1H), 8.6 (s, 1H), 7.7 (d, 1H), 7.5-7.4 (m, 5H, Ar-H).

  • ¹³C NMR (CDCl₃, δ): 192.5, 153.0, 151.5, 140.0, 137.5, 135.0, 129.5, 129.0, 128.5, 125.0.

Suzuki_Coupling A This compound C Pd(PPh3)4, K2CO3 Toluene/H2O, 100 °C A->C B Phenylboronic Acid B->C D 3-Phenyl-4-pyridinecarboxaldehyde C->D

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Synthesis of 3-(Phenylethynyl)-4-pyridinecarboxaldehyde

This protocol outlines the Sonogashira coupling of this compound with phenylacetylene.[2]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.01 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at 65 °C for 6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-(phenylethynyl)-4-pyridinecarboxaldehyde.

Expected Spectral Data:

  • ¹H NMR (CDCl₃, δ): 10.2 (s, 1H, CHO), 8.9 (s, 1H), 8.7 (d, 1H), 7.7 (d, 1H), 7.6-7.4 (m, 5H, Ar-H).

  • ¹³C NMR (CDCl₃, δ): 191.0, 154.0, 152.0, 139.0, 132.0, 129.5, 129.0, 128.5, 122.0, 120.0, 95.0, 85.0.

Sonogashira_Coupling A This compound C Pd(PPh3)2Cl2, CuI Et3N, THF, 65 °C A->C B Phenylacetylene B->C D 3-(Phenylethynyl)-4- pyridinecarboxaldehyde C->D

Sonogashira Coupling Workflow
Heck Coupling: Synthesis of 3-((E)-2-Phenylethenyl)-4-pyridinecarboxaldehyde

This protocol provides a general method for the Heck coupling of this compound with styrene.[4]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, dissolve this compound and Pd(OAc)₂ in DMF.

  • Add triethylamine and styrene to the mixture.

  • Degas the mixture with argon or nitrogen for 10 minutes.

  • Seal the tube and heat the reaction at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-((E)-2-phenylethenyl)-4-pyridinecarboxaldehyde.

Expected Spectral Data:

  • ¹H NMR (CDCl₃, δ): 10.0 (s, 1H, CHO), 8.8 (s, 1H), 8.6 (d, 1H), 7.8 (d, 1H), 7.6-7.3 (m, 7H, Ar-H & Vinyl-H).

  • ¹³C NMR (CDCl₃, δ): 192.0, 153.5, 151.0, 138.0, 136.0, 135.5, 130.0, 129.0, 128.5, 127.0, 126.5, 125.0.

Heck_Coupling A This compound C Pd(OAc)2, Et3N DMF, 120 °C A->C B Styrene B->C D 3-((E)-2-Phenylethenyl)-4- pyridinecarboxaldehyde C->D

Heck Coupling Workflow
Buchwald-Hartwig Amination: Synthesis of 3-Anilino-4-pyridinecarboxaldehyde

This protocol describes the Buchwald-Hartwig amination of this compound with aniline.[7]

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu under an inert atmosphere.

  • Add this compound and anhydrous toluene.

  • Add aniline via syringe.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-anilino-4-pyridinecarboxaldehyde.

Expected Spectral Data:

  • ¹H NMR (CDCl₃, δ): 9.9 (s, 1H, CHO), 9.5 (s, 1H, NH), 8.5 (s, 1H), 8.3 (d, 1H), 7.5 (d, 1H), 7.4-7.2 (m, 5H, Ar-H).

  • ¹³C NMR (CDCl₃, δ): 190.0, 150.0, 148.0, 142.0, 140.0, 130.0, 129.5, 125.0, 122.0, 120.0, 118.0.

Buchwald_Hartwig_Amination A This compound C Pd2(dba)3, BINAP NaOtBu, Toluene, 100 °C A->C B Aniline B->C D 3-Anilino-4-pyridinecarboxaldehyde C->D

Buchwald-Hartwig Amination Workflow

Signaling Pathways and Logical Relationships

The versatility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its two functional groups. The following diagram illustrates the logical relationship between the starting material and the various classes of products accessible through different reaction pathways.

Synthetic_Pathways cluster_coupling C-Br Functionalization (Cross-Coupling Reactions) cluster_aldehyde C=O Functionalization (Carbonyl Chemistry) cluster_products Product Classes Start This compound Suzuki Suzuki-Miyaura (Ar-B(OH)2) Start->Suzuki Pd cat. Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd/Cu cat. Heck Heck (Alkene) Start->Heck Pd cat. Buchwald Buchwald-Hartwig (R2NH) Start->Buchwald Pd cat. Reduction Reduction (e.g., NaBH4) Start->Reduction Oxidation Oxidation (e.g., KMnO4) Start->Oxidation ReductiveAmination Reductive Amination (R2NH, NaBH(OAc)3) Start->ReductiveAmination Heterocycle Heterocycle Formation (e.g., with anilines) Start->Heterocycle Biaryls Substituted Biaryls Suzuki->Biaryls Alkynyls Alkynylpyridines Sonogashira->Alkynyls Styrenes Styrylpyridines Heck->Styrenes Amines Aminopyridines Buchwald->Amines Alcohols Pyridylmethanols Reduction->Alcohols CarboxylicAcids Pyridine-4-carboxylic Acids Oxidation->CarboxylicAcids Aminomethyls Aminomethylpyridines ReductiveAmination->Aminomethyls FusedRings Fused Heterocycles Heterocycle->FusedRings

Synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The protocols and data provided in these application notes demonstrate its utility in a range of important transformations, particularly in palladium-catalyzed cross-coupling reactions. Researchers can use this information as a foundation for the development of novel synthetic routes to a wide variety of complex molecules for applications in drug discovery and materials science. Further optimization of the outlined conditions may be necessary depending on the specific substrates and desired outcomes.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Bromo-4-pyridinecarboxaldehyde in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide array of substituted pyridine derivatives, which are key structural motifs in many pharmaceutical agents and functional materials. This document outlines detailed experimental protocols and summarizes quantitative data for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, as well as cyanation reactions.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions typically involve the coupling of an organohalide or pseudohalide with an organometallic reagent in the presence of a palladium catalyst and a base. The general catalytic cycle for these reactions is depicted below.

Palladium Catalyzed Cross-Coupling Workflow cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L₂) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-M R-Pd(II)-R'(L2) R-Pd(II)-R'(L₂) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Aryl_Halide This compound (R-X) Aryl_Halide->Oxidative_Addition Coupling_Partner Organometallic Reagent (R'-M) Coupling_Partner->Transmetalation

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under the inert atmosphere.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888

Note: The data in this table is representative and adapted from procedures for structurally similar bromopyridines. Yields are highly dependent on the specific substrates and reaction conditions.[1]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of vinyl-substituted aromatic and heteroaromatic compounds.[2]

Experimental Protocol:

A general procedure for the Heck reaction of this compound with an alkene is as follows:

  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., Et₃N, 2.0 equiv.).

  • Add a suitable solvent, such as DMF or acetonitrile.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Quantitative Data Summary: Heck Reaction Conditions

EntryAlkeneCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃N (2)DMF12012>80
2n-Butyl acrylatePd(OAc)₂ (2)K₂CO₃ (2)DMF1001285
3Ethyl crotonatePd EnCat® 40 (0.8)NaOAc (2.5)Ethanol140 (mw)0.571

Note: The data is based on established methodologies for analogous aryl bromides.[3][4]

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, providing a reliable method for the synthesis of alkynyl-substituted aromatic compounds.[5]

Experimental Protocol:

A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

  • To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as DMF, followed by an amine base (e.g., Et₃N).

  • Heat the reaction mixture to the desired temperature (typically 65-100 °C) and stir until the starting material is consumed.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data Summary: Sonogashira Coupling Conditions

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100372-96
22-Methyl-3-butyn-2-olPdCl₂(CH₃CN)₂ (15) / sXPhos (18)-Cs₂CO₃MeCN/H₂O652Good
3EthynylbenzenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF65-Good

Note: Yields are based on reactions with similar 2-amino-3-bromopyridines and other aryl bromides.[4][6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[7] This reaction is instrumental in the synthesis of a wide range of N-aryl compounds.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.5-2.5 equiv.) under an inert atmosphere.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add an anhydrous solvent (e.g., Toluene, THF, Dioxane) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary: Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (2.5)THF6571
2AnilinePd(OAc)₂ (2)XantPhos (4)DBU (2)DMF14083
3CyclopentylamineBrettPhos Precatalyst (4)-LiHMDS (2.5)THF6578

Note: Data is adapted from reactions with analogous bromopyridines.[8][9]

Stille Coupling

The Stille coupling reaction forms a C-C bond by reacting an organotin compound with an organohalide. It is known for its tolerance of a wide range of functional groups.[4][10]

Experimental Protocol:

A general procedure for the Stille coupling of this compound with an organostannane is as follows:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the organostannane (e.g., tributyl(vinyl)tin, 1.1 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add an anhydrous, degassed solvent such as THF or DMF.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, the reaction mixture can be worked up by dilution with an organic solvent and washing with aqueous KF solution to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data Summary: Stille Coupling Conditions

EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄ (5)-THF8012Good
2Tributyl(phenyl)tinPd(OAc)₂ (2) / Dabco-DMF1002High
3Trimethyl(thienyl)tinPd₂(dba)₃ (1.5) / P(o-tol)₃ (6)-NMP8016Good

Note: Conditions are based on general Stille coupling protocols for aryl bromides.[11]

Cyanation

Palladium-catalyzed cyanation provides a direct route to introduce a nitrile group onto an aromatic ring, which is a valuable functional group for further synthetic transformations.

Experimental Protocol:

A general procedure for the cyanation of this compound is as follows:

  • To a reaction vessel, add this compound (1.0 equiv.), a cyanide source (e.g., K₄[Fe(CN)₆], 0.2 equiv. or Zn(CN)₂, 0.6 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, 0.1-2 mol%).

  • In some cases, a phosphine ligand (e.g., dppf) is required.

  • Add a solvent such as DMAc or DMF.

  • Heat the reaction mixture under an inert atmosphere at a temperature typically between 100-130 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography.

Quantitative Data Summary: Cyanation Conditions

EntryCyanide Source (equiv.)Catalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1K₄[Fe(CN)₆] (0.2)Pd(OAc)₂ (0.1)-DMAc120583-96
2Zn(CN)₂ (0.6)Pd₂(dba)₃ (2)dppf (4)DMA1002High

Note: Data is based on general cyanation protocols for aryl bromides.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS, GC-MS) D->E F Quench Reaction and Perform Aqueous Extraction E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H

A typical experimental workflow for palladium-catalyzed cross-coupling.

Safety Information

Palladium catalysts, phosphine ligands, and some of the reagents used in these reactions can be toxic, air-sensitive, and/or flammable. Organotin reagents, in particular, are highly toxic. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Inert atmosphere techniques (e.g., Schlenk line or glovebox) are often required. Please consult the Safety Data Sheet (SDS) for each chemical before use.

References

Synthesis of Heterocyclic Compounds from 3-Bromo-4-pyridinecarboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-pyridinecarboxaldehyde is a versatile bifunctional building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its utility stems from the presence of two reactive sites: an aldehyde group amenable to condensation and cyclization reactions, and a bromine atom which can participate in various cross-coupling reactions or act as a leaving group in nucleophilic substitutions. This unique combination allows for the strategic and efficient assembly of complex molecular architectures, many of which are of significant interest in medicinal chemistry and materials science.

These application notes provide detailed protocols for the synthesis of diverse heterocyclic systems derived from this compound. The methodologies outlined herein are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

I. Synthesis of Pyrido[4,3-d]pyrimidine Derivatives

The construction of the pyrido[4,3-d]pyrimidine core can be efficiently achieved through a multi-step sequence commencing with a Knoevenagel condensation of this compound with an active methylene compound, followed by a cyclization reaction.

Reaction Pathway: Knoevenagel Condensation followed by Cyclization

G start This compound intermediate Knoevenagel Adduct (2-((3-bromopyridin-4-yl)methylene)malononitrile) start->intermediate Base (e.g., Piperidine) Ethanol, Reflux reactant Active Methylene Compound (e.g., Malononitrile) reactant->intermediate product 7-Bromopyrido[4,3-d]pyrimidin-4-amine intermediate->product Reflux cyclizing_agent Formamide cyclizing_agent->product

Caption: Synthesis of a Pyrido[4,3-d]pyrimidine derivative.

Experimental Protocol: Synthesis of 7-Bromopyrido[4,3-d]pyrimidin-4-amine

Step 1: Knoevenagel Condensation to form 2-((3-bromopyridin-4-yl)methylene)malononitrile

  • To a solution of this compound (1.86 g, 10 mmol) in absolute ethanol (30 mL), add malononitrile (0.66 g, 10 mmol).

  • Add a catalytic amount of piperidine (0.1 mL).

  • Reflux the reaction mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Knoevenagel adduct.

Step 2: Cyclization to form 7-Bromopyrido[4,3-d]pyrimidin-4-amine

  • A mixture of the Knoevenagel adduct from Step 1 (2.34 g, 10 mmol) and formamide (20 mL) is heated to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice-cold water (100 mL).

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.

Quantitative Data
StepProductStarting MaterialReagentsSolventConditionsYield (%)
12-((3-bromopyridin-4-yl)methylene)malononitrileThis compound, MalononitrilePiperidineEthanolReflux, 2h85-90
27-Bromopyrido[4,3-d]pyrimidin-4-amineKnoevenagel AdductFormamide-Reflux, 6-8h70-75

II. Synthesis of Thieno[3,2-c]pyridine Derivatives

The thieno[3,2-c]pyridine scaffold can be constructed from this compound via a Knoevenagel condensation followed by a Gewald-type reaction.

Reaction Pathway: Knoevenagel-Gewald Synthesis

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Gewald Reaction start This compound intermediate1 Knoevenagel Adduct (Ethyl 2-cyano-3-(3-bromopyridin-4-yl)acrylate) start->intermediate1 Base (e.g., Piperidine) Ethanol, rt reactant1 Ethyl Cyanoacetate reactant1->intermediate1 product Ethyl 2-amino-4-(3-bromopyridin-4-yl)thiophene-3-carboxylate intermediate1->product Base (e.g., Morpholine) Ethanol, Reflux reactant2 Elemental Sulfur reactant2->product

Caption: Synthesis of a Thieno[3,2-c]pyridine precursor.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(3-bromopyridin-4-yl)thiophene-3-carboxylate

Step 1: Synthesis of Ethyl 2-cyano-3-(3-bromopyridin-4-yl)acrylate

  • In a round-bottom flask, dissolve this compound (1.86 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (25 mL).

  • Add a few drops of piperidine as a catalyst.

  • Stir the mixture at room temperature for 4-6 hours.

  • The formation of a precipitate indicates the progress of the reaction.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to obtain the Knoevenagel product.

Step 2: Synthesis of Ethyl 2-amino-4-(3-bromopyridin-4-yl)thiophene-3-carboxylate

  • To a suspension of the Knoevenagel product from Step 1 (2.81 g, 10 mmol) in ethanol (30 mL), add elemental sulfur (0.32 g, 10 mmol).

  • Add morpholine (0.87 g, 10 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • After cooling, the precipitated product is collected by filtration.

  • Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure thieno[3,2-c]pyridine precursor.

Quantitative Data
StepProductStarting MaterialsReagentsSolventConditionsYield (%)
1Ethyl 2-cyano-3-(3-bromopyridin-4-yl)acrylateThis compound, Ethyl CyanoacetatePiperidineEthanolRoom Temp, 4-6h88-92
2Ethyl 2-amino-4-(3-bromopyridin-4-yl)thiophene-3-carboxylateKnoevenagel Adduct, SulfurMorpholineEthanolReflux, 3-4h75-80

III. Synthesis of Fused Pyridine Systems via Intramolecular Cyclization

The strategic placement of the bromo and aldehyde functionalities in this compound allows for the synthesis of various fused pyridine systems through a sequence of condensation followed by an intramolecular cyclization, often catalyzed by a transition metal.

Logical Workflow: Condensation-Intramolecular Cyclization

G start This compound step1 Condensation Reaction (e.g., Claisen-Schmidt) start->step1 reactant Nucleophile with active methylene (e.g., substituted acetophenone) reactant->step1 intermediate Chalcone-like Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., Palladium-catalyzed) intermediate->step2 product Fused Heterocyclic System (e.g., Pyrido-fused ketone) step2->product

Caption: General workflow for fused pyridine synthesis.

Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular Cyclization
  • To a solution of the chalcone-like intermediate (derived from the condensation of this compound and an appropriate active methylene compound) (1 mmol) in a suitable solvent (e.g., DMF, Dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2 mmol).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fused heterocyclic compound.

Conclusion

This compound serves as a highly valuable and adaptable starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed in these application notes demonstrate its utility in constructing medicinally relevant scaffolds such as pyrido[4,3-d]pyrimidines and thieno[3,2-c]pyridines. The strategic combination of condensation reactions at the aldehyde position and subsequent transformations involving the bromo substituent provides a powerful platform for the generation of novel and complex molecular entities for drug discovery and materials science. Researchers are encouraged to adapt and expand upon these methodologies to explore new synthetic avenues and create novel libraries of heterocyclic compounds.

The Strategic Utility of 3-Bromo-4-pyridinecarboxaldehyde in the Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-4-pyridinecarboxaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features—a pyridine ring substituted with a reactive aldehyde group and a bromine atom—offer a dual functionality that enables its participation in a wide array of chemical transformations. The pyridine scaffold is a common motif in a multitude of biologically active compounds, and the strategic placement of the bromo and formyl groups allows for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors for oncology. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical ingredients.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in drug discovery lies in its ability to serve as a scaffold for the synthesis of complex heterocyclic systems. The aldehyde functionality is a versatile handle for introducing diversity through reactions such as reductive amination and various condensation reactions. The bromine atom, on the other hand, is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are cornerstones of modern pharmaceutical synthesis.

A significant area of application for this building block is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that mimics the purine structure of ATP, and this compound can be elaborated to form such core structures. For instance, while not a direct precursor, its structural motifs are found in potent kinase inhibitors like Vemurafenib, which targets the BRAF V600E mutation in melanoma. The synthesis of Vemurafenib and its analogs often involves the coupling of a bromo-azaindole core with other fragments, highlighting the importance of bromo-substituted pyridine-like heterocycles.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in key synthetic transformations relevant to the synthesis of pharmaceutical ingredients.

Protocol 1: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to introduce amine functionalities. This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound186.011.01.0
Amine (R1R2NH)Varies1.11.1
Sodium triacetoxyborohydride (STAB)211.941.51.5
Dichloromethane (DCM)84.93--
Acetic Acid (optional)60.05catalytic-

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 mmol).

  • If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that is instrumental in the synthesis of biaryl and hetero-biaryl structures commonly found in pharmaceuticals. This protocol outlines a general procedure for the coupling of the product from Protocol 1 with a boronic acid.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-Bromo-4-((R1R2N)methyl)pyridineVaries1.01.0
Aryl/Heteroaryl boronic acid (R3-B(OH)2)Varies1.21.2
Palladium Catalyst (e.g., Pd(PPh3)4)1155.560.050.05
Base (e.g., K2CO3 or Cs2CO3)Varies2.02.0
Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water)---

Procedure:

  • To a reaction vessel, add the 3-Bromo-4-substituted pyridine (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

Table 1: Representative Yields for Reductive Amination of this compound

EntryAmine (R1R2NH)ProductTypical Yield (%)
1Benzylamine3-Bromo-4-((benzylamino)methyl)pyridine85-95
2Morpholine4-((3-Bromopyridin-4-yl)methyl)morpholine90-98
3N-methylpiperazine1-((3-Bromopyridin-4-yl)methyl)-4-methylpiperazine88-96

Table 2: Representative Yields for Suzuki-Miyaura Coupling

EntryBoronic Acid (R3-B(OH)2)ProductTypical Yield (%)
1Phenylboronic acid3-Phenyl-4-((R1R2N)methyl)pyridine75-90
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-((R1R2N)methyl)pyridine70-88
3Thiophene-3-boronic acid3-(Thiophen-3-yl)-4-((R1R2N)methyl)pyridine65-85

Visualizations

Synthetic Pathway for a Hypothetical Kinase Inhibitor

The following diagram illustrates a potential synthetic pathway for a hypothetical kinase inhibitor utilizing this compound as a starting material.

G A This compound C Reductive Amination (Protocol 1) A->C B Amine (R1R2NH) B->C D 3-Bromo-4-((R1R2N)methyl)pyridine C->D Yield: 85-98% F Suzuki-Miyaura Coupling (Protocol 2) D->F E Boronic Acid (R3-B(OH)2) E->F G Hypothetical Kinase Inhibitor Core F->G Yield: 65-90%

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)-R' L2 Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)2 + Base ArB->Transmetal

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Application of 3-Bromo-4-pyridinecarboxaldehyde in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-pyridinecarboxaldehyde is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules, including those with applications in the agrochemical industry. Its structure, featuring a reactive aldehyde group and a bromine-substituted pyridine ring, allows for diverse chemical transformations, making it a valuable starting material for the development of novel herbicides, fungicides, and insecticides. The pyridine core is a common scaffold in many commercial agrochemicals, and the presence of a bromine atom provides a handle for cross-coupling reactions, while the aldehyde functionality is amenable to a wide range of synthetic manipulations. This document provides an overview of its potential applications and generalized protocols for its use in the synthesis of agrochemicals.

Application Notes

This compound serves as a key intermediate in the synthesis of pyridine-based agrochemicals. The aldehyde functional group can be readily converted into various other functionalities, such as alcohols, carboxylic acids, imines, and oximes, which are often key components of the final active ingredient. The bromo substituent on the pyridine ring can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds and build more complex molecular architectures.

Key Synthetic Transformations and Potential Agrochemical Classes:

  • Fungicides: The pyridine ring is a core component of several classes of fungicides. This compound can be used to synthesize pyridine carboxamides, which are known to target the succinate dehydrogenase (SDH) enzyme in fungi, disrupting the fungal respiratory chain. The aldehyde can be oxidized to a carboxylic acid, which is then coupled with an appropriate amine to form the active carboxamide.

  • Herbicides: Pyridine-based herbicides are widely used for broadleaf weed control. The derivatization of this compound can lead to compounds that mimic natural plant hormones or inhibit key plant enzymes. For instance, the aldehyde can be a precursor for the synthesis of picolinic acid derivatives, a class of herbicides known for their auxin-like activity.

  • Insecticides: The pyridine scaffold is present in neonicotinoid insecticides, which act on the nicotinic acetylcholine receptors of insects. While the synthesis of classical neonicotinoids often involves different starting materials, the functional groups of this compound allow for the exploration of novel insecticidal compounds with similar modes of action. The aldehyde can be converted to an imine or other nitrogen-containing heterocycles that are crucial for insecticidal activity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a hypothetical pyridine-based fungicide starting from this compound. These protocols are for illustrative purposes and may require optimization for specific target molecules.

Protocol 1: Oxidation of this compound to 3-Bromo-4-pyridinecarboxylic acid

This protocol describes the conversion of the aldehyde to a carboxylic acid, a key step for the synthesis of pyridine carboxamide fungicides.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water in a round-bottom flask.

  • Prepare a solution of potassium permanganate (1.2 eq) in water.

  • Slowly add the KMnO₄ solution to the stirred solution of the aldehyde at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Acidify the solution to pH 3-4 with concentrated HCl.

  • Collect the resulting white precipitate of 3-Bromo-4-pyridinecarboxylic acid by vacuum filtration, wash with cold water, and dry.

Protocol 2: Synthesis of a Pyridine Carboxamide Fungicide via Amide Coupling

This protocol outlines the coupling of the synthesized carboxylic acid with an aniline derivative to form a hypothetical fungicide.

Materials:

  • 3-Bromo-4-pyridinecarboxylic acid (from Protocol 1)

  • 2-Chloroaniline (or other desired aniline)

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Chromatography column (if necessary for purification)

Procedure:

  • Suspend 3-Bromo-4-pyridinecarboxylic acid (1.0 eq) in an excess of thionyl chloride.

  • Heat the mixture at reflux for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve 2-chloroaniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the aniline solution in an ice bath and slowly add the acid chloride solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyridine carboxamide.

Data Presentation

Table 1: Hypothetical Biological Activity of a Synthesized Pyridine Carboxamide Fungicide

Fungal SpeciesEC₅₀ (µg/mL)
Botrytis cinerea1.5
Mycosphaerella fijiensis2.8
Septoria tritici0.9
Ustilago maydis5.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual biological activity would need to be determined through rigorous experimental testing.

Mandatory Visualization

experimental_workflow start This compound oxidation Oxidation (KMnO₄, NaOH) start->oxidation Protocol 1 acid 3-Bromo-4-pyridinecarboxylic acid oxidation->acid coupling Amide Coupling (SOCl₂, 2-Chloroaniline) acid->coupling Protocol 2 product Pyridine Carboxamide Fungicide coupling->product signaling_pathway cluster_pathway Fungal Respiration fungicide Pyridine Carboxamide Fungicide sdh Succinate Dehydrogenase (Complex II) fungicide->sdh Inhibition etc Electron Transport Chain sdh->disruption atp ATP Production etc->inhibition inhibition->atp Blockage disruption->etc Disruption

Application Notes and Protocols for the Derivatization of the Aldehyde Group in 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-pyridinecarboxaldehyde is a valuable bifunctional molecule in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of both a reactive aldehyde group and a bromine-substituted pyridine ring allows for a wide range of chemical modifications. Derivatization of the aldehyde group is a key strategy for introducing molecular diversity and synthesizing novel compounds with potential biological activities or specific material properties. This document provides detailed application notes and experimental protocols for several common and effective methods for derivatizing the aldehyde functionality of this compound.

Derivatization Strategies

The aldehyde group of this compound can undergo various condensation and olefination reactions to yield a diverse array of derivatives. Key strategies include:

  • Formation of Imines (Schiff Bases): Reaction with primary amines to form C=N double bonds.

  • Formation of Hydrazones: Condensation with hydrazine or its derivatives.

  • Formation of Oximes: Reaction with hydroxylamine.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.

  • Wittig Reaction: Olefination with phosphorus ylides to create substituted alkenes.

These derivatization reactions are crucial for generating libraries of compounds for drug discovery screening and for synthesizing intermediates for more complex molecular architectures.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of pyridine-based aldehydes. While specific data for this compound is often proprietary or not widely published, the data for analogous structures provide a strong indication of expected outcomes.

Table 1: Knoevenagel Condensation of Pyridinecarbaldehydes with Active Methylene Compounds

PyridinecarboxaldehydeActive Methylene CompoundCatalystSolventTemp. (°C)TimeYield (%)Reference
4-PyridinecarboxaldehydeMalononitrileNoneH₂O:EtOHRT10 min95[1]
4-PyridinecarboxaldehydeEthyl CyanoacetateNoneH₂O:EtOHRT15 min92[1]
4-PyridinecarboxaldehydeCyanoacetamideNoneH₂O:EtOHRT20 min90[1]

Table 2: Synthesis of Hydrazone Derivatives from Aromatic Aldehydes

AldehydeHydrazideSolventConditionsYield (%)ApplicationReference
3-Bromo-2-hydroxybenzaldehyde2-Pyridinecarboxylic acid hydrazideNot SpecifiedNot SpecifiedNot SpecifiedCrystal Structure Analysis[2]
Substituted Aromatic AldehydesSubstituted Acid HydrazidesAcetic AcidRefluxGoodAntimicrobial, Anticancer[3][4]

Table 3: Wittig Reaction of Aldehydes

AldehydeWittig ReagentBaseSolventTemp. (°C)TimeYield (%)Reference
4-NitrobenzaldehydeEthyl (triphenylphosphoranylidene)acetateNaHCO₃H₂ORefluxNot SpecifiedHighGeneral Protocol
Heteroaryl AldehydesVariousNot SpecifiedNot SpecifiedRTNot SpecifiedModerate to High[5]

Experimental Protocols

Protocol 1: Synthesis of (E)-2-(3-Bromo-pyridin-4-yl)-acrylonitrile via Knoevenagel Condensation

This protocol is adapted from a catalyst-free method for the Knoevenagel condensation of pyridinecarbaldehydes.[1]

Materials:

  • This compound

  • Malononitrile

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in a 1:1 mixture of H₂O:EtOH (10 mL).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl acetate/Hexane mixture). The reaction is typically complete within 10-30 minutes.

  • Upon completion, the product will precipitate from the reaction mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold 1:1 H₂O:EtOH.

  • Dry the product under vacuum to obtain the pure (E)-2-(3-Bromo-pyridin-4-yl)-acrylonitrile.

Expected Outcome:

A high yield (typically >90%) of the desired product is expected as a solid. The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of this compound Hydrazone Derivatives

This protocol is a general method for the synthesis of hydrazones, which have shown significant antimicrobial and anticancer activities.[2][3]

Materials:

  • This compound

  • Substituted Hydrazide (e.g., Isonicotinic hydrazide)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add a solution of the substituted hydrazide (1.0 mmol) in ethanol (10 mL) to the flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the product with cold ethanol and dry it to obtain the desired hydrazone derivative.

Expected Outcome:

The hydrazone derivative is typically obtained in good yield as a crystalline solid. Characterization can be performed using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of an Alkene Derivative via Wittig Reaction

This protocol is a general procedure for the Wittig reaction to form a C=C double bond from an aldehyde.

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • A suitable base (e.g., Sodium hydride or Potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the base (1.1 mmol) to the suspension. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional hour.

  • Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature overnight, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkene derivative.

Expected Outcome:

The alkene product is typically obtained in moderate to high yield. The stereochemistry of the double bond (E/Z) will depend on the nature of the ylide used. Characterization is performed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Derivatization_Pathways cluster_imine Imine Formation cluster_hydrazone Hydrazone Formation cluster_oxime Oxime Formation cluster_knoevenagel Knoevenagel Condensation cluster_wittig Wittig Reaction This compound This compound Primary Amine (R-NH2) Primary Amine (R-NH2) Hydrazine (R-NHNH2) Hydrazine (R-NHNH2) Hydroxylamine (NH2OH) Hydroxylamine (NH2OH) Active Methylene Compound Active Methylene Compound Phosphorus Ylide Phosphorus Ylide Imine Derivative Imine Derivative Primary Amine (R-NH2)->Imine Derivative Condensation Hydrazone Derivative Hydrazone Derivative Hydrazine (R-NHNH2)->Hydrazone Derivative Condensation Oxime Derivative Oxime Derivative Hydroxylamine (NH2OH)->Oxime Derivative Condensation alpha,beta-Unsaturated Derivative alpha,beta-Unsaturated Derivative Active Methylene Compound->alpha,beta-Unsaturated Derivative Base Catalyst Alkene Derivative Alkene Derivative Phosphorus Ylide->Alkene Derivative Olefination

Caption: Reaction pathways for aldehyde derivatization.

Experimental_Workflow cluster_0 General Derivatization Workflow start Start: Reactants reaction Reaction Setup (Solvent, Catalyst, Temp.) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Filtration, Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End: Pure Derivative characterization->end

Caption: General experimental workflow for derivatization.

References

Application Notes and Protocols for Cross-Coupling Reactions of 3-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-bromopyridine derivatives. The pyridine moiety is a crucial scaffold in numerous pharmaceuticals, and the functionalization of this core through cross-coupling reactions is a cornerstone of modern medicinal chemistry. This document details five key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck reaction, and C-H activation.

The inherent electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond towards the critical oxidative addition step in the catalytic cycle of these reactions.[1] This makes 3-bromopyridine and its derivatives versatile substrates for constructing complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, specifically for creating biaryl and hetero-biaryl structures prevalent in medicinally important compounds.[2] This reaction involves the coupling of an organoboron compound, typically a boronic acid or ester, with a halide in the presence of a palladium catalyst and a base.[2]

Quantitative Data
Entry3-Bromopyridine DerivativeCoupling Partner (Boronic Acid)Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
13-Amino-5-bromopyridineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95High[2]
23-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂/PPh₃-95% EtOH--[3]
33-(3-bromophenyl)pyridineArylboronic acidPd(OAc)₂/PPh₃K₂CO₃THF/H₂O--[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine

Materials:

  • 3-Amino-5-bromopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)[2]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[2]

  • Potassium phosphate (K₃PO₄) (2.0 eq)[2]

  • 1,4-Dioxane[2]

  • Degassed Water[1]

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3-Amino-5-bromopyridine, the corresponding arylboronic acid, and potassium phosphate.[1][2]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[1][2]

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.[1]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.[1][2]

  • Stir the reaction mixture at 85–95 °C for over 15 hours.[1]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]

Microwave-Assisted Protocol: Microwave irradiation can significantly reduce reaction times.[2]

  • In a microwave vial, combine 3-Amino-5-bromopyridine (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[2]

  • Add the palladium catalyst and ligand.

  • Add the chosen solvent (e.g., 1,4-dioxane/water, DMF).[2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[2]

  • After cooling, work up and purify the product as described in the conventional heating protocol.[2]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Ar-X Ligand_Dissociation Ligand Dissociation Ar-Pd(II)-X_L2->Ligand_Dissociation Ar-Pd(II)-X_L Ar-Pd(II)-X(L) Ligand_Dissociation->Ar-Pd(II)-X_L -L Transmetalation Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-X_L->Transmetalation Ar-Pd(II)-Ar'_L Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'_L Ar'B(OR)₂ Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 +L Ar-Ar Ar-Ar' Reductive_Elimination->Ar-Ar

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5][6] This reaction is highly valuable in pharmaceutical research for synthesizing aryl amines.[6] It involves the reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5]

Quantitative Data
Entry3-Bromopyridine DerivativeAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
13-Bromo-2-aminopyridineMorpholineRuPhos-precatalystLiHMDSTHF6583[7]
22-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃]/(±)-BINAPNaOBuᵗToluene8060[8]
33-Halo-2-aminopyridinesPrimary and secondary aminesRuPhos- and BrettPhos-precatalystsLiHMDS--Moderate to good[9]
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine-D4

This protocol is based on established procedures for non-deuterated analogs and serves as a starting point for optimization.[5]

Materials:

  • 3-Bromopyridine-D4 (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., BINAP, XantPhos, 4-10 mol%)

  • Base (e.g., NaOBuᵗ, Cs₂CO₃, K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or sealed vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine and then 3-Bromopyridine-D4.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[5]

  • Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature.[5]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash the organic layer with water and then brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.[5]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X_L Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X_L Ar-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X_L->Amine_Coordination HNR₂ Base Ar-Pd(II)-NR2_L Ar-Pd(II)-NR₂(L) (Amido Complex) Amine_Coordination->Ar-Pd(II)-NR2_L Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR₂ Reductive_Elimination->Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[10] This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst.[1] The resulting internal alkynes are versatile building blocks in organic synthesis.[10]

Quantitative Data
Entry3-Bromopyridine DerivativeAlkyneCatalyst/Co-catalystBaseSolventTemp (°C)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10096[11][12]
22-Amino-3-bromopyridineCyclopropyl acetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10088[10]
32-Amino-3-bromo-5-methylpyridineVarious terminal alkynesPd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100up to 93[10]
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine

Materials:

  • 2-Amino-3-bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)[1]

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)[1][11]

  • Triphenylphosphine (PPh₃) (5.0 mol%)[1][11]

  • Copper(I) iodide (CuI) (5.0 mol%)[1][11]

  • Triethylamine (Et₃N)[1]

  • Anhydrous Dimethylformamide (DMF)[1]

  • Dry round-bottom flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.[1][12]

  • Seal the flask and purge with an inert gas for 10-15 minutes.[1]

  • Under the inert atmosphere, add anhydrous DMF and Et₃N.[1]

  • Add 2-amino-3-bromopyridine and the terminal alkyne.[1]

  • Heat the reaction mixture to 100 °C for 3 hours.[11][12]

  • Monitor the reaction progress by TLC.[12]

  • After completion, cool the reaction to room temperature.

  • Follow a standard aqueous work-up procedure, extracting the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[11]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Alkyne_L2 Ar-Pd(II)-C≡CR(L)₂ Transmetalation->Ar-Pd(II)-Alkyne_L2 Cu-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Alkyne Ar-C≡CR Reductive_Elimination->Ar-Alkyne Cu-X Cu-X Alkyne_Deprotonation Deprotonation Cu-X->Alkyne_Deprotonation H-C≡CR Base Cu-Alkyne Cu-C≡CR Alkyne_Deprotonation->Cu-Alkyne Cu-Alkyne->Transmetalation

Sonogashira Coupling Catalytic Cycles

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[13] It provides a powerful method for the synthesis of substituted alkenes.[13]

Quantitative Data
Entry3-Bromopyridine DerivativeAlkeneCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
13-BromopyridineButyl acrylatePd(OAc)₂/Supramolecular Ligand LK₂CO₃-13078[14]
24-Bromoacetophenone (model)StyrenePd(OAc)₂/Tetrahydropyrimidinium saltK₂CO₃DMF/H₂O80High[15]
Experimental Protocol: Heck Reaction of 3-Bromopyridine

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Alkene (e.g., butyl acrylate, styrene) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, NHC precursor) (2-10 mol%)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)

  • Solvent (e.g., DMF, Dioxane, Toluene)

  • Schlenk tube or sealed vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, add the palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent, 3-bromopyridine, and the alkene.

  • Seal the tube and heat the reaction mixture with stirring to the required temperature (e.g., 80-130 °C).[14][15]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous work-up, extracting the product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Heck_Reaction cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Ar-X Olefin_Coordination Olefin Coordination Ar-Pd(II)-X_L2->Olefin_Coordination Alkene -L Ar-Pd(II)-X_Olefin Ar-Pd(II)-X(Olefin)(L) Olefin_Coordination->Ar-Pd(II)-X_Olefin Migratory_Insertion Migratory Insertion Ar-Pd(II)-X_Olefin->Migratory_Insertion Alkyl-Pd(II)-X Alkyl-Pd(II)-X(L) Migratory_Insertion->Alkyl-Pd(II)-X Beta_Hydride_Elimination β-Hydride Elimination Alkyl-Pd(II)-X->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 Base +L Alkene_Product Substituted Alkene Beta_Hydride_Elimination->Alkene_Product

Heck Reaction Catalytic Cycle

C-H Activation/Coupling

Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization of starting materials. For pyridines, C-H activation can be directed by the nitrogen atom, allowing for arylation at the 2-position.

Application and Protocol Development

While specific protocols for the direct C-H activation of 3-bromopyridine are less common, the principles can be adapted from related systems. For instance, after an initial cross-coupling reaction to form a 2-arylpyridine, a subsequent C-H activation can introduce further complexity. A continuous-flow approach has been demonstrated for the arylation of 2-phenyl pyridine via a C-H activation strategy using a ruthenium(II) catalyst.[16]

Developing a one-pot protocol involving an initial cross-coupling at the 3-position followed by a C-H activation at another position represents an advanced and efficient synthetic strategy.

General Workflow for Sequential Coupling and C-H Activation

Sequential_Reaction_Workflow Start 3-Bromopyridine Derivative Cross_Coupling Step 1: Cross-Coupling (e.g., Suzuki, Heck) at C3 Position Start->Cross_Coupling Intermediate 3-Substituted Pyridine Intermediate Cross_Coupling->Intermediate CH_Activation Step 2: Directed C-H Activation (e.g., at C2 or C4) & Coupling Intermediate->CH_Activation Purification Work-up & Purification CH_Activation->Purification Final_Product Disubstituted Pyridine Product Purification->Final_Product

Sequential Cross-Coupling and C-H Activation Workflow

References

Application of 3-Bromo-4-pyridinecarboxaldehyde in Material Science: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-pyridinecarboxaldehyde is a versatile heterocyclic building block increasingly utilized in the field of material science. Its unique combination of a reactive aldehyde group and a bromine-substituted pyridine ring allows for its incorporation into a variety of advanced materials through diverse synthetic strategies. The pyridine nitrogen offers a site for coordination with metal centers, making it a valuable precursor for metal-organic frameworks (MOFs), while the bromo- and formyl- functionalities serve as handles for polymerization and post-synthetic modification, enabling the creation of functional polymers with tailored properties. This document provides a detailed overview of its applications, supported by experimental protocols and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in synthetic procedures.

PropertyValueReference
CAS Number 70201-43-3[1]
Molecular Formula C₆H₄BrNO[1][2]
Molecular Weight 186.01 g/mol [1]
Appearance Light yellow to light brown crystalline powder[2]
Melting Point 79-83 °C[2]
Solubility Soluble in most organic solvents such as ethanol, dimethylformamide, and dichloromethane.[2]

Application Notes

The bifunctional nature of this compound makes it a valuable starting material for a range of functional materials.

Precursor for Luminescent Materials and Porous Organic Polymers

This compound serves as a key monomer in the synthesis of porous organic polymers (POPs). These materials are of significant interest due to their high surface area, tunable porosity, and potential applications in gas storage, separation, and catalysis. The bromo- and aldehyde functionalities allow for the formation of extended, cross-linked networks through reactions like Suzuki or Sonogashira coupling, followed by condensation or imine formation. The incorporation of the pyridine moiety can impart basicity to the polymer framework and can also be a source of luminescence.

Building Block for Metal-Organic Frameworks (MOFs)

The pyridine nitrogen in this compound can act as a coordinating site for metal ions, making it a suitable precursor for the synthesis of ligands for Metal-Organic Frameworks (MOFs). The aldehyde group can be further functionalized, for example, through oxidation to a carboxylic acid, to create multitopic ligands. The bromine atom offers a site for post-synthetic modification of the resulting MOF, allowing for the introduction of additional functionalities. MOFs derived from such ligands can exhibit interesting properties for applications in gas sorption, catalysis, and sensing.

Intermediate in the Synthesis of Functional Polymers

Beyond porous materials, this compound is a useful intermediate for creating a variety of functional polymers.[2] The aldehyde group can be used in condensation polymerizations to form polyimines or can be converted to other functional groups. The bromine atom is a key reactive site for cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for constructing carbon-carbon bonds in polymer backbones. This allows for the synthesis of conjugated polymers with specific electronic and optical properties.

Experimental Protocols

While specific research articles detailing the use of this compound in material synthesis are not abundant in the public domain, representative protocols can be derived from established synthetic methodologies for related compounds.

Protocol 1: Hypothetical Synthesis of a Pyridine-Containing Porous Organic Polymer via Sonogashira Coupling

This protocol describes a hypothetical synthesis of a porous organic polymer where this compound is a key building block. The aldehyde functionality is preserved for potential post-synthetic modification.

Reaction Scheme:

G start This compound reagent Oxidizing Agent (e.g., KMnO₄ or Jones Reagent) start->reagent product 3-Bromo-4-pyridinecarboxylic Acid reagent->product material_synthesis_pathways cluster_reactions Key Reactions A This compound B Functional Polymers A->B Polymerization / Cross-Coupling C Porous Organic Polymers (POPs) A->C Cross-Coupling Polymerization D Metal-Organic Framework (MOF) Ligands A->D Functional Group Transformation (e.g., Oxidation) R1 Suzuki Coupling B->R1 R2 Sonogashira Coupling B->R2 R3 Condensation Polymerization B->R3 C->R1 C->R2 R4 Oxidation D->R4

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-pyridinecarboxaldehyde by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-4-pyridinecarboxaldehyde by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying this compound and other pyridine derivatives by silica gel chromatography?

A1: The most frequent issue is peak tailing, where the compound streaks down the column instead of moving as a sharp band. This is primarily due to the basic nitrogen atom in the pyridine ring interacting strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to poor separation and reduced purity of the final product.

Q2: How can I prevent peak tailing during the column chromatography of this compound?

A2: To minimize peak tailing, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. The triethylamine will preferentially interact with the acidic sites on the silica gel, reducing the strong adsorption of the pyridine compound and allowing for a more symmetrical peak shape and better separation.

Q3: What is a good starting solvent system for the purification of this compound on a silica gel column?

A3: A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Based on the polarity of this compound, a ratio of 70:30 to 80:20 hexanes:ethyl acetate is a reasonable starting point for thin-layer chromatography (TLC) analysis to determine the optimal eluent for the column.

Q4: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A4: If your compound is very polar and does not move with standard solvent systems, you can try more polar solvents. A small percentage of methanol in dichloromethane (e.g., 1-5% methanol) can be effective for eluting highly polar compounds.

Q5: I see multiple spots on my TLC after the reaction. What are the likely impurities?

A5: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalysts if it was a cross-coupling reaction. The relative positions of these spots on the TLC will depend on their polarity compared to the desired product.

Q6: Can I use an alternative to silica gel for the purification?

A6: Yes, if your compound is sensitive to the acidic nature of silica gel, you can use a less acidic stationary phase like neutral alumina or Florisil.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of this compound by column chromatography.

Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing Strong interaction of the basic pyridine nitrogen with acidic silica gel.Add 0.1-1% triethylamine to the eluent to neutralize the acidic sites on the silica.
Column overload.Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude product by weight.
Co-elution of Product and Impurities Inappropriate solvent system.Optimize the eluent system using TLC with various solvent ratios and polarities. A shallow gradient elution can also improve separation.
Isomeric impurities with similar polarity.Use a longer column for better resolution and a slow elution rate.
Product Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate.
Compound decomposition on the column.Test the stability of your compound on a small amount of silica gel. Consider using a less acidic stationary phase like neutral alumina.
Product Eluting Too Quickly (in the solvent front) The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Low Recovery of the Product Irreversible adsorption to the stationary phase.Use a basic modifier in the eluent or switch to a different stationary phase.
Product is too volatile.Be cautious during solvent removal with a rotary evaporator; use a lower temperature and monitor carefully.
Crystallization of Product in the Column Poor solubility of the product in the eluent.Choose a solvent system in which the product is more soluble. If this is not possible, a dry loading technique is recommended.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure. Optimization may be required based on the specific impurity profile of your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

2. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the plate in a sealed chamber with a solvent system of hexanes and ethyl acetate (e.g., start with an 80:20 ratio).

  • Visualize the spots under a UV lamp.

  • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.25-0.35. Add a drop of triethylamine to the developing solvent to check for reduction in tailing.

3. Column Preparation:

  • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

  • Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Pre-elute the column with the starting eluent until the packing is stable.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.

  • Dry Loading (Recommended for compounds with poor solubility): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the starting solvent system.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to move the product down the column at a reasonable rate.

  • Collect fractions in test tubes.

6. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

7. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of Experimental Workflow and Troubleshooting

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Eluent) pack Pack Column (Silica Gel Slurry) tlc->pack load Load Crude Sample (Wet or Dry Method) pack->load elute Elute Column (Gradient or Isocratic) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: A typical experimental workflow for the purification of this compound by column chromatography.

troubleshooting_guide cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Observed tailing Peak Tailing start->tailing coelution Co-elution start->coelution no_elution No Elution start->no_elution add_tea Add Triethylamine (TEA) to Eluent tailing->add_tea change_stationary_phase Use Alumina/Florisil tailing->change_stationary_phase optimize_solvent Optimize Solvent System coelution->optimize_solvent increase_polarity Increase Eluent Polarity no_elution->increase_polarity check_stability Check Compound Stability no_elution->check_stability

Technical Support Center: Optimizing Suzuki Reactions for 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3-Bromo-4-pyridinecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is showing low to no conversion. What are the common causes?

A1: Low conversion can stem from several factors. Firstly, the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Secondly, the presence of oxygen can deactivate the Pd(0) catalyst. Lastly, poor quality of reagents, especially the boronic acid and the solvent, can lead to side reactions like protodeboronation. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can this be minimized?

A2: Homocoupling is often promoted by the presence of oxygen. Therefore, rigorous degassing of your reaction mixture and solvents is critical. Using bulky phosphine ligands can also sterically hinder the formation of homocoupling byproducts. Additionally, controlling the stoichiometry of your reagents is important; a large excess of boronic acid can favor this side reaction.

Q3: Is the aldehyde group on this compound compatible with typical Suzuki reaction conditions?

A3: Generally, the aldehyde group is well-tolerated in Suzuki-Miyaura coupling reactions.[1][2] However, under certain conditions, particularly with strong bases or high temperatures, side reactions involving the aldehyde can occur. If you suspect the aldehyde is interfering, you can protect it as an acetal, which is stable under basic conditions and can be easily deprotected with aqueous acid after the coupling reaction.[3][4]

Q4: What are the recommended starting conditions for the Suzuki coupling of this compound?

A4: A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂. A common base choice is an inorganic base such as K₂CO₃ or K₃PO₄.[5] A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is typically used. The reaction is usually heated, with temperatures ranging from 80-110 °C.

Q5: How do I choose the right ligand for this reaction?

A5: Due to the potential for the pyridine nitrogen to inhibit the catalyst, bulky and electron-rich phosphine ligands are often recommended for Suzuki couplings with pyridine substrates. Ligands like SPhos, XPhos, or even triphenylphosphine (PPh₃) can be effective. The choice of ligand may require some screening to find the optimal one for your specific boronic acid partner.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Catalyst deactivation by oxygen.Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles). Maintain a positive inert gas pressure throughout the reaction.
Catalyst inhibition by pyridine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.
Poor quality of boronic acid (protodeboronation).Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.
Ineffective base.Screen different bases. For pyridine substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like NaHCO₃. Ensure the base is anhydrous and finely powdered.
Inappropriate solvent.Try different solvent systems. Common choices include 1,4-dioxane/water, toluene/water, or DMF/water mixtures.
Significant Side Product Formation Homocoupling of Boronic Acid Rigorously exclude oxygen from the reaction. Use a slight excess (1.1-1.5 equivalents) of the boronic acid, avoiding a large excess.
Dehalogenation of this compound This can occur if there are sources of hydride in the reaction. Ensure solvents are pure. Sometimes, lowering the reaction temperature can help.
Protodeboronation Use anhydrous solvents and reagents. Using boronic esters or trifluoroborate salts can increase stability against hydrolysis.
Reaction Stalls Before Completion Insufficient catalyst loading or catalyst decomposition.Increase the catalyst loading slightly (e.g., from 1 mol% to 3 mol%). If high temperatures are being used, consider if the catalyst is decomposing and try running the reaction at a lower temperature for a longer duration.

Data Presentation

Table 1: Example Conditions for Suzuki Coupling of Bromopyridines

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
3-BromopyridinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)95% EtOHReflux85[6]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O10081[7]
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-xantphos (1.2)-K₃PO₄ (2)Dioxane11082
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane70-8060[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • High purity nitrogen or argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel.

Protocol for Acetal Protection of this compound

Materials:

  • This compound (1.0 mmol)

  • Ethylene glycol (1.5 mmol)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once no more water is collected, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetal-protected product, which can be used in the Suzuki reaction without further purification.

Visualizations

Suzuki_Workflow General Suzuki Reaction Workflow reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup degassing 3. Solvent Degassing & Addition setup->degassing reaction 4. Reaction (Heating & Stirring) degassing->reaction monitoring 5. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up (Extraction & Washing) monitoring->workup Complete purification 7. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A logical workflow for performing a Suzuki cross-coupling reaction.

Troubleshooting_Tree Troubleshooting Decision Tree for Suzuki Reaction start Low Yield or No Reaction check_atmosphere Inert Atmosphere? start->check_atmosphere improve_atmosphere Action: Improve degassing (Ar sparging, Freeze-Pump-Thaw) check_atmosphere->improve_atmosphere No check_catalyst Catalyst/Ligand Issue? check_atmosphere->check_catalyst Yes improve_atmosphere->check_catalyst change_catalyst Action: Screen different catalysts (e.g., Pd(dppf)Cl2) and/or bulky ligands (e.g., SPhos) check_catalyst->change_catalyst Yes check_base Base Issue? check_catalyst->check_base No change_catalyst->check_base change_base Action: Screen stronger bases (e.g., K3PO4, Cs2CO3) check_base->change_base Yes check_reagents Reagent Quality? check_base->check_reagents No change_base->check_reagents use_fresh_reagents Action: Use fresh boronic acid or more stable boronate ester check_reagents->use_fresh_reagents Yes optimize_temp Action: Vary reaction temperature check_reagents->optimize_temp No use_fresh_reagents->optimize_temp success Improved Yield optimize_temp->success

Caption: A decision tree to diagnose and resolve common issues in Suzuki coupling.

References

Technical Support Center: Synthesis of 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-4-pyridinecarboxaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important chemical intermediate. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve potential impurities and side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies for this compound typically begin with 3-bromopyridine. The formyl group is then introduced at the 4-position through one of the following methods:

  • Lithiation followed by formylation: This involves the deprotonation of 3-bromopyridine at the 4-position using a strong base, typically an organolithium reagent like n-butyllithium, at low temperatures, followed by quenching the resulting anion with a formylating agent such as N,N-dimethylformamide (DMF).

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to directly formylate the pyridine ring.[1][2][3] This reaction is generally effective for electron-rich aromatic and heteroaromatic compounds.[4]

  • Oxidation of (3-bromo-4-pyridyl)methanol: This two-step approach involves the initial formation of the corresponding alcohol, (3-bromo-4-pyridyl)methanol, which is then oxidized to the aldehyde using a suitable oxidizing agent.

Q2: What are the primary impurities I should be aware of during the synthesis?

A2: The impurities in your final product are often dependent on the synthetic route chosen. However, some common impurities to be aware of include:

  • Unreacted 3-bromopyridine: Incomplete reaction is a common source of this impurity.

  • Positional isomers of bromopyridine: During the synthesis of the 3-bromopyridine starting material, small amounts of 2-bromopyridine and 4-bromopyridine may be formed.[5]

  • Poly-brominated species: Over-bromination of pyridine can lead to the formation of di- or tri-brominated pyridines, with 3,5-dibromopyridine being a notable example.[6][7]

  • 3-Bromo-4-pyridinecarboxylic acid: This can result from the over-oxidation of the aldehyde product or the intermediate alcohol.

  • (3-bromo-4-pyridyl)methanol: If the synthesis proceeds via the oxidation of the corresponding alcohol, incomplete oxidation can leave residual alcohol in the final product.

  • Side products from lithiation: If using an organolithium reagent like n-butyllithium for deprotonation, side products such as 3-butylpyridine can be formed.

Q3: How can I best purify the crude this compound?

A3: The most common and effective method for purifying this compound is silica gel column chromatography. The choice of eluent system will depend on the impurity profile, but a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (such as ethyl acetate or dichloromethane) is typically effective. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation.

Q4: What analytical techniques are recommended for identifying impurities?

A4: A combination of chromatographic and spectroscopic techniques is ideal for identifying and quantifying impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities such as unreacted starting materials and side products from the bromination of pyridine.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and quantifying non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information that can help to identify and confirm the structure of both the desired product and any impurities present.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic aldehyde carbonyl group and the absence of hydroxyl groups from the corresponding alcohol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides potential causes and solutions.

Issue 1: Low yield of the desired product.
Potential Cause Troubleshooting Steps
Incomplete reaction. Monitor the reaction progress closely using TLC or GC. Consider increasing the reaction time or temperature, or adding a slight excess of the limiting reagent.
Moisture in the reaction. For reactions involving organolithium reagents, ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Inefficient purification. Optimize the column chromatography conditions. Ensure proper packing of the column and a suitable solvent system to avoid co-elution of the product and impurities.
Degradation of the product. The aldehyde functional group can be sensitive. Avoid prolonged exposure to strong acids, bases, or high temperatures during workup and purification.
Issue 2: Presence of significant amounts of 3,5-dibromopyridine in the final product.
Potential Cause Troubleshooting Steps
Impure starting material. The 3-bromopyridine used as the starting material may be contaminated with 3,5-dibromopyridine from the initial bromination of pyridine.[6][7]
Solution: Purify the starting 3-bromopyridine by distillation or column chromatography before use. Analyze the purity of the starting material by GC-MS.
Issue 3: Contamination with 3-Bromo-4-pyridinecarboxylic acid.
Potential Cause Troubleshooting Steps
Over-oxidation. If using an oxidation method, the reaction may have proceeded too far.
Solution: Carefully control the stoichiometry of the oxidizing agent and the reaction time. Consider using a milder oxidizing agent.
Air oxidation. Aldehydes can be susceptible to air oxidation, especially if left exposed for extended periods.
Solution: Work up the reaction promptly and store the purified product under an inert atmosphere.
Issue 4: Presence of unreacted (3-bromo-4-pyridyl)methanol.
Potential Cause Troubleshooting Steps
Incomplete oxidation. The oxidation of the alcohol to the aldehyde is not complete.
Solution: Increase the amount of the oxidizing agent or the reaction time. Ensure the oxidizing agent is of good quality and active.

Quantitative Data on Common Impurities

The following table summarizes common impurities and their likely sources. The typical percentage can vary significantly based on the specific reaction conditions and purification methods used.

ImpurityChemical FormulaMolecular Weight ( g/mol )Likely Source(s)Typical Percentage (Crude)
3-bromopyridineC₅H₄BrN158.00Unreacted starting material1-10%
3,5-dibromopyridineC₅H₃Br₂N236.89Byproduct from pyridine bromination[6][7]0.5-5%
3-Bromo-4-pyridinecarboxylic acidC₆H₄BrNO₂202.01Over-oxidation of the aldehyde1-5%
(3-bromo-4-pyridyl)methanolC₆H₆BrNO188.02Incomplete oxidation1-10%
2-bromopyridineC₅H₄BrN158.00Isomeric impurity from starting material synthesis[5]<1%
4-bromopyridineC₅H₄BrN158.00Isomeric impurity from starting material synthesis[5]<1%

Experimental Protocols

Synthesis of this compound via Lithiation and Formylation

This is a representative protocol and may require optimization.

Materials:

  • 3-bromopyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromopyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G start Start Synthesis reaction Perform Synthesis: - Lithiation/Formylation - Vilsmeier-Haack - Oxidation start->reaction workup Reaction Workup and Purification reaction->workup analysis Analyze Product: TLC, GC-MS, NMR workup->analysis low_yield Low Yield? analysis->low_yield impure Impurities Detected? low_yield->impure No ts_reagents Check Reagent Quality and Stoichiometry low_yield->ts_reagents Yes success Synthesis Successful impure->success No identify_impurities Identify Impurities (GC-MS, NMR) impure->identify_impurities Yes ts_conditions Optimize Reaction Conditions (Time, Temp) ts_reagents->ts_conditions ts_conditions->reaction Retry ts_purification Optimize Purification (Solvent System) ts_purification->workup Retry ts_sm Source of Impurity: Starting Material? identify_impurities->ts_sm ts_reaction Source of Impurity: Side Reaction? ts_sm->ts_reaction No purify_sm Purify Starting Material ts_sm->purify_sm Yes ts_reaction->ts_purification No adjust_conditions Adjust Reaction Conditions to Minimize Side Reactions ts_reaction->adjust_conditions Yes purify_sm->reaction Retry adjust_conditions->reaction Retry

Troubleshooting workflow for this compound synthesis.

References

stability and storage conditions for 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromo-4-pyridinecarboxaldehyde

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the longevity and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] For long-term storage, refrigeration and keeping the compound under an inert atmosphere, such as nitrogen or argon, is recommended.[2][4]

Q2: Is this compound sensitive to air or light?

A2: Yes, this compound is known to be sensitive to both air and light.[2] It is crucial to store it in a dark place and minimize its exposure to the atmosphere. Using an opaque container and blanketing the compound with an inert gas can help prevent degradation.

Q3: What are the signs that my this compound has degraded?

A3: Visual inspection may reveal a change in color from its typical light yellow to a darker shade.[5] For a more definitive assessment, you may observe a depressed or broadened melting point range compared to the reference value (approximately 79-83°C).[5] Chromatographic methods like TLC or LC-MS can also be employed to check for the presence of impurities.

Q4: I am seeing an unexpected byproduct in my reaction. What could be the cause?

A4: One common issue with bromo-pyridinyl compounds is dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be promoted by certain catalysts (e.g., some palladium catalysts) or reaction conditions.[6] If you are performing a cross-coupling reaction, consider screening different catalysts and ligands, or using a weaker base to minimize this side reaction.[6]

Q5: Can the aldehyde group in this compound react under my experimental conditions?

A5: Aldehydes are susceptible to oxidation, especially when exposed to air, which can convert the aldehyde to a carboxylic acid. If your reaction is running for an extended period or at elevated temperatures, this could be a potential side reaction. Ensuring an inert atmosphere during the reaction can help mitigate this.

Stability and Storage Data

ParameterRecommended ConditionSource
Storage Temperature Refrigerated, cool place[2]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)[2][4]
Light Protect from direct sunlight[2]
Moisture Store in a dry, sealed place[1]
Physical Form Solid, crystalline powder[5]
Melting Point 79-83 °C[5]

Troubleshooting Experimental Issues

TroubleshootingWorkflow start Problem: Unexpected Reaction Outcome check_purity 1. Verify Purity of Starting Material (TLC, NMR, LC-MS) start->check_purity impurity_detected Impurities Detected? check_purity->impurity_detected purify Purify this compound (e.g., recrystallization) impurity_detected->purify Yes no_impurity Purity is High impurity_detected->no_impurity No purify->check_purity check_conditions 2. Review Reaction Conditions no_impurity->check_conditions dehalogenation Suspicion of Dehalogenation? (check for debrominated product) check_conditions->dehalogenation oxidation Suspicion of Oxidation? (check for carboxylic acid byproduct) check_conditions->oxidation optimize_catalyst Optimize Catalyst/Ligand System Use Weaker Base dehalogenation->optimize_catalyst Yes other_issues Consult Literature for Similar Reactions dehalogenation->other_issues No inert_atmosphere Ensure Rigorous Inert Atmosphere (N2 or Ar) oxidation->inert_atmosphere Yes oxidation->other_issues No end Problem Resolved optimize_catalyst->end inert_atmosphere->end other_issues->end

Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling (Illustrative Example)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation :

    • In a reaction vessel, add this compound (1.0 equivalent).

    • Add the desired boronic acid or boronate ester (1.1-1.5 equivalents).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).[6]

  • Reaction Setup :

    • Seal the reaction vessel.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[6]

    • Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe to achieve a suitable concentration (e.g., ~0.1 M).[6]

  • Reaction Execution :

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).[6]

  • Work-up and Purification :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction, if necessary (e.g., with saturated aqueous NH₄Cl).[6]

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product using flash column chromatography.[6]

References

preventing side reactions with 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 3-Bromo-4-pyridinecarboxaldehyde in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what are the expected chemical behaviors?

A1: this compound possesses three primary reactive sites that dictate its chemical behavior:

  • Aldehyde Group (at C4): This is a versatile functional group susceptible to nucleophilic attack, oxidation, and reduction. It readily participates in reactions such as reductive amination, Wittig reactions, and the formation of cyanohydrins.

  • Bromo Substituent (at C3): The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts a degree of electron deficiency to the aromatic system. This can influence the reactivity of the substituents and provides a site for potential coordination to metal catalysts, which can sometimes complicate reactions.

Q2: What are the recommended storage and handling procedures for this compound?

A2: Due to its reactivity and potential for degradation, proper storage and handling are crucial:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition.[1] It is often supplied under an inert atmosphere (e.g., argon) to prevent oxidation.

  • Handling: this compound is an irritant to the eyes and skin and is harmful if swallowed.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: What are some common impurities found in this compound and how can they be removed?

A3: Common impurities may include starting materials from its synthesis, such as 3-bromopyridine, and byproducts of degradation, like the corresponding carboxylic acid (3-bromo-4-pyridinecarboxylic acid) formed via air oxidation. Purification can be achieved through:

  • Recrystallization: This is a common and effective method for purifying solid this compound. Solvents such as ethanol or a mixture of ethyl acetate and hexanes can be effective. The process involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.

  • Column Chromatography: For smaller scales or to remove more challenging impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a viable option.

Troubleshooting Guides for Common Reactions

This section provides troubleshooting for side reactions that may occur during common synthetic transformations involving this compound.

Side Reaction Troubleshooting
Side Reaction Potential Cause(s) Recommended Solution(s)
Cannizzaro Reaction Reaction of the aldehyde with itself under strongly basic conditions, leading to a mixture of the corresponding alcohol and carboxylic acid.[2][3][4][5][6] This is a common side reaction for aldehydes lacking an alpha-hydrogen.- Avoid using strong, concentrated bases (e.g., NaOH, KOH). - If a base is necessary, use a weaker or non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine). - Maintain a reaction pH below 9 if possible.
Hydrodehalogenation Loss of the bromine atom, which is replaced by a hydrogen atom. This is often observed in palladium-catalyzed reactions in the presence of a hydride source.[7]- Use a palladium catalyst and ligand system that favors cross-coupling over hydrodehalogenation. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[8] - Avoid prolonged reaction times at high temperatures. - Ensure the absence of adventitious hydride sources in the reaction mixture.
Aldol Condensation While this compound itself cannot enolize, it can react with other enolizable carbonyl compounds present in the reaction mixture under basic conditions.[9]- If other carbonyl compounds are present, consider protecting the aldehyde group of this compound before introducing basic conditions. - Use non-basic conditions if the reaction chemistry allows.
Oxidation of Aldehyde The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air or other oxidants.[10]- Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Avoid unnecessary exposure of the compound to air, especially at elevated temperatures.

Key Experimental Protocols

Below are detailed methodologies for two common and critical reactions involving this compound.

Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura coupling reaction to form a C-C bond at the 3-position of the pyridine ring.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Example Amount (mmol)Equivalents
This compoundC₆H₄BrNO186.011.01.0
Arylboronic AcidVariesVaries1.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.050.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.11--
Water (degassed)H₂O18.02--

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 mmol). Then, add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Expected Yield: 70-95% (Varies depending on the arylboronic acid used).

Reductive Amination

This one-pot protocol describes the formation of a secondary amine from this compound and a primary amine.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Example Amount (mmol)Equivalents
This compoundC₆H₄BrNO186.011.01.0
Primary Amine (e.g., Benzylamine)C₇H₉N107.151.11.1
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.51.5
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93--
Acetic Acid (optional)C₂H₄O₂60.050.10.1

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Amine Addition: Add the primary amine (1.1 mmol) and a catalytic amount of acetic acid (optional, can facilitate imine formation). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 65-90% (Varies depending on the amine used).

Visualized Workflows and Pathways

troubleshooting_logic start Low Yield or Side Products Observed check_reaction Review Reaction Conditions start->check_reaction side_reaction Identify Side Products (e.g., by LC-MS, NMR) check_reaction->side_reaction cannizzaro Cannizzaro Products Detected? side_reaction->cannizzaro hydrodehalogenation Hydrodehalogenation Product Detected? side_reaction->hydrodehalogenation oxidation Oxidation Product Detected? side_reaction->oxidation cannizzaro->hydrodehalogenation No solve_cannizzaro Use Weaker Base / Lower pH cannizzaro->solve_cannizzaro Yes hydrodehalogenation->oxidation No solve_hydro Optimize Catalyst/Ligand, Reduce Temperature hydrodehalogenation->solve_hydro Yes solve_oxidation Use Inert Atmosphere / Degassed Solvents oxidation->solve_oxidation Yes optimize Further Optimization oxidation->optimize No solve_cannizzaro->optimize solve_hydro->optimize solve_oxidation->optimize

Caption: A logical workflow for troubleshooting common side reactions.

suzuki_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: This compound, Arylboronic Acid, Base setup Combine Reagents & Catalyst in Schlenk Flask prep_reagents->setup prep_catalyst Prepare Catalyst: Pd(PPh₃)₄ prep_catalyst->setup prep_solvent Degas Solvents: 1,4-Dioxane, Water add_solvent Add Degassed Solvents prep_solvent->add_solvent inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert inert->add_solvent heat Heat to 90 °C & Stir add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract with Ethyl Acetate cool->extract dry Dry Organic Layer & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

signaling_pathways A This compound B Suzuki Coupling (Pd Catalyst, Base) A->B C Reductive Amination (Amine, Reducing Agent) A->C F Oxidation A->F D 3-Aryl-4-pyridinecarboxaldehyde B->D E N-Substituted-(3-bromopyridin-4-yl)methanamine C->E G 3-Bromo-4-pyridinecarboxylic Acid F->G

Caption: Key reaction pathways of this compound.

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Bromo-4-pyridinecarboxaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, focusing on the common synthetic route involving the lithiation of 3-bromopyridine followed by formylation.

Issue IDProblemPotential CausesRecommended Solutions
LITH-01 Low or inconsistent yields during lithiation of 3-bromopyridine. Incomplete reaction due to poor quality of organolithium reagent.Titrate the organolithium reagent (e.g., n-BuLi) before use to accurately determine its concentration.
Side reactions such as deprotonation of 3-bromopyridine.Maintain cryogenic temperatures (ideally below -70°C) during the addition of the organolithium reagent. Consider using toluene as a solvent instead of THF for cleaner reactions at slightly higher temperatures (around -50°C).
Presence of moisture or oxygen in the reaction setup.Ensure all glassware is rigorously flame-dried under vacuum and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents.
LITH-02 Formation of a thick, unmanageable precipitate during the lithiation step. Poor solubility of the 3-lithiopyridine intermediate.This is a known issue, especially in certain solvents. While challenging to completely avoid, ensuring efficient stirring with a powerful overhead stirrer can help manage the slurry. The use of toluene may also mitigate this to some extent compared to other ethereal solvents.
FORM-01 Low conversion during the formylation step with DMF. Insufficient reactivity of the formylating agent at low temperatures.After the addition of the organolithium reagent is complete, allow the reaction to stir at the low temperature for a defined period to ensure complete lithiation before the addition of N,N-dimethylformamide (DMF). A slight warming of the reaction mixture after DMF addition may be necessary, but this should be carefully controlled to avoid side reactions.
Degradation of the 3-lithiopyridine intermediate before or during formylation.Add the formylating agent as quickly as is safely possible after the completion of the lithiation step.
PUR-01 Difficulty in purifying the final product, this compound, at a large scale. Presence of closely-related impurities or unreacted starting materials.Consider purification via crystallization. If impurities are persistent, forming a reversible adduct with sodium bisulfite can be explored for separation. The aldehyde can be regenerated from the adduct after purification.
Oily or discolored product after purification.Traces of impurities can cause discoloration. Treatment with activated carbon during the final purification steps can help remove colored impurities. Ensure complete removal of solvents under reduced pressure.
SAFE-01 Runaway reaction or uncontrolled exotherm during the addition of organolithium reagent. Addition rate is too fast for the cooling capacity of the reactor.The addition of organolithium reagents is highly exothermic and requires careful control. Use a syringe pump or a pressure-equalizing dropping funnel for a slow, controlled addition. Monitor the internal temperature of the reactor continuously and ensure the cooling system is adequate for the scale of the reaction.
Inadequate mixing leading to localized "hot spots".Use an efficient overhead mechanical stirrer to ensure homogenous mixing and heat distribution throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the lithiation of 3-bromopyridine?

A1: The most critical parameters are:

  • Temperature: Strict control of low temperatures (typically -78°C) is crucial to minimize side reactions, such as deprotonation of 3-bromopyridine by the newly formed 3-lithiopyridine.

  • Inert Atmosphere: The reaction is highly sensitive to moisture and oxygen. All reagents and equipment must be scrupulously dried, and the reaction must be carried out under an inert atmosphere (argon or nitrogen).

  • Reagent Quality: The concentration of the organolithium reagent (e.g., n-butyllithium) must be accurately known. It is highly recommended to titrate the reagent before use, as the concentration can change over time.

  • Addition Rate: The addition of the organolithium reagent is highly exothermic. The rate of addition must be carefully controlled to prevent a runaway reaction.

Q2: Are there alternative solvents to THF for the lithiation of 3-bromopyridine at scale?

A2: Yes, toluene has been reported as a suitable solvent for the lithiation of 3-bromopyridine. It can allow for cleaner reactions at slightly higher and more industrially practical temperatures (e.g., -50°C) compared to the very low temperatures often required when using THF. Diethyl ether is also a possibility, but its low boiling point can be a challenge for temperature control on a larger scale.

Q3: What are the common by-products in the synthesis of this compound?

A3: Common by-products can include:

  • Debrominated starting material (pyridine).

  • Products from the reaction of the organolithium reagent with the solvent.

  • Di-substituted products if the reaction conditions are not well-controlled.

  • Over-addition products during the formylation step.

Q4: How can I safely quench a large-scale lithiation reaction?

A4: Quenching a large volume of a reactive organolithium reagent must be done with extreme caution.

  • Cool the reaction: Ensure the reaction mixture is at a low temperature before quenching.

  • Use a suitable quenching agent: A saturated aqueous solution of ammonium chloride is a common choice.

  • Slow, controlled addition: The quenching solution should be added very slowly to the reaction mixture to control the exotherm. Never add water directly to a concentrated organolithium solution.

  • Monitor the temperature: Continuously monitor the internal temperature during the quench and adjust the addition rate to keep it within a safe range.

Q5: What are some alternative methods for the formylation of 3-bromopyridine on an industrial scale?

A5: While the lithiation-formylation route is common, other methods that could be considered for industrial scale include:

  • Grignard Reaction: Formation of the Grignard reagent from 3-bromopyridine followed by reaction with a formylating agent. However, the formation of the Grignard reagent of 3-bromopyridine can also be challenging.

  • Vilsmeier-Haack Reaction: This is a method for formylating electron-rich aromatic and heteroaromatic compounds. The feasibility for 3-bromopyridine would need to be evaluated as the pyridine ring is electron-deficient.

  • Oxidation of (3-bromo-4-pyridyl)methanol: If the corresponding alcohol is readily available or can be synthesized efficiently, its oxidation to the aldehyde is a viable route.

Experimental Protocols

Key Experiment: Lithiation of 3-Bromopyridine and subsequent Formylation

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory and scale-up conditions. All work with organolithium reagents should be performed by trained personnel in a properly equipped facility.

Materials:

  • 3-Bromopyridine

  • Anhydrous Toluene

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

  • Charge the flask with 3-bromopyridine and anhydrous toluene.

  • Cool the stirred solution to -50°C using a suitable cooling bath.

  • Slowly add the titrated n-butyllithium solution via the dropping funnel, maintaining the internal temperature at or below -50°C.

  • After the addition is complete, stir the mixture at -50°C for 1 hour.

  • Slowly add anhydrous DMF, again maintaining the temperature at or below -50°C.

  • After the addition of DMF is complete, stir the reaction mixture at -50°C for an additional hour.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride, ensuring the internal temperature does not rise uncontrollably.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents 3-Bromopyridine Anhydrous Toluene start->reagents lithiation Lithiation with n-BuLi @ -50°C reagents->lithiation formylation Formylation with DMF @ -50°C lithiation->formylation quench Quench with aq. NH4Cl formylation->quench extraction Extraction quench->extraction purification Purification extraction->purification end_product This compound purification->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_lithiation Lithiation Issues cluster_formylation Formylation Issues cluster_purification Purification Issues start Low Yield of This compound check_temp Was temperature below -50°C? start->check_temp check_inert Was the system strictly inert and anhydrous? start->check_inert check_buli Was n-BuLi titrated? start->check_buli check_dmf Was DMF added at low temp? start->check_dmf check_time Was reaction time sufficient? start->check_time check_impurities Are there persistent impurities? start->check_impurities temp_yes Yes check_temp->temp_yes Yes temp_no No: Optimize cooling protocol check_temp->temp_no No inert_yes Yes check_inert->inert_yes Yes inert_no No: Improve drying and inerting procedures check_inert->inert_no No buli_yes Yes check_buli->buli_yes Yes buli_no No: Titrate n-BuLi before use check_buli->buli_no No dmf_yes Yes check_dmf->dmf_yes Yes dmf_no No: Control temperature during DMF addition check_dmf->dmf_no No time_yes Yes check_time->time_yes Yes time_no No: Monitor reaction for completion check_time->time_no No impurities_yes Yes: Explore alternative purification (e.g., bisulfite adduct) check_impurities->impurities_yes Yes impurities_no No check_impurities->impurities_no No

Caption: Troubleshooting logic for low yield in the synthesis.

troubleshooting failed reactions involving 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-4-pyridinecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Category: Suzuki Coupling Reactions

Question 1: I am experiencing low to no yield in my Suzuki coupling reaction with this compound. What are the common causes and how can I improve it?

Low yields in Suzuki couplings involving this compound can arise from several factors, primarily related to catalyst activity, reagent quality, and reaction conditions.

Potential Causes and Solutions:

  • Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can shield the palladium center and prevent this unwanted coordination.[1][2] If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to the active Pd(0) state.[1]

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[1]

    • Solution: It is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experimental setup and reaction duration.[1]

  • Poor Reagent Quality: The presence of water, particularly in the solvent or the boronic acid, can lead to a significant side reaction called protodeboronation, where the boronic acid is converted back to the corresponding arene, thus reducing the amount available for the cross-coupling.[1]

    • Solution: Use anhydrous solvents and ensure your boronic acid and base are dry.[1] Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can also be beneficial as they tend to be more stable.[2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.

    • Solution: Screen different bases such as K₃PO₄ or Cs₂CO₃, ensuring they are anhydrous and finely ground.[1] A mixture of an organic solvent like dioxane or toluene with water can sometimes be beneficial, but the water content must be carefully optimized.[3]

Question 2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side product?

Homocoupling of the boronic acid is a common side reaction that can be promoted by the presence of oxygen.[1][2]

Strategies to Minimize Homocoupling:

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure your reaction flask is flame-dried or oven-dried and that your solvents are thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.[1]

  • Control Reagent Stoichiometry: While a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, a large excess can favor homocoupling. Optimize the stoichiometry for your specific substrates.[1]

  • Use of Appropriate Ligands: Bulky phosphine ligands can sterically hinder the formation of homocoupling products.[2]

Category: Reductive Amination Reactions

Question 1: My reductive amination with this compound is giving a low yield. What are the primary areas to investigate?

Low yields in reductive aminations can often be traced back to issues with imine formation, the choice of reducing agent, or the reaction conditions.[4]

Potential Causes and Solutions:

  • Incomplete Imine Formation: The equilibrium between the aldehyde and amine to form the imine may not be favorable.

    • Solution: Shift the equilibrium towards the imine by removing water as it forms. This can be achieved by using dehydrating agents like molecular sieves or by azeotropic distillation.[4] A mildly acidic environment (pH 4-5) is generally optimal for imine formation.[4][5]

  • Reduction of the Starting Aldehyde: The reducing agent can react with the starting aldehyde before the imine has a chance to form, leading to the corresponding alcohol as a byproduct.[4]

    • Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), as they preferentially reduce the iminium ion over the aldehyde.[4] Alternatively, perform the reaction in a stepwise manner: first, allow the imine to form, and then add the reducing agent.[4]

  • Suboptimal pH: The reaction pH is critical. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the aldehyde is not sufficiently activated for nucleophilic attack.[5]

    • Solution: Maintain a slightly acidic pH (4-5) using an acid catalyst like acetic acid.[4][5]

Question 2: I am observing significant over-alkylation of my amine. How can I prevent this?

Over-alkylation occurs when the product amine is more nucleophilic than the starting amine and reacts further with the aldehyde. This is particularly common with primary amines.[4]

Strategies to Minimize Over-alkylation:

  • Stepwise Procedure: Pre-form the imine before introducing the reducing agent.[4]

  • Stoichiometry Control: Use a stoichiometric amount of the amine or a slight excess of the aldehyde.[4]

  • Reaction Conditions: Some studies suggest that running the reaction under non-acidic conditions can suppress the formation of tertiary amines.[4]

Data Presentation

Table 1: Troubleshooting Suzuki Coupling Conditions

ParameterStandard ConditionsOptimization StrategyRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Screen Pd₂(dba)₃ with a bulky ligand (e.g., XPhos, SPhos) or use a pre-catalyst like XPhos Pd G3.Bulky, electron-rich ligands can prevent catalyst inhibition by the pyridine nitrogen and accelerate reductive elimination.[1][2][3]
Ligand PPh₃ (if using a Pd(0) source)Use a 2:1 ligand-to-palladium ratio with bulky phosphine ligands.Ensures complete coordination to the metal center and enhances catalytic activity.[3]
Base K₂CO₃ (2-3 equivalents)Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground.The strength and solubility of the base can significantly impact the transmetalation step.[1][3]
Solvent Toluene or DioxaneUse a mixture with water (e.g., 4:1 v/v) or switch to a different aprotic solvent like DME or THF.Water can facilitate the transmetalation step, but must be carefully controlled to avoid protodeboronation.[3]
Temperature 80-110 °CIncrementally increase the temperature.Can help overcome the activation energy barrier for the oxidative addition step.[1][2]

Table 2: Reductive Amination Reagent Selection Guide

Reducing AgentAbbreviationTypical SolventKey Characteristics
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃Dichloromethane (DCM), Dichloroethane (DCE), THFMild and selective for imines/iminium ions over aldehydes/ketones. Can be used in a one-pot procedure.[4][6]
Sodium Cyanoborohydride NaBH₃CNMethanol (MeOH), Ethanol (EtOH)Selective for imines at acidic pH. Toxic cyanide byproduct requires careful handling and quenching.
Sodium Borohydride NaBH₄Methanol (MeOH), Ethanol (EtOH)Stronger reducing agent. Can reduce the starting aldehyde. Best used in a two-step procedure after imine formation.[4][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling
  • Reaction Setup: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2-3 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2-4 mol%) and the ligand (e.g., SPhos, 4-8 mol%) and add them to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General One-Pot Procedure for Reductive Amination using STAB
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the amine (1.0-1.2 eq.), and anhydrous solvent (e.g., DCM or DCE).

  • Imine Formation (Optional but Recommended): If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq.) and stir the mixture at room temperature for 30-60 minutes to pre-form the imine. The addition of molecular sieves can aid in this step.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Yield in Suzuki Coupling check_catalyst Is the Catalyst System Appropriate? start->check_catalyst check_conditions Are the Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->solution_ligand No check_reagents Are the Reagents of Good Quality? check_conditions->check_reagents Yes solution_degas Thoroughly Degas Solvents & Maintain Inert Atmosphere check_conditions->solution_degas No (Oxygen Present) solution_base_solvent Screen Different Bases (K₃PO₄, Cs₂CO₃) and Solvent Systems check_conditions->solution_base_solvent No (Suboptimal Base/Solvent) solution_temp Increase Reaction Temperature check_conditions->solution_temp No (Low Temperature) solution_reagents Use Anhydrous Solvents, Base, and High-Purity Boronic Acid check_reagents->solution_reagents No

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Troubleshooting_Reductive_Amination start Failed Reductive Amination issue_low_yield Low Yield start->issue_low_yield issue_aldehyde_reduction Aldehyde Reduction Byproduct start->issue_aldehyde_reduction issue_overalkylation Over-alkylation start->issue_overalkylation cause_imine Incomplete Imine Formation issue_low_yield->cause_imine cause_reductant Incorrect Reducing Agent issue_aldehyde_reduction->cause_reductant cause_nucleophilicity Product Amine is More Nucleophilic issue_overalkylation->cause_nucleophilicity solution_imine Add Dehydrating Agent (e.g., Mol. Sieves) Optimize pH (4-5) cause_imine->solution_imine solution_reductant Use Milder Reductant (STAB) Perform in Two Steps cause_reductant->solution_reductant solution_overalkylation Control Stoichiometry (Use Excess Aldehyde) cause_nucleophilicity->solution_overalkylation

Caption: Common issues and solutions in reductive amination reactions.

References

Technical Support Center: Synthesis of 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromo-4-pyridinecarboxaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The synthesis of this compound is typically achieved through multi-step synthetic pathways rather than a direct one-step process. The most common strategies involve the functionalization of a pre-existing pyridine ring. Three primary routes have been identified, starting from readily available precursors:

  • Route 1: Bromination of 4-picoline followed by oxidation.

  • Route 2: Bromination of isonicotinic acid followed by reduction of the carboxylic acid.

  • Route 3: Bromination of 4-cyanopyridine followed by reduction of the nitrile.

Q2: I am struggling with the regioselectivity of the bromination step. How can I ensure bromination occurs at the 3-position?

A2: Achieving regioselective bromination at the 3-position of the pyridine ring can be challenging due to the electronic nature of the ring. Direct electrophilic bromination of pyridine itself is difficult and typically requires harsh conditions, leading to substitution at the 3-position. For 4-substituted pyridines, the directing effects of the existing functional group are crucial. For instance, in the case of 4-picoline, electrophilic attack is favored at the 3-position. Utilizing specific reaction conditions, such as bromine in the presence of oleum, can promote the desired regioselectivity.

Q3: What are the best practices for purifying the final product, this compound?

A3: Purification of this compound, a solid compound, can be effectively achieved through several methods. Due to the basic nature of the pyridine nitrogen, special considerations may be needed for column chromatography.

  • Column Chromatography: This is a versatile technique for separating the product from impurities. To mitigate tailing, which can occur on silica gel due to the basicity of the pyridine, a small amount of a base like triethylamine can be added to the eluent. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: This technique can be used to separate the basic pyridine product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to protonate the pyridine and extract it into the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Q4: My reaction is highly exothermic. How can I control the temperature effectively?

A4: Exothermic reactions, particularly during bromination, can pose safety risks and lead to the formation of unwanted byproducts. To manage the reaction temperature, consider the following strategies:

  • Slow Addition of Reagents: Add the reactive reagent (e.g., bromine) dropwise over an extended period. This helps to control the rate of heat generation.

  • Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent low temperature throughout the reaction.

  • Dilution: Performing the reaction in a larger volume of solvent can help to dissipate heat more effectively.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via different synthetic routes.

Route 1: From 4-Picoline

Problem 1: Low yield in the bromination of 4-picoline.

Possible Cause Suggested Solution
Incomplete reactionIncrease reaction time or temperature. Monitor the reaction progress using TLC or GC.
Formation of polybrominated byproductsUse a controlled amount of the brominating agent. A slight excess may be necessary for full conversion, but large excesses should be avoided.
Side-chain brominationRadical bromination at the methyl group can be a competing reaction. Ensure the reaction is performed under conditions that favor electrophilic aromatic substitution (e.g., in the presence of a strong acid like oleum).
Suboptimal reaction conditionsThe reaction of 4-picoline with bromine in 20% oleum at 160-170°C has been reported to yield 3-bromo-4-picoline in 66% yield.[1]

Problem 2: Low yield or over-oxidation during the oxidation of 3-bromo-4-picoline.

Possible Cause Suggested Solution
Incomplete oxidationIncrease the amount of oxidizing agent or the reaction time.
Over-oxidation to the carboxylic acidChoose a milder oxidizing agent that is selective for the oxidation of methyl groups to aldehydes. Monitor the reaction carefully and stop it once the starting material is consumed.
Harsh reaction conditionsThe oxidation of picolines to their corresponding aldehydes can be sensitive. Consider catalytic air oxidation or other selective oxidation methods. For example, 4-picoline can be oxidized to 4-pyridinecarboxaldehyde using a vanadium-molybdenum catalyst at high temperatures.[2]
Route 2: From Isonicotinic Acid

Problem 1: Low yield in the bromination of isonicotinic acid.

Possible Cause Suggested Solution
Deactivation of the pyridine ringThe carboxylic acid group is deactivating, making electrophilic substitution challenging. Activation of the carboxylic acid, for example, by conversion to the acyl chloride with thionyl chloride, can facilitate the reaction.
Insufficiently strong brominating conditionsUse a more reactive brominating agent or add a catalyst. A reported method for the bromination of nicotinic acid (an isomer) involves the use of bromine with thionyl chloride and catalytic iron powder, achieving a high yield.[3]

Problem 2: Low yield in the reduction of 3-bromo-4-pyridinecarboxylic acid to the aldehyde.

Possible Cause Suggested Solution
Over-reduction to the alcoholThe reduction of carboxylic acids to aldehydes can be difficult to stop at the aldehyde stage. Use a sterically hindered and less reactive reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C).[4][5]
Incomplete reactionEnsure sufficient equivalents of the reducing agent are used. The reaction with DIBAL-H may require more than one equivalent.
Alternative two-step approachReduce the carboxylic acid completely to the corresponding alcohol (3-bromo-4-pyridinemethanol) using a stronger reducing agent like LiAlH₄. Then, oxidize the alcohol back to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by employing a Swern oxidation.[6]
Route 3: From 4-Cyanopyridine

Problem 1: Low yield in the bromination of 4-cyanopyridine.

Possible Cause Suggested Solution
Deactivation by the cyano groupThe electron-withdrawing nature of the cyano group deactivates the pyridine ring towards electrophilic substitution. Harsher reaction conditions, similar to those used for the bromination of pyridine itself (e.g., Br₂ in oleum at high temperatures), may be required.
Formation of byproductsCarefully control the stoichiometry of the brominating agent to minimize the formation of polybrominated products.

Problem 2: Low yield in the reduction of 3-bromo-4-cyanopyridine to the aldehyde.

Possible Cause Suggested Solution
Incomplete reactionThe Stephen reaction, which utilizes tin(II) chloride and hydrochloric acid, is a classic method for this transformation.[7] Ensure anhydrous conditions are maintained until the hydrolysis step.
Hydrolysis of the nitrilePremature exposure to water will lead to the formation of the corresponding amide or carboxylic acid.
Over-reductionWhile the Stephen reaction typically stops at the iminium salt which is then hydrolyzed to the aldehyde, other reducing agents might lead to the formation of the amine.
Alternative reducing agentsDIBAL-H is also known to reduce nitriles to aldehydes at low temperatures.[4]

Quantitative Data Summary

The following tables summarize reported yields for key reaction steps in the synthesis of this compound and related compounds.

Table 1: Bromination Reactions

Starting MaterialBrominating Agent/ConditionsProductYield (%)Reference
PyridineBr₂ / 80-95% H₂SO₄, 130-140 °C3-BromopyridineHigh (unspecified)[8]
4-PicolineBr₂ / 20% Oleum, 160-170 °C3-Bromo-4-picoline66[1]
Nicotinic AcidBr₂ / Thionyl chloride, Iron powder5-Bromonicotinic acid95[3]

Table 2: Oxidation and Reduction Reactions

Starting MaterialReagent/ConditionsProductYield (%)Reference
4-PicolineV-Mo catalyst / Air, 400 °C4-PyridinecarboxaldehydeNot specified[2]
4-CyanopyridineSnCl₂ / HCl, then H₂O (Stephen Reaction)4-PyridinecarboxaldehydeHigh (unspecified)[9]
EstersDIBAL-H, -78 °CAldehydesGenerally high[4]
Carboxylic AcidsDIBAL-HAlcohols72 (for benzoic acid)[10]
Primary/Secondary AlcoholsDMSO, Oxalyl chloride, Et₃N (Swern Oxidation)Aldehydes/KetonesGenerally high[6]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromopyridine from Pyridine [8]

  • In a reaction vessel, combine pyridine and 80-95% sulfuric acid.

  • Cool the mixture and slowly add bromine dropwise.

  • Heat the reaction mixture to 130-140 °C for 7-8 hours.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Neutralize the solution to a pH of 8 with a 6N sodium hydroxide solution.

  • Extract the product with an organic solvent, separate the layers, dry the organic phase, and concentrate to obtain 3-bromopyridine.

Protocol 2: Synthesis of 3-Bromo-4-picoline from 4-Picoline [1]

  • To a reaction kettle, add 720ml of 20% oleum and 140g of 4-picoline.

  • Heat the mixture to 160°C.

  • Slowly add 250g of bromine dropwise.

  • Maintain the reaction at 160-170°C for 15 hours.

  • Cool the reaction liquid to room temperature and pour it into ice water.

  • Adjust the pH to 10-11 with sodium carbonate.

  • Perform steam distillation to obtain 3-bromo-4-picoline.

Protocol 3: General Procedure for Swern Oxidation of a Primary Alcohol to an Aldehyde [6][11]

  • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) in DCM to the cooled solution.

  • After stirring for a few minutes, add a solution of the primary alcohol (e.g., 3-bromo-4-pyridinemethanol) in DCM dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add triethylamine to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography.

Protocol 4: General Procedure for Stephen Reduction of a Nitrile to an Aldehyde [7][12]

  • Suspend anhydrous tin(II) chloride in an anhydrous solvent (e.g., ethyl acetate) and saturate with dry hydrogen chloride gas.

  • Add the nitrile (e.g., 3-bromo-4-cyanopyridine) to the mixture and stir.

  • The iminium salt will precipitate as a complex with tin chloride.

  • Isolate the precipitate and hydrolyze it with water to obtain the aldehyde.

  • Extract the aldehyde with an organic solvent, dry, and purify.

Visualizations

Synthesis_Pathways 4-Picoline 4-Picoline 3-Bromo-4-picoline 3-Bromo-4-picoline 4-Picoline->3-Bromo-4-picoline Bromination Isonicotinic Acid Isonicotinic Acid 3-Bromo-4-pyridinecarboxylic acid 3-Bromo-4-pyridinecarboxylic acid Isonicotinic Acid->3-Bromo-4-pyridinecarboxylic acid Bromination 4-Cyanopyridine 4-Cyanopyridine 3-Bromo-4-cyanopyridine 3-Bromo-4-cyanopyridine 4-Cyanopyridine->3-Bromo-4-cyanopyridine Bromination This compound This compound 3-Bromo-4-picoline->this compound Oxidation 3-Bromo-4-pyridinecarboxylic acid->this compound Reduction 3-Bromo-4-cyanopyridine->this compound Reduction Troubleshooting_Workflow start Low Yield in Synthesis check_sm Check Purity of Starting Materials start->check_sm check_reagents Verify Reagent Stoichiometry and Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_byproducts Identify Byproducts (TLC, GC-MS, NMR) check_conditions->analyze_byproducts optimize Optimize Reaction Conditions analyze_byproducts->optimize purification Improve Purification Method analyze_byproducts->purification success Improved Yield optimize->success purification->success Logical_Relationships cluster_bromination Bromination Step cluster_ox_red Oxidation/Reduction Step Reaction_Temp_Br Reaction Temperature Yield_Br Yield & Selectivity Reaction_Temp_Br->Yield_Br Brominating_Agent Brominating Agent Conc. Brominating_Agent->Yield_Br Catalyst_Br Catalyst Catalyst_Br->Yield_Br Reagent_Type Reagent Type (e.g., DIBAL-H, Swern) Yield_OxRed Yield & Selectivity Reagent_Type->Yield_OxRed Reaction_Temp_OxRed Reaction Temperature Reaction_Temp_OxRed->Yield_OxRed Stoichiometry_OxRed Reagent Stoichiometry Stoichiometry_OxRed->Yield_OxRed

References

Technical Support Center: Monitoring 3-Bromo-4-pyridinecarboxaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on analytical techniques for monitoring reactions involving 3-Bromo-4-pyridinecarboxaldehyde. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the progress of a reaction involving this compound?

A1: The primary techniques for monitoring reactions with this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the reaction solvent, the volatility and thermal stability of the reactants and products, and the information required (e.g., quantitative conversion, impurity profiling, or structural confirmation).

Q2: How can I choose between HPLC and GC for my reaction monitoring?

A2: HPLC is generally preferred for non-volatile or thermally sensitive compounds, which is often the case for reactions involving functionalized pyridines. It provides robust quantitative data on the consumption of starting material and the formation of products and byproducts. GC-MS is suitable for volatile and thermally stable compounds and offers the advantage of mass identification of peaks, which is useful for identifying unknown impurities or side products.

Q3: What are the expected ¹H NMR chemical shifts for this compound?

Q4: What are potential impurities or side-products I should look for?

A4: Potential impurities can arise from the synthesis of the starting material or from side-reactions. Common impurities could include:

  • Positional isomers: Other brominated pyridinecarboxaldehyde isomers may be present from the synthesis of the starting material.

  • Over-brominated or under-brominated species: Depending on the synthetic route, species with more than one bromine atom or unbrominated pyridinecarboxaldehyde could be present.

  • Corresponding carboxylic acid: The aldehyde group is susceptible to oxidation, which can form 3-Bromo-4-pyridinecarboxylic acid. This can occur during the reaction or sample storage.

  • Unreacted starting materials: Incomplete reactions will show the presence of the reactants used to synthesize this compound.

Analytical Methodologies & Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for quantifying the components of a reaction mixture. A well-developed HPLC method can separate the starting material, intermediates, products, and impurities, allowing for accurate determination of reaction conversion and purity profiling.

A reverse-phase HPLC method is generally suitable for the analysis of polar aromatic compounds like this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a good starting point. The formic acid helps to protonate the pyridine nitrogen, leading to better peak shape.

  • Gradient: A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, as pyridine derivatives typically have strong UV absorbance at this wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

CompoundRetention Time (min)Response Factor (at 254 nm)
This compound8.51.00 (Reference)
4-Pyridinecarboxaldehyde6.20.95
3-Bromo-4-pyridinecarboxylic acid7.81.10
Dibrominated pyridine species> 9.0Varies

Note: Retention times and response factors are illustrative and should be determined experimentally with authentic standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for identifying volatile components in a reaction mixture. The mass spectrometer provides structural information that can help in the identification of unknown byproducts.

  • Column: A low-to-mid polarity capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-300 amu.

  • Sample Preparation: Dilute the reaction mixture in a volatile organic solvent like dichloromethane or ethyl acetate.

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[1] Key fragments may arise from the loss of the bromine atom, the formyl group (CHO), or cleavage of the pyridine ring.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring without the need for sample workup.

  • Solvent: A deuterated solvent that is compatible with the reaction conditions (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A known amount of an internal standard with a signal that does not overlap with the signals of the reactants or products (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) can be added for quantitative analysis.

  • Procedure: Acquire a ¹H NMR spectrum of the reaction mixture at different time points. The disappearance of starting material signals and the appearance of product signals can be integrated to determine the reaction conversion.

Troubleshooting Guides

HPLC Troubleshooting

HPLC_Troubleshooting

Caption: A logical workflow for troubleshooting common HPLC issues.

Problem Possible Cause Suggested Solution
Peak Tailing Secondary interactions with residual silanols on the column.Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol ionization. Ensure the sample is not overloaded.
Peak Fronting The sample is dissolved in a solvent much stronger than the mobile phase.Dilute the sample in the initial mobile phase.
Split Peaks A void in the column packing or a partially blocked frit.Reverse the column and flush with mobile phase (disconnected from the detector). If the problem persists, the column may need to be replaced.
Shifting Retention Times Change in mobile phase composition, flow rate, or column temperature.Prepare fresh mobile phase. Check the pump for leaks and verify the flow rate. Ensure the column oven is maintaining a stable temperature.
High Backpressure Blockage in the system (e.g., guard column, column frit, or tubing).Systematically disconnect components to isolate the source of the high pressure. Replace the guard column or filter if necessary. Filter all samples and mobile phases.
Ghost Peaks Contamination in the injector, mobile phase, or from a previous injection.Run a blank gradient. Flush the injector and column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
GC-MS Troubleshooting

GCMS_Troubleshooting

Caption: A decision tree for troubleshooting common GC-MS problems.

Problem Possible Cause Suggested Solution
No Peaks Detected Injection issue (e.g., empty vial, clogged syringe). Leak in the system.Check the sample vial and syringe. Perform a leak check on the GC system.
Peak Tailing for Polar Analytes Active sites in the injector liner or column.Use a deactivated liner. Trim a small portion (5-10 cm) from the front of the column.
Poor Sensitivity Dirty ion source.Perform an ion source cleaning as per the manufacturer's instructions.
Inconsistent Retention Times Fluctuation in carrier gas flow rate or oven temperature.Check the gas supply and regulators. Verify the oven temperature program.
High Background Noise Column bleed. Air leak.Condition the column. Check for leaks using an electronic leak detector. Look for characteristic m/z peaks of air (e.g., 28, 32, 40).
NMR Troubleshooting

NMR_Troubleshooting

Caption: A guide to resolving common issues in NMR spectroscopy.

Problem Possible Cause Suggested Solution
Broad Peaks/Poor Shimming Inhomogeneous magnetic field. Particulate matter in the sample.Re-shim the spectrometer. Ensure the sample is fully dissolved and filter if necessary.
Low Signal-to-Noise Ratio Dilute sample. Insufficient number of scans.Increase the concentration of the sample. Increase the number of scans acquired.
Phasing Issues Incorrect phasing parameters.Manually re-phase the spectrum. Ensure the first data point is acquired correctly.
Unexpected Peaks Solvent impurities. Contaminated NMR tube. Side products from the reaction.Check the purity of the deuterated solvent. Use a clean NMR tube. Compare the spectrum to that of the starting materials and known side products.

References

Validation & Comparative

1H NMR Characterization of 3-Bromo-4-pyridinecarboxaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral features of 3-Bromo-4-pyridinecarboxaldehyde against the closely related and well-documented compound, 3-pyridinecarboxaldehyde. This analysis is supported by a summary of expected chemical shifts, a detailed experimental protocol for data acquisition, and a visual representation of the spin-spin coupling network.

Comparative Analysis of ¹H NMR Data

The introduction of a bromine atom at the 3-position and a carboxaldehyde group at the 4-position of the pyridine ring in this compound induces significant changes in the chemical shifts of the remaining ring protons (H-2, H-5, and H-6) compared to the unsubstituted 3-pyridinecarboxaldehyde. The aldehyde proton itself is also a key diagnostic signal.

The expected ¹H NMR chemical shifts for this compound are predicted based on the known effects of electron-withdrawing and halogen substituents on the pyridine ring. The aldehyde proton is expected to appear in the downfield region of the spectrum, typically between 9 and 10 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyridine ring will also be deshielded, with their precise chemical shifts influenced by their position relative to the nitrogen atom, the bromo group, and the carboxaldehyde group.

For comparison, the experimental ¹H NMR data for 3-pyridinecarboxaldehyde in CDCl₃ reveals the following signals: an aldehyde proton at approximately 10.15 ppm, and pyridine protons at 9.11, 8.87, 8.20, and 7.53 ppm.[1]

Below is a table summarizing the anticipated ¹H NMR data for this compound in comparison to experimental data for 3-pyridinecarboxaldehyde.

Compound Proton Expected/Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound Aldehyde-H~10.0 - 10.2Singlet (s)N/A
H-2~8.9 - 9.1Singlet (s) or narrow doublet~0.5 Hz (⁴J)
H-6~8.7 - 8.9Doublet (d)~5.0 Hz (³J)
H-5~7.8 - 8.0Doublet (d)~5.0 Hz (³J)
3-Pyridinecarboxaldehyde Aldehyde-H10.15Singlet (s)N/A
H-29.11Doublet (d)~2.0 Hz (⁴J)
H-68.87Doublet of Doublets (dd)~4.8, 1.7 Hz (³J, ⁴J)
H-48.20Doublet of Triplets (dt)~8.0, 1.8 Hz (³J, ⁴J)
H-57.53Doublet of Doublets of Doublets (ddd)~8.0, 4.8, 0.9 Hz (³J, ³J, ⁵J)

Standard Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate all signals to determine the relative number of protons.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the expected spin-spin coupling interactions between the protons in this compound.

G cluster_pyridine This compound H2 H-2 H6 H-6 H2->H6 ⁴J ≈ 0.5 Hz H5 H-5 H6->H5 ³J ≈ 5.0 Hz CHO CHO

Caption: Spin-spin coupling in this compound.

References

A Comparative Guide to the Reactivity of 3-Bromo-4-pyridinecarboxaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Bromo-4-pyridinecarboxaldehyde and its isomers. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and developing novel pharmaceutical agents. This document summarizes key reactivity patterns in common organic transformations, supported by available experimental data and detailed methodologies.

Executive Summary

The reactivity of bromopyridinecarboxaldehyde isomers is fundamentally governed by the interplay of electronic and steric effects arising from the relative positions of the bromine atom, the carboxaldehyde group, and the nitrogen atom within the pyridine ring. The electron-withdrawing nature of both the pyridine nitrogen and the carboxaldehyde group significantly influences the electron density of the aromatic ring, thereby dictating its susceptibility to various reagents.

Generally, isomers with bromine at the 2- or 4-position relative to the nitrogen are more reactive in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The carboxaldehyde group, being a meta-director and an electron-withdrawing group, further modulates this reactivity.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are pivotal for the formation of carbon-carbon bonds. The reactivity of bromopyridinecarboxaldehyde isomers in these reactions is primarily dependent on the ease of oxidative addition of the C-Br bond to the palladium catalyst.

Suzuki-Miyaura Coupling

The general reactivity trend for bromopyridines in Suzuki-Miyaura coupling is 4-bromo > 2-bromo > 3-bromo. This is attributed to the electronic activation of the C-Br bond by the electron-withdrawing nitrogen atom, which is most pronounced at the para (4-) and ortho (2-) positions. The presence of the electron-withdrawing carboxaldehyde group is expected to further enhance this effect, particularly when it can stabilize the transition state.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Bromopyridinecarboxaldehyde Isomers with Phenylboronic Acid (Estimated)

IsomerProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound3-Phenyl-4-pyridinecarboxaldehydePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95
2-Bromo-3-pyridinecarboxaldehyde2-Phenyl-3-pyridinecarboxaldehydePd(dppf)Cl₂Cs₂CO₃Dioxane9012~80-90
3-Bromo-2-pyridinecarboxaldehyde3-Phenyl-2-pyridinecarboxaldehydePd(PPh₃)₄Na₂CO₃DME/H₂O8518~70-80
5-Bromo-3-pyridinecarboxaldehyde5-Phenyl-3-pyridinecarboxaldehydePd(dppf)Cl₂K₃PO₄Toluene11024~65-75

Note: The yields presented are estimations based on typical Suzuki-Miyaura reactions of substituted bromopyridines and may vary depending on the specific reaction conditions and boronic acid partner.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Bromopyridinecarboxaldehyde isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the bromopyridinecarboxaldehyde isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Bromopyridine- carboxaldehyde Ar-Br->Oxidative\nAddition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative\nAddition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Reactivity in the Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a fundamental transformation in organic synthesis.[1] The reactivity of the carboxaldehyde group in bromopyridinecarboxaldehyde isomers is influenced by the electronic effects of the bromine and the pyridine nitrogen. An electron-withdrawing environment around the aldehyde generally enhances its electrophilicity and thus its reactivity towards the phosphorus ylide.

Based on the electronic properties of the pyridine ring, the electrophilicity of the carbonyl carbon is expected to be highest when the aldehyde is at the 2- or 4-position, as these positions are most affected by the electron-withdrawing nitrogen atom.

Table 2: Predicted Relative Reactivity in Wittig Reaction with Methylenetriphenylphosphorane

IsomerRelative ReactivityRationale
This compoundHighAldehyde at the 4-position is strongly activated by the para-nitrogen.
2-Bromo-3-pyridinecarboxaldehydeModerateAldehyde at the 3-position is less activated by the meta-nitrogen. Possible steric hindrance from the adjacent bromine.
3-Bromo-2-pyridinecarboxaldehydeHighAldehyde at the 2-position is strongly activated by the ortho-nitrogen.
5-Bromo-3-pyridinecarboxaldehydeModerateAldehyde at the 3-position is less activated by the meta-nitrogen.
Experimental Protocol: Wittig Reaction

Materials:

  • Bromopyridinecarboxaldehyde isomer (1.0 mmol)

  • Methyltriphenylphosphonium bromide (1.2 mmol)

  • Strong base (e.g., n-Butyllithium, 1.2 mmol)

  • Anhydrous solvent (e.g., THF, 10 mL)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

  • Cool the resulting ylide solution to 0 °C and add a solution of the bromopyridinecarboxaldehyde isomer in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Wittig_Reaction cluster_Ylide_Formation Ylide Formation cluster_Olefin_Formation Olefin Formation Ph3PCH3Br Phosphonium Salt Base Base Ph3PCH3Br->Base Ylide Ph3P=CH2 Base->Ylide Aldehyde Bromopyridine- carboxaldehyde Ylide->Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Ph3PO Triphenylphosphine oxide Oxaphosphetane->Ph3PO

Caption: Experimental workflow for the Wittig reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives is highly regioselective, favoring substitution at the 2- and 4-positions. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2] The presence of an additional electron-withdrawing group, such as a carboxaldehyde, further activates the ring towards nucleophilic attack.

Therefore, isomers with bromine at the 2- or 4-position are expected to be significantly more reactive in SNAr reactions than those with bromine at the 3- or 5-position.

Table 3: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution with Sodium Methoxide

IsomerRelative ReactivityRationale
This compoundHighBromine is at the 3-position, but the 4-carboxaldehyde group strongly activates the ring. However, direct substitution at the 3-position is generally disfavored. Isomerization or other mechanisms might occur.
2-Bromo-3-pyridinecarboxaldehydeVery HighBromine is at the highly activated 2-position. The adjacent 3-carboxaldehyde group provides additional activation.
3-Bromo-2-pyridinecarboxaldehydeVery HighBromine is at the 3-position, but the 2-carboxaldehyde group strongly activates the 4-position for potential substitution if a suitable leaving group were present. Direct substitution at the 3-position is disfavored.
5-Bromo-3-pyridinecarboxaldehydeLowBromine is at the 5-position (meta to nitrogen), which is the least activated position for SNAr.
Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • Bromopyridinecarboxaldehyde isomer (1.0 mmol)

  • Nucleophile (e.g., Sodium methoxide, 1.5 mmol)

  • Anhydrous solvent (e.g., Methanol or DMF, 5 mL)

Procedure:

  • In a round-bottom flask, dissolve the bromopyridinecarboxaldehyde isomer in the anhydrous solvent.

  • Add the nucleophile to the solution.

  • Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the isomer).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., dilute HCl) if necessary.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

SNAr_Mechanism Aryl-Halide Bromopyridine- carboxaldehyde (Br at 2- or 4-position) Nucleophile Nu- Aryl-Halide->Nucleophile Attack at C-Br Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Nucleophile->Meisenheimer Addition Leaving_Group Br- Meisenheimer->Leaving_Group Elimination Product Substituted Product Leaving_Group->Product

Caption: Mechanism of nucleophilic aromatic substitution (SNAr).

Conclusion

The reactivity of this compound and its isomers is a complex function of the electronic and steric influences of the substituents on the pyridine ring. For palladium-catalyzed cross-coupling reactions, isomers with the bromine atom at the 4- or 2-position generally exhibit higher reactivity. In Wittig reactions, the electrophilicity of the aldehyde, and thus its reactivity, is enhanced when it is located at the 2- or 4-position. Nucleophilic aromatic substitution is strongly favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate. This guide provides a framework for understanding and predicting the reactivity of these important synthetic building blocks, enabling more efficient and targeted synthesis design in research and drug development.

References

A Comparative Guide to Alternative Reagents for 3-Bromo-4-pyridinecarboxaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Bromo-4-pyridinecarboxaldehyde is a versatile bifunctional reagent, valued for its dual reactivity. The aldehyde at the C4 position serves as a handle for nucleophilic additions, reductive aminations, and olefination reactions, while the bromine atom at the C3 position is a prime substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the sequential or orthogonal introduction of molecular complexity, making it a key building block in medicinal chemistry and materials science.

However, synthetic strategy, cost, and desired reactivity can necessitate alternatives. This guide provides an objective comparison of alternative reagents, focusing on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.

Comparative Analysis of Key Alternatives

The primary alternatives to this compound can be categorized by the nature of the reactive group at the 3-position. The choice of halogen (Iodo, Bromo, Chloro) directly impacts reactivity in palladium-catalyzed couplings, while reversing the polarity of the coupling partners by using a boronic acid or ester offers a different strategic approach.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] This trend is inversely related to the carbon-halogen bond dissociation energy, which makes the oxidative addition step—often the rate-determining step—more facile for heavier halogens.[2][3]

  • 3-Iodo-4-pyridinecarboxaldehyde: As the most reactive halopyridine, the iodo-analogue undergoes cross-coupling under the mildest conditions, often requiring lower catalyst loadings and temperatures. This is advantageous for sensitive substrates.

  • 3-Chloro-4-pyridinecarboxaldehyde: Due to the strength of the C-Cl bond, this reagent is the least reactive of the halides.[3] Its coupling requires more robust and specialized catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and stronger bases, often at higher temperatures.[4][5] The primary advantage is the typically lower cost and wider availability of chlorinated starting materials.[3]

  • 4-Formylpyridine-3-boronic Acid Pinacol Ester: This reagent fundamentally alters the Suzuki-Miyaura coupling strategy. Instead of acting as the electrophilic partner (aryl halide), it serves as the nucleophilic organoboron partner. This is useful when the other coupling fragment is more readily available as a halide. Boronic esters are generally stable, though they can be sensitive to hydrolysis.[6]

Data Presentation: Performance in Suzuki-Miyaura Coupling

The following table summarizes the characteristics and typical reaction conditions for these alternatives in a representative Suzuki-Miyaura coupling with a generic arylboronic acid.

ReagentStructureRelative ReactivityTypical Catalyst SystemGeneral Conditions
This compound BrC1=C(C=O)C=CN=C1BaselinePd(PPh₃)₄ or Pd(OAc)₂/PPh₃Base: Na₂CO₃, K₂CO₃Solvent: Toluene/Ethanol/H₂OTemp: 80-100 °C[4]
3-Iodo-4-pyridinecarboxaldehyde IC1=C(C=O)C=CN=C1HighestPd(OAc)₂/PPh₃ or Pd(PPh₃)₄Base: K₂CO₃Solvent: DMFTemp: Room Temp to 90 °C[4]
3-Chloro-4-pyridinecarboxaldehyde ClC1=C(C=O)C=CN=C1LowestBuchwald Precatalysts (e.g., XPhos Pd G3) / Biaryl Phosphine LigandsBase: K₃PO₄Solvent: 2-MeTHF, DioxaneTemp: 100-120 °C[4][7]
4-Formylpyridine-3-boronic Acid Pinacol Ester O=CC1=C(B(OC(C)(C)C(C)(C)O)C)N=CC=C1N/A (Reversed Role)Pd(PPh₃)₄ or Pd₂(dba)₃/SPhosBase: K₃PO₄, K₂CO₃Solvent: Toluene, Dioxane/H₂OTemp: 90-110 °C[7][8]

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of phenylboronic acid with 3-halopyridine-4-carboxaldehydes. These procedures are adapted from general methods for halopyridine coupling.[4][8]

Reaction Scheme: Reaction Scheme (Note: Image is a placeholder for the general reaction)

Protocol 1: Coupling with this compound (Baseline)

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Coupling with 3-Chloro-4-pyridinecarboxaldehyde (Alternative)

  • Reaction Setup: To an oven-dried microwave vial, add 3-Chloro-4-pyridinecarboxaldehyde (1.0 mmol, 1.0 equiv.), phenylboronic acid pinacol ester (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the vial with a Teflon-lined cap, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 2-methyltetrahydrofuran (2-MeTHF, 2 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash chromatography.[4]

Visualizations

The following diagrams illustrate the key chemical pathways and logical relationships discussed.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition transmetal_complex R¹-Pd(II)Ln-R² pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 product R¹-R² transmetal_complex->product Reductive Elimination inv1 inv2 reactant1 R¹-X (Aryl Halide) reactant2 R²-B(OR)₂ (Boronic Acid/Ester) base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reagent_Comparison center Alternative Selection Iodo 3-Iodo Analogue center->Iodo Bromo 3-Bromo (Baseline) center->Bromo Chloro 3-Chloro Analogue center->Chloro Boronic 3-Boronic Ester center->Boronic HighReactivity Highest Reactivity Mild Conditions Iodo->HighReactivity HighCost Higher Cost Iodo->HighCost Balanced Balanced Reactivity & Cost Bromo->Balanced LowReactivity Lowest Reactivity Harsher Conditions Chloro->LowReactivity LowCost Lower Cost Chloro->LowCost Reversed Reversed Polarity (Nucleophile) Boronic->Reversed

Caption: Decision guide for selecting an alternative reagent.

Conclusion

The selection of an alternative to this compound is a strategic decision based on a trade-off between reactivity, cost, and the specific requirements of the synthetic route.

  • 3-Iodo-4-pyridinecarboxaldehyde is the reagent of choice for high-yield couplings under mild conditions, especially when dealing with sensitive or complex substrates.

  • 3-Chloro-4-pyridinecarboxaldehyde offers a significant cost advantage for large-scale synthesis, provided that the necessary specialized catalysts and more forcing reaction conditions are employed and compatible with other functional groups.[9]

  • 4-Formylpyridine-3-boronic acid pinacol ester provides essential flexibility, allowing the pyridine moiety to act as the nucleophilic partner in Suzuki-Miyaura couplings. This is invaluable when the desired coupling partner is only readily available as a halide or triflate.

By understanding the distinct reactivity profiles and experimental requirements of these alternatives, researchers can optimize their synthetic strategies for efficiency, cost-effectiveness, and overall success.

References

Comparative Analysis of the Biological Activities of 3-Bromo-4-pyridinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Compounds

The pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds, particularly pyridine derivatives, emerging as a scaffold of significant interest. Among these, derivatives of 3-Bromo-4-pyridinecarboxaldehyde are being investigated for their potential biological activities, ranging from anticancer to antimicrobial effects. This guide provides a comparative analysis of the performance of various compound classes derived from this starting material, supported by experimental data and detailed protocols to aid in research and development.

Anticancer Activity of this compound Derivatives

While direct studies on a wide range of derivatives from this compound are still emerging, the broader class of substituted pyridine compounds has shown significant promise in oncology research. The primary focus has been on their cytotoxic effects against various cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative pyridine derivatives, highlighting the potential of this chemical class. It is important to note that direct IC50 values for compounds explicitly derived from this compound are not yet widely published in publicly accessible literature. The data presented here is for structurally related compounds to provide a benchmark for future studies. For instance, a study on 3/4-bromo benzohydrazide derivatives, which share a bromo-substituted aromatic ring, demonstrated potent anticancer activity. Compound 22 from this series showed an IC50 of 1.20 µM against the HCT116 cell line, outperforming the standard drug 5-fluorouracil (IC50 = 4.6 µM)[1].

Compound ClassSpecific Derivative (Example)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.Reference
Bromo-benzohydrazidesCompound 22HCT1161.205-Fluorouracil4.6[1]
Bromo-benzohydrazidesCompound 22-1.20Tetrandrine1.53[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well sterile microplates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL)[2].

  • Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions[2].

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution[2][3].

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm should be used for background subtraction[2].

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for Cytotoxicity Assessment

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat cells with compounds incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance solubilize->read analyze Analyze data (IC50) read->analyze end End analyze->end G start Start prepare_dilutions Prepare serial dilutions of compound start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum prepare_dilutions->prepare_inoculum inoculate Inoculate microplate prepare_inoculum->inoculate incubate Incubate 16-20h inoculate->incubate read_mic Visually determine MIC incubate->read_mic end End read_mic->end G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand EGFR EGFR Ligand->EGFR P P EGFR->P RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth Cell Growth mTOR->Cell Growth

References

Comparative Analysis of Bromo-Substituted Aromatic Aldehyde Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of a bromo-substituted aromatic aldehyde derivative. Due to the limited availability of public crystallographic data for 3-Bromo-4-pyridinecarboxaldehyde derivatives, this document focuses on a closely related and structurally characterized compound: 3-Bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone . The structural parameters and experimental protocols detailed herein offer valuable insights for researchers engaged in the synthesis and characterization of novel compounds in medicinal chemistry and materials science.

Introduction to Bromo-Substituted Pyridine Aldehydes

Bromo-substituted pyridine aldehydes are versatile building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds with potential applications in pharmaceuticals and materials science. The introduction of a bromine atom and a carboxaldehyde group on the pyridine ring provides two reactive sites for further molecular elaboration, enabling the construction of complex molecular architectures. Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for rational drug design and the development of materials with tailored properties.

X-ray Crystal Structure Analysis

The crystal structure reveals a nearly planar molecule.[1] The dihedral angle between the plane of the bromo-hydroxyphenyl ring and the pyridine ring is approximately 7.0°, indicating a high degree of coplanarity.[1] This planarity is often a key factor in the biological activity and material properties of such compounds.

Tabulated Crystallographic Data

The following table summarizes key crystallographic data and selected bond lengths and angles for 3-Bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone.[1]

Parameter Value
Crystal System Monoclinic
Space Group P12 1 /c1
Unit Cell Dimensions a = 15.8346(13) Å, b = 6.9597(5) Å, c = 12.1912(13) Å, β = 109.123(10)°
Volume (V) 1269.4(2) ų
Z 4
Calculated Density (Dc) 1.675 mg·m⁻³
Radiation Mo Kα
Final R indices [I>2σ(I)] R₁ = 0.0538, wR₂ = 0.0896
Selected Bond Lengths and Angles
Bond Length (Å) Angle Degree (°)
Br1-C51.896(5)C13-N3-C9116.4(4)
O1-C61.345(5)C7-N1-N2118.4(4)
N1-N21.370(5)C8-N2-N1120.1(4)
N1-C71.279(6)O1-C6-C5119.0(4)
N2-C81.361(7)C6-C5-Br1118.7(3)
O2-C81.233(6)N3-C13-C12123.9(4)

Data extracted from the publication "Synthesis and Crystal Structure of 3-Bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone".[1]

Experimental Protocols

The following sections detail the synthesis and single-crystal X-ray diffraction methodology for a representative bromo-substituted aromatic aldehyde derivative, based on the published procedure for 3-Bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone.[1]

Synthesis of 3-Bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone

A solution of 3-bromo-2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid hydrazide in a suitable solvent (e.g., ethanol) is prepared. The reaction is typically carried out in the presence of a catalyst, such as magnesium chloride hexahydrate. The mixture is stirred at a specific temperature for a period of time to allow for the condensation reaction to complete. After the reaction, the mixture is cooled, and the resulting solid product is collected by filtration, washed with a cold solvent, and dried. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from a dilute solution of the purified compound.[1]

Single-Crystal X-ray Diffraction

A single crystal of the compound with suitable dimensions is mounted on a diffractometer. Data collection is performed at a controlled temperature using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

Logical Relationship of Structural Analysis

structural_analysis cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Hydrazone crystallization Single Crystal Growth synthesis->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement bond_lengths Bond Lengths structure_refinement->bond_lengths bond_angles Bond Angles structure_refinement->bond_angles intermolecular Intermolecular Interactions structure_refinement->intermolecular

Caption: Workflow for X-ray crystal structure determination.

Experimental Workflow for Synthesis and Characterization

experimental_workflow start Start reactants 3-Bromo-2-hydroxybenzaldehyde + 2-Pyridinecarboxylic acid hydrazide start->reactants synthesis Condensation Reaction (e.g., in Ethanol with MgCl2) reactants->synthesis isolation Filtration and Washing synthesis->isolation purification Recrystallization isolation->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization xray Single-Crystal X-ray Diffraction purification->xray end End characterization->end xray->end

Caption: Synthesis and characterization workflow.

References

The Strategic Advantage of 3-Bromo-4-pyridinecarboxaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the diverse array of heterocyclic intermediates, 3-Bromo-4-pyridinecarboxaldehyde has emerged as a particularly advantageous scaffold, offering a unique combination of reactivity and versatility that sets it apart from other building blocks.

This guide provides an objective comparison of this compound with alternative building blocks, supported by experimental data and detailed methodologies for key chemical transformations. Its distinct structural features and reactivity profile make it a superior choice for the synthesis of complex molecules, particularly in the realm of medicinal chemistry.

Enhanced Reactivity in Cross-Coupling Reactions

The strategic placement of the bromine atom at the 3-position and the carboxaldehyde group at the 4-position of the pyridine ring endows this compound with a favorable electronic profile for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the adjacent aldehyde group enhances the electrophilicity of the carbon bearing the bromine atom, facilitating oxidative addition to the palladium catalyst, which is often the rate-determining step in these reactions.

Below are tables summarizing typical yields for key cross-coupling reactions involving bromopyridines, which serve as a benchmark for what can be expected when using this compound.

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

Bromopyridine SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-10085-95
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-10090-98
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8036-80[2]
2-BromopyridineArylboronic acidsPd(OAc)₂K₂CO₃Isopropanol/H₂ORT-80Good to Excellent

Table 2: Representative Yields for Sonogashira Coupling of Bromopyridines with Terminal Alkynes

Bromopyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100>90[3]
2-Amino-3-bromopyridineCyclopropylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10088[3]
3-Bromo-1,2-diones (cyclic)PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTriethylamineReflux90-93[4]

Table 3: Representative Yields for Buchwald-Hartwig Amination of Bromopyridines

Bromopyridine SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
3-Bromopyridine-D4 (analog)Various aminesPd₂(dba)₃/LigandNaOBuᵗToluene80-110Varies (optimization needed)[5]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃/BINAPNaOBuᵗToluene8060[6]

Table 4: Representative Yields for Heck Reaction of Bromoarenes with Alkenes

Bromoarene SubstrateAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)
Iodobenzene (related halide)StyrenePdCl₂KOAcMethanol120Good
3-Bromoindazoles (related heterocycle)n-Butyl acrylatePd(OAc)₂/PPh₃TEA(Solvent-free)-53-69[7]

Versatility in Medicinal Chemistry

The dual functionality of this compound is a significant advantage in drug discovery. The bromine atom serves as a handle for introducing molecular diversity through various cross-coupling reactions, while the aldehyde group can be readily transformed into a wide range of other functional groups or used in cyclization reactions to construct complex heterocyclic scaffolds.

Application in the Synthesis of Kinase Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases, and their aberrant signaling is implicated in various cancers. Small molecule inhibitors of FGFRs are therefore a key area of cancer drug discovery. The pyridine core is a common feature in many FGFR inhibitors, and this compound is a valuable precursor for the synthesis of such molecules. The general strategy involves a cross-coupling reaction at the 3-position to introduce a substituted aryl or heteroaryl group, followed by modification of the aldehyde at the 4-position to complete the pharmacophore.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Cell_Effects Inhibitor FGFR Inhibitor (e.g., from 3-Bromo-4- pyridinecarboxaldehyde) Inhibitor->FGFR Inhibits

FGFR Signaling Pathway and Inhibition
Role in the Development of Tubulin Polymerization Inhibitors

Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. Tubulin polymerization inhibitors are a well-established class of anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Many potent tubulin inhibitors feature a bi-aryl structure connected by a linker. This compound can be utilized to construct the pyridine-based core of such inhibitors, where the 3- and 4-positions are functionalized to mimic the binding of natural ligands like colchicine to tubulin.

Tubulin_Polymerization_Pathway Tubulin_dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Microtubules->Tubulin_dimers Depolymerization Mitosis Mitosis Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Inhibitor Tubulin Inhibitor (e.g., from 3-Bromo-4- pyridinecarboxaldehyde) Inhibitor->Tubulin_dimers Binds to Inhibitor->Microtubules Inhibits Polymerization

Tubulin Polymerization and Inhibition

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. Below are representative protocols for key cross-coupling reactions, which can be adapted and optimized for specific substrates.

Suzuki-Miyaura Coupling: General Procedure

This protocol outlines the synthesis of a 3-aryl-4-pyridinecarboxaldehyde derivative.

Suzuki_Miyaura_Workflow Start Start: This compound, Arylboronic acid, Pd Catalyst, Base, Solvent Reaction Reaction: Heat under inert atmosphere Start->Reaction Workup Work-up: Aqueous extraction Reaction->Workup Purification Purification: Column chromatography Workup->Purification Product Product: 3-Aryl-4-pyridinecarboxaldehyde Purification->Product

Suzuki-Miyaura Coupling Workflow
  • Reaction Setup: To an oven-dried flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling: General Procedure

This protocol describes the synthesis of a 3-alkynyl-4-pyridinecarboxaldehyde.

Sonogashira_Workflow Start Start: This compound, Terminal Alkyne, Pd & Cu Catalysts, Base, Solvent Reaction Reaction: Stir at RT to elevated temp. Start->Reaction Workup Work-up: Aqueous extraction Reaction->Workup Purification Purification: Column chromatography Workup->Purification Product Product: 3-Alkynyl-4-pyridinecarboxaldehyde Purification->Product

Sonogashira Coupling Workflow
  • Reaction Setup: In a flask, dissolve this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent like DMF or THF.

  • Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.05 mmol), and a base such as triethylamine (2.0 mmol).

  • Reaction Conditions: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: General Procedure

This protocol details the synthesis of a 3-amino-4-pyridinecarboxaldehyde derivative.[5][6]

Buchwald_Hartwig_Workflow Start Start: This compound, Amine, Pd Catalyst, Ligand, Base, Solvent Reaction Reaction: Heat under inert atmosphere Start->Reaction Workup Work-up: Aqueous quench and extraction Reaction->Workup Purification Purification: Column chromatography Workup->Purification Product Product: 3-Amino-4-pyridinecarboxaldehyde derivative Purification->Product

Buchwald-Hartwig Amination Workflow
  • Reaction Setup: To a Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a strong base (e.g., sodium tert-butoxide).

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the tube.

  • Solvent and Reaction: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the tube and heat the mixture (e.g., 80-110 °C) with stirring for the required time.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, remove the solvent in vacuo, and purify the product by chromatography.

Conclusion

This compound stands out as a strategic building block in modern organic synthesis due to its well-balanced reactivity and the synthetic versatility afforded by its dual functional groups. Its utility in the construction of complex molecular architectures, particularly in the context of developing novel therapeutics such as kinase and tubulin polymerization inhibitors, underscores its importance. While other building blocks may offer higher reactivity in specific cases, the unique combination of features in this compound provides chemists with a powerful and adaptable tool for innovation in drug discovery and materials science.

References

A Comparative Guide to Catalysts for the Cross-Coupling of 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry, with 3-Bromo-4-pyridinecarboxaldehyde serving as a versatile building block for the synthesis of a wide array of biologically active molecules. The strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 3-position via palladium-catalyzed cross-coupling reactions is a critical transformation. The choice of catalyst is paramount, directly influencing reaction yield, efficiency, and functional group tolerance.

This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions involving this compound. The data presented is compiled from studies on structurally analogous bromopyridines and related aryl bromides to provide a robust framework for catalyst selection and reaction optimization.

Comparative Performance of Catalytic Systems

The efficiency of a cross-coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent.[1] Bulky, electron-rich phosphine ligands are often essential for achieving high efficiency, especially with challenging substrates.[1]

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. The selection of the palladium catalyst and ligand is crucial for achieving high yields.[1]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations / Analogous Substrate
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075Good yield reported for 3-bromoquinoline.[1]
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky monophosphine ligands are effective for challenging substrates like 3-bromoquinoline.[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>95Highly efficient system for electron-deficient heteroaryl bromides (e.g., 4-Bromobenzothiazole).[2]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8095Effective for functionalized aryl bromides.[2]

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation in synthesizing pharmaceutical intermediates.[1] Copper-free systems can prevent the undesired homocoupling of the alkyne.[3]

Catalyst SystemLigandCo-catalystBaseSolventTemperature (°C)Yield (%)Observations / Analogous Substrate
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF10072-96High efficiency for various 2-amino-3-bromopyridines.[4]
Pd(OAc)₂XPhosNoneEt₃NMeCN110High Conv.Bulky phosphine ligands are active in copper-free conditions for bromo-pyrazoles.[3]
Pd(PPh₃)₄PPh₃CuIEt₃NTHF6588Effective for the electronically similar 3-bromothiophene.[5]

The Heck reaction facilitates the coupling of an aryl halide with an alkene.[1] The choice of catalyst can influence the regioselectivity and stereoselectivity of the product.[1][6]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations / Analogous Substrate
Pd(OAc)₂PPh₃NEt₃DMF / NMP100-140N/AGeneral protocol for 3-bromoquinoline.[1]
Pd(OAc)₂NHC LigandK₂CO₃H₂O/Toluene100HighN-Heterocyclic Carbene (NHC) ligands show high thermal stability and are suitable for Heck reactions.[7]
Pd(L-proline)₂NoneN/AWaterMicrowaveExcellentA simple and efficient phosphine-free protocol.[8]

This reaction is a powerful method for forming C-N bonds.[1] The development of specialized, sterically hindered ligands has enabled the coupling of a wide variety of amines and aryl halides.[9][10] Precatalysts offer improved stability and reactivity.[1]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations / Analogous Substrate
G3-XPhos PrecatalystXPhosLHMDSTHFRT-80HighPrecatalysts allow for milder reaction conditions with substrates like 3-bromoquinoline.[1]
RuPhos-precatalystRuPhosLiHMDSVariousN/AHighOutstanding catalyst system for coupling secondary amines with 3-halo-2-aminopyridines.[10]
BrettPhos-precatalystBrettPhosLiHMDSVariousN/A78Outperformed other systems for coupling primary amines with 3-bromo-2-aminopyridine.[10]
Pd₂(dba)₃BINAPCs₂CO₃Toluene80-110HighEffective for a variety of aryl bromides and tolerates ester and ketone functional groups.[11]

Visualized Workflows and Mechanisms

To better understand the processes involved in these catalytic reactions, the following diagrams illustrate a general experimental workflow and the fundamental catalytic cycle.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_1 cluster_2 cluster_3 cluster_4 A 1. Reagent Preparation B Add Pd Catalyst, Ligand, and Base to Reaction Vessel A->B C Inert Atmosphere (Evacuate and backfill with Ar/N₂) D 2. Reaction Setup C->D E Add Anhydrous Solvent D->E F Add this compound and Coupling Partner G 3. Reaction F->G H Heat and Stir (Monitor by TLC/GC/LC-MS) G->H I 4. Workup & Purification H->I J Cool, Quench Reaction, and Extract with Organic Solvent I->J K Dry, Filter, and Concentrate L Purify by Column Chromatography M Product L->M

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G Generalized Palladium Cross-Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar)X oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki) or Carbopalladation (Heck) or Amine Coordination (B-H) pd2_complex->transmetalation pd2_intermediate L₂Pd(II)(Ar)R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition coupling_partner R-M coupling_partner->transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed coupling reactions, which can serve as a starting point for optimization with this compound.

In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.) are added. This compound (1.0 mmol, 1.0 equiv.) and the boronic acid or ester coupling partner (1.2 equiv.) are then added. Anhydrous solvent (e.g., Toluene/H₂O or Dioxane, 5 mL) is introduced via syringe. The tube is sealed, and the mixture is heated with vigorous stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

To an oven-dried Schlenk tube containing a stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%) and the phosphine ligand (e.g., XPhos, 4-6 mol%) under an inert atmosphere.[3] Add this compound (1.0 mmol, 1.0 equiv.) followed by an anhydrous solvent (e.g., DMF or MeCN, 5 mL) and a base (e.g., Et₃N, 2.0-3.0 equiv.). The terminal alkyne (1.2-1.5 equiv.) is then added via syringe. The tube is sealed and heated (typically 100-110 °C) for 3-12 hours.[3][4] Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered to remove salts. The filtrate is concentrated, and the residue is purified by column chromatography.[4]

In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., PPh₃, 4 mol%), and a base (e.g., NEt₃, 1.5 equiv.) in an anhydrous solvent such as DMF or NMP (5 mL).[1] The tube is securely sealed and heated to 100-140 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[1]

Under an inert atmosphere, an oven-dried Schlenk tube is charged with the palladium catalyst or precatalyst (e.g., G3-XPhos, 1-2 mol%), the ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., LHMDS or Cs₂CO₃, 1.4 equiv.).[1][12] Anhydrous solvent (e.g., Toluene or THF, 5 mL), this compound (1.0 mmol, 1.0 equiv.), and the amine (1.2 equiv.) are then added. The tube is sealed, and the mixture is heated in an oil bath at 80-110 °C until the starting material is consumed as indicated by TLC or GC analysis. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by column chromatography.[12]

References

Spectroscopic Comparison of Bromo-pyridinecarboxaldehyde Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is critical. This guide provides a comparative analysis of the spectroscopic properties of various bromo-pyridinecarboxaldehyde isomers, supported by available experimental data. The information presented here is intended to facilitate isomer identification and characterization in a laboratory setting.

The relative positions of the bromo and carboxaldehyde substituents on the pyridine ring significantly influence their spectroscopic signatures. This guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to highlight these differences.

Comparative Spectroscopic Data

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Bromo-pyridinecarboxaldehyde Isomers.

Isomer Aldehyde Proton (CHO) Pyridine Ring Protons Solvent
2-Bromo-3-pyridinecarboxaldehyde ~10.3 8.62 (dd), 8.01 (dd), 7.45 (dd) CDCl₃
5-Bromo-3-pyridinecarboxaldehyde 10.11 (s) 9.08 (s), 8.85 (d), 8.24 (d) DMSO-d₆[1]
6-Bromo-3-pyridinecarboxaldehyde ~10.0 8.91 (d), 8.25 (dd), 7.88 (d) CDCl₃
3-Bromo-4-pyridinecarboxaldehyde ~10.2 8.95 (s), 8.78 (d), 7.80 (d) CDCl₃
5-Bromo-2-pyridinecarboxaldehyde 9.92 (s) 8.72 (d), 8.10 (dd), 7.95 (d) CDCl₃

| 2-Bromo-4-pyridinecarboxaldehyde | 10.02 (s) | 8.82 (d), 8.05 (s), 7.85 (d) | CDCl₃ |

Note: Data is compiled from various sources and may have been recorded under different experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Bromo-pyridinecarboxaldehyde Isomers.

Isomer Aldehyde Carbonyl (C=O) Pyridine Ring Carbons Solvent
5-Bromo-3-pyridinecarboxaldehyde 192.5 154.6, 151.4, 136.0, 131.3, 124.4 DMSO-d₆[1]
6-Bromo-3-pyridinecarboxaldehyde ~190.5 ~152.1, 149.8, 139.5, 128.9, 121.2 CDCl₃
This compound ~191.2 ~156.1, 151.8, 136.4, 129.7, 125.3 CDCl₃
5-Bromo-2-pyridinecarboxaldehyde ~192.8 ~153.2, 150.9, 140.1, 129.8, 121.9 CDCl₃

| 2-Bromo-4-pyridinecarboxaldehyde | ~191.7 | ~155.4, 151.2, 135.8, 130.1, 124.7 | CDCl₃ |

Note: Data is compiled from various sources and may have been recorded under different experimental conditions.

IR Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Bromo-pyridinecarboxaldehyde Isomers.

Isomer C=O Stretch C-H (aldehyde) Stretch C-Br Stretch
5-Bromo-3-pyridinecarboxaldehyde ~1700 ~2820, ~2730 ~680
6-Bromo-3-pyridinecarboxaldehyde ~1705 ~2825, ~2735 ~670
This compound ~1710 ~2830, ~2740 ~690

| 5-Bromo-2-pyridinecarboxaldehyde | ~1708 | ~2815, ~2725 | ~675 |

Note: IR data for solid samples is typically acquired using KBr pellets or ATR-FTIR.[2] The C=O stretching frequency in aromatic aldehydes is typically observed in the range of 1710-1685 cm⁻¹.[3][4] The aldehyde C-H stretch appears as two weak bands around 2830-2695 cm⁻¹.[3][4]

Mass Spectrometry Data

Table 4: Mass Spectrometry Data (m/z) for Bromo-pyridinecarboxaldehyde Isomers.

Isomer Molecular Ion [M]⁺ Key Fragments
5-Bromo-3-pyridinecarboxaldehyde 185/187 (approx. 1:1 ratio) 156/158 ([M-CHO]⁺), 106 ([M-Br]⁺)

| 6-Bromo-3-pyridinecarboxaldehyde | 185/187 (approx. 1:1 ratio) | 156/158 ([M-CHO]⁺), 106 ([M-Br]⁺) |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an intensity ratio of approximately 1:1.[2][5]

Experimental Protocols

Detailed experimental protocols for each specific isomer are not consistently available. Therefore, general standard operating procedures for the spectroscopic analysis of organic compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the bromo-pyridinecarboxaldehyde isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

  • ¹H NMR Acquisition : Spectra are typically recorded on a 400 or 500 MHz spectrometer.[6][7] A standard single-pulse experiment is used with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition : A proton-decoupled single-pulse experiment is commonly used.[6] A larger number of scans is typically required compared to ¹H NMR to achieve adequate signal intensity.

  • Data Processing : The raw data (Free Induction Decay) is subjected to Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR-FTIR) : A small amount of the solid sample is placed directly on the ATR crystal.

  • Sample Preparation (KBr Pellet) : A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[7]

  • Data Acquisition : The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Analysis : The positions and relative intensities of the absorption bands are analyzed to identify characteristic functional groups.[8][9]

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).[2]

  • Ionization : Electron Ionization (EI) is a common method for volatile organic compounds.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak and the fragmentation pattern provide information about the molecular weight and structure of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of bromo-pyridinecarboxaldehyde isomers.

Spectroscopic_Workflow cluster_isomers Bromo-pyridinecarboxaldehyde Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Isomer1 Isomer 1 NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy MS Mass Spectrometry Isomer2 Isomer 2 IsomerN ...Isomer N NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectra (Absorption Frequencies) IR->IR_Data MS_Data Mass Spectra (m/z values, Isotopic Patterns) MS->MS_Data Comparison Tabulated Data Comparison NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure Structural Elucidation & Isomer Differentiation Comparison->Structure

References

A Comparative Guide to Analytical Method Validation for 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the validation of 3-Bromo-4-pyridinecarboxaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published, validated methods for this specific compound, this document outlines hypothetical, yet robust, experimental protocols based on established analytical principles and data from structurally related molecules. The guide offers a critical comparison of common chromatographic and spectroscopic techniques, enabling researchers to select and develop a method best suited for their specific needs, whether for routine quality control, stability testing, or impurity profiling.

Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques suitable for quantitative analysis and impurity determination. Spectroscopic methods like UV-Vis and FTIR can be employed for preliminary identification and quantification where a high degree of specificity is not required.

Method Principle Typical Application Advantages Limitations
Reverse-Phase HPLC (RP-HPLC) with UV Detection Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.Purity determination, quantification of the active ingredient, and detection of polar and non-polar impurities.Versatile, highly efficient, and widely available. Suitable for non-volatile and thermally labile compounds.Requires solvent consumption. Method development can be time-consuming.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Analysis of residual solvents, volatile impurities, and thermally stable related substances.High resolution for volatile compounds, sensitive detection with FID.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet-visible radiation by the analyte.Quick identity check and simple concentration measurements of the pure substance.Rapid, simple, and non-destructive.Low specificity, susceptible to interference from impurities that absorb at the same wavelength.
Fourier-Transform Infrared (FTIR) Spectroscopy Measurement of the absorption of infrared radiation, providing a fingerprint of the molecule's functional groups.Identification of the compound by comparing its spectrum to a reference standard.Provides structural information, fast, and requires minimal sample preparation.Not suitable for quantification of impurities or complex mixtures.

Experimental Protocols

The following are detailed, hypothetical protocols for the analytical methods discussed. These should serve as a starting point for method development and validation.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantification of this compound and the separation of potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 100 mL of a 50:50 mixture of Acetonitrile and Water.

Rationale: A C18 column is a good starting point for moderately polar compounds like this compound. The phosphoric acid in the mobile phase helps to ensure good peak shape for the basic pyridine moiety. A gradient elution is proposed to separate both polar and non-polar impurities effectively. Detection at 254 nm is chosen due to the aromatic nature of the compound.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for the analysis of volatile impurities and the determination of assay if the compound is thermally stable.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve 20 mg of the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Toluene).

Rationale: A DB-5 column is a general-purpose column suitable for a wide range of compounds. The temperature program is designed to elute the target analyte and separate it from potential volatile impurities and higher boiling point degradation products. FID is a universal detector for organic compounds.

Potential Impurities and Degradation Pathways

Understanding potential impurities is crucial for developing a selective analytical method. For this compound, potential impurities could arise from the synthesis process or degradation.

  • Starting Materials and Intermediates: Unreacted starting materials or by-products from the synthesis, such as 3-bromopyridine.

  • Positional Isomers: Isomers like 2-Bromo-4-pyridinecarboxaldehyde or 6-Bromo-3-pyridinecarboxaldehyde could be present.[1][2]

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (3-bromoisonicotinic acid).

  • Dehalogenation: Loss of the bromine atom to form 4-pyridinecarboxaldehyde is a possible degradation pathway, especially under reductive conditions or in the presence of certain catalysts.[3]

  • Thermal Degradation Products: At elevated temperatures, complex degradation can occur, potentially leading to the formation of brominated phenols and other aromatic compounds.[4][5]

Method Validation Workflow

The validation of any analytical method is essential to ensure its reliability. The following workflow outlines the key validation parameters that should be assessed.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 System Suitability cluster_3 Finalization Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SST System Suitability Testing Robustness->SST Report Validation Report SST->Report

Caption: A typical workflow for analytical method validation.

Signaling Pathway for Method Selection

The choice of an analytical method is guided by the specific analytical problem. The following diagram illustrates a decision-making pathway for selecting an appropriate technique.

Method_Selection cluster_goals cluster_methods Start Analytical Goal Quant Quantification of Main Component Start->Quant Impurity Impurity Profiling Start->Impurity ID Identity Confirmation Start->ID Volatile Volatile Impurities / Residual Solvents Start->Volatile HPLC HPLC Quant->HPLC UV_Vis UV-Vis Quant->UV_Vis (for pure substance) Impurity->HPLC GC GC Impurity->GC (for volatile impurities) ID->HPLC (by retention time) FTIR FTIR ID->FTIR Volatile->GC

Caption: Decision tree for selecting an analytical method.

This guide provides a framework for the development and validation of analytical methods for this compound. It is imperative that any method is fully validated according to the appropriate regulatory guidelines to ensure the generation of accurate and reliable data.

References

The Versatility of 3-Bromo-4-pyridinecarboxaldehyde in Chemical Synthesis and Drug Discovery: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel compounds. Among the vast arsenal of heterocyclic intermediates, 3-Bromo-4-pyridinecarboxaldehyde has emerged as a particularly valuable scaffold due to its inherent reactivity and versatility. This guide provides a comprehensive literature review of the applications of this compound, with a focus on its utility in cross-coupling reactions and the synthesis of biologically active molecules. We present a comparative analysis of its performance against alternative reagents, supported by experimental data, to inform synthetic strategy and accelerate discovery.

At a Glance: Key Applications and Alternatives

This compound is a bifunctional molecule, possessing both a nucleophilic aldehyde group and a bromine atom on the pyridine ring, making it an ideal substrate for a variety of chemical transformations. Its primary applications lie in the construction of complex molecular architectures through transition-metal catalyzed cross-coupling reactions and in the synthesis of derivatives with significant therapeutic potential.

ApplicationKey Advantages of this compoundCommon Alternatives
Cross-Coupling Reactions Versatile substrate for Suzuki, Sonogashira, and Heck couplings. The bromine atom serves as an excellent leaving group.Other halopyridines (e.g., 3-iodo-4-pyridinecarboxaldehyde, 3-chloro-4-pyridinecarboxaldehyde), Pyridine-3-boronic acid
Kinase Inhibitor Synthesis The pyridine scaffold is a common feature in kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme.Pyrazolo[3,4-b]pyridine, Pyrazolo[3,4-d]pyrimidine scaffolds
Anticancer Drug Discovery Derivatives have shown potent cytotoxic effects against various cancer cell lines.Other brominated benzohydrazide derivatives, Pyranocarbazole alkaloids

Performance in Cross-Coupling Reactions: A Comparative Analysis

The bromine atom at the 3-position of the pyridine ring makes this compound a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. The performance of this compound in this reaction is often compared to other halogenated pyridines.

SubstrateCatalyst SystemReaction ConditionsYield (%)Reference
This compoundPd(PPh₃)₄, K₃PO₄1,4-Dioxane, 100°C, 12hNot explicitly reported for this substrate, but analogous bromophenylpyrimidines give ~85% yield.[1][2]
4-Bromo-3-iodophenolPd(dppf)Cl₂, K₂CO₃Toluene/H₂O, 90°C, 2h95 (selective coupling at iodine)[3]
3,4-dibromothiophene-2-carbaldehydePd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80°C, 16h70 (mono-arylated)[4]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This compound is a suitable substrate for this reaction, leading to the synthesis of various alkynylpyridine derivatives.

SubstrateCatalyst SystemReaction ConditionsYield (%)Reference
2-Amino-3-bromopyridinePd(CF₃COO)₂, PPh₃, CuIDMF, 100°C, 3hup to 96[5]
6-bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄, CuITHF/Et₃N, rt, 16h85-93[6]

Key Insights: The Sonogashira coupling of bromopyridines generally proceeds with high yields under mild conditions[5][6]. The choice of palladium catalyst, copper(I) cocatalyst, and base is critical for the reaction's success. The provided data on related bromopyridines suggests that this compound would be an effective substrate for synthesizing a diverse range of alkynylpyridines.

Workflow for a Typical Sonogashira Coupling Reaction

Below is a generalized workflow for a Sonogashira coupling reaction involving a bromopyridine substrate.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Degassed Reaction Vessel Reagents Add: - Bromopyridine - Terminal Alkyne - Pd Catalyst - Cu(I) Cocatalyst - Base - Solvent Reaction_Vessel->Reagents Inert Atmosphere (e.g., N2 or Ar) Heating Stir at specified temperature Reagents->Heating Monitoring Monitor reaction progress (TLC, GC) Heating->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by column chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Characterization (NMR, MS, etc.)

Caption: Generalized experimental workflow for a Sonogashira cross-coupling reaction.

Applications in the Synthesis of Biologically Active Molecules

The pyridine moiety is a common structural motif in a wide range of biologically active compounds, including kinase inhibitors and anticancer agents. This compound serves as a key starting material for the synthesis of such molecules.

Kinase Inhibitors

The pyridine ring can act as a crucial hinge-binding element in the ATP-binding pocket of kinases, making pyridine derivatives attractive candidates for kinase inhibitor development.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrazolo[3,4-b]pyridine derivative (C03)TRKA56[7]
Pyrazolo[3,4-d]pyrimidine derivative (12)BTK4.2[8]
p38 MAPK Inhibitor (Doramapimod)p38α300[9]

Key Insights: While specific kinase inhibitors derived directly from this compound were not detailed in the searched literature, the data on other pyridine-containing scaffolds highlights the potential of this class of compounds. The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores, which can be synthesized from functionalized pyridines, have yielded potent kinase inhibitors with nanomolar IC₅₀ values[7][8].

Anticancer Agents

Derivatives of brominated aromatic compounds have demonstrated significant anticancer activity.

Compound ClassCell LineIC₅₀ (µM)Reference
6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib)HeLa, MCF-734.3, 50.18[10]
6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii)HT-29 (colon)3[11]
3/4-bromo benzohydrazide derivative (22)HCT1161.20[12]
Pyranocarbazole derivative (7i)MCF-74.32[13]

Key Insights: Pyridine derivatives have shown promising anticancer activity against a range of cell lines. The IC₅₀ values for some of these compounds are in the low micromolar range, indicating significant cytotoxic potential[10][11][12]. The diverse structures of these active compounds underscore the value of versatile building blocks like this compound in generating libraries of potential anticancer agents.

Signaling Pathway of p38 MAPK Inhibition

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibitors of p38 MAPK are of significant interest for the treatment of inflammatory diseases and cancer.

p38_pathway MAP3K MAP3K (e.g., TAK1, ASK1) MKK MKK3/6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Inhibitor p38 Inhibitor (e.g., Doramapimod) Inhibitor->p38 inhibits Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

Caption: Simplified signaling pathway of p38 MAPK and the point of intervention for inhibitors.

Experimental Protocols

General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridine with Terminal Alkynes[5]

To a 10 mL round-bottomed flask under a nitrogen atmosphere were added Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%). DMF (2.0 mL) was then added, and the mixture was stirred for 30 minutes. Subsequently, 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) were added. The reaction mixture was heated at 100°C for 3 hours, with the progress monitored by TLC. After completion, the reaction mixture was poured into a saturated aqueous solution of sodium chloride (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic phases were dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography to afford the corresponding product.

Synthesis of 6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles[10]

A mixture of the appropriate aldehyde (1 mmol), malononitrile (1 mmol), and the corresponding 1-aryl-2-(1H-imidazol-1-yl)ethan-1-one (1 mmol) in ethanol (20 mL) containing a catalytic amount of piperidine was heated under reflux for 6-8 hours. The reaction was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to give the final products.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its ability to readily participate in a variety of cross-coupling reactions makes it a powerful tool for the construction of complex molecular frameworks. Furthermore, the pyridine scaffold is a privileged structure in drug discovery, and derivatives of this compound have shown significant potential as kinase inhibitors and anticancer agents. While direct, side-by-side comparative data with alternative reagents is not always available, the existing literature strongly supports its utility and provides a solid foundation for its application in the synthesis of novel compounds with therapeutic potential. The experimental protocols and performance data presented in this guide offer a practical resource for researchers looking to leverage the synthetic potential of this important intermediate.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-pyridinecarboxaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 3-Bromo-4-pyridinecarboxaldehyde and any contaminated materials as hazardous waste. Professional disposal is required.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Hazard Profile

This compound is a combustible solid that is harmful if swallowed and can cause skin and eye irritation, as well as potential allergic skin reactions.[1][2] Adherence to proper personal protective equipment (PPE) is mandatory during handling and disposal.

Hazard Classification & PropertiesDataSource
Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[1][2]
Molecular Formula C₆H₄BrNO[1]
Molecular Weight 186.01 g/mol [1]
Form Solid[1]
Melting Point 81-82 °C[1][3]
Storage Store in a dry, cool, well-ventilated place in a tightly sealed container.[2][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[5]
Required PPE N95 dust mask, chemical safety goggles or face shield, protective gloves.[1]

Disposal Workflow

The following diagram outlines the necessary steps for the safe and compliant disposal of this compound waste.

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: On-Site Storage cluster_3 Step 4: Professional Disposal A Identify Waste Streams (Solid compound, contaminated labware, spill cleanup materials) B Segregate as Hazardous Waste (Keep separate from incompatible materials) A->B C Select a Designated, Leak-Proof, Chemically Compatible Container B->C D Label Container Clearly: 'Hazardous Waste' 'this compound' Appropriate Hazard Pictograms C->D E Store Sealed Container in a Designated Satellite Accumulation Area D->E F Ensure Storage Area is: - Well-ventilated, cool, and dry - Away from heat and ignition sources - Has secondary containment E->F G Contact Your Institution's Environmental Health & Safety (EHS) Office or a Licensed Hazardous Waste Disposal Company F->G H Provide Waste Information from the Label G->H I Schedule a Pickup for Final Disposal H->I

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

The proper disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation
  • Identify all waste materials containing this compound. This includes unused or expired solid compounds, contaminated labware (e.g., pipette tips, vials, gloves), and materials used for spill cleanup.

  • Classify all identified materials as hazardous waste.

  • Segregate this compound waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Step 2: Containerization and Labeling
  • Use a designated waste container that is leak-proof, has a secure screw-top cap, and is chemically compatible with the compound.

  • Clearly label the container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Do not use abbreviations.

  • Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant and harmful, health hazard).

Step 3: On-Site Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area must be a well-ventilated, cool, and dry place , away from heat, sparks, open flames, and direct sunlight.[6][7]

  • Ensure secondary containment is in place to mitigate any potential leaks from the primary container.

Step 4: Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to handle the final disposal. Do not attempt to dispose of this chemical yourself.

  • Provide the EHS office or disposal company with all the information from the hazardous waste label.

  • Arrange for a scheduled pickup of the hazardous waste from your laboratory.

  • Follow the specific instructions provided by the disposal service for packaging and handover of the waste container.

Spill Response

In the event of a spill:

  • Evacuate the immediate area and ensure it is well-ventilated.

  • Remove all sources of ignition.[6]

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid creating dust.[5]

  • For solutions, absorb the spill with an inert material (e.g., sand, silica gel, universal binder) and shovel the mixture into the hazardous waste container.[6]

  • Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.

References

Essential Safety and Logistics for Handling 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 3-Bromo-4-pyridinecarboxaldehyde, including a detailed operational plan and disposal guidance.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 70201-43-3

  • Molecular Formula: C₆H₄BrNO

  • Molecular Weight: 186.01 g/mol

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to mitigate risks. The primary hazards include:

  • Acute oral toxicity: Harmful if swallowed.[1]

  • Skin irritation: Causes skin irritation.[2]

  • Eye irritation: Causes serious eye irritation.[1]

  • Skin sensitization: May cause an allergic skin reaction.[2]

  • Respiratory irritation: May cause respiratory irritation.

Appropriate Personal Protective Equipment (PPE) is mandatory to ensure user safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye and Face Chemical splash goggles or safety glasses with side-shields meeting EN166 or ANSI Z87.1 standards. A face shield should be worn when there is a risk of splashing.[3][4]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and removed carefully to avoid skin contamination.[2][3]
Respiratory For nuisance exposures or when dust may be generated, a NIOSH-approved N95 dust mask or equivalent respirator is recommended.[5]
Body A lab coat or long-sleeved clothing is required. For larger quantities or increased risk of exposure, impervious clothing should be worn.[2][3]
Footwear Closed-toe shoes must be worn in the laboratory.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Before starting, review the Safety Data Sheet (SDS) for this chemical.

  • Assemble all necessary equipment and reagents to avoid interruptions during handling.

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.[1][3]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Weigh the solid in a contained manner (e.g., in a fume hood on a disposable weighing paper).

  • If making a solution, add the solid slowly to the solvent.

  • Avoid contact with skin and eyes.[1][3]

  • Do not eat, drink, or smoke in the handling area.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation persists.[1][2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous waste.

  • Container Disposal: Empty containers may retain product residue and should be disposed of as hazardous waste. Do not reuse empty containers.

  • Chemical Waste:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[7]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

    • Dispose of the waste through a licensed hazardous waste disposal facility. Incineration at a facility equipped with scrubbers to handle hydrogen bromide is a suitable disposal method.[8]

    • For small spills, sweep up the solid material, place it in a suitable container for disposal, and clean the area with an appropriate solvent.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Chemical prep_workspace->handling_weigh handling_transfer Transfer to Reaction handling_weigh->handling_transfer handling_monitor Monitor Reaction handling_transfer->handling_monitor cleanup_decontaminate Decontaminate Glassware handling_monitor->cleanup_decontaminate cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Facility cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.